Benzyl-PEG7-alcohol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O8/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5,22H,6-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSFSTZVHMIOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621155 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423763-19-3 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG7-alcohol: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl-PEG7-alcohol, a versatile heterobifunctional linker. It details relevant experimental protocols for its characterization and application, particularly in the burgeoning field of targeted protein degradation.
Core Chemical and Physical Properties
This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure incorporates a benzyl (B1604629) group, providing a stable, hydrophobic terminus, and a seven-unit PEG chain that imparts hydrophilicity and a flexible spacer arm, terminating in a primary alcohol. This amphiphilic nature is critical to its utility in bioconjugation and drug delivery.[1][2]
General and Physical Properties
The following table summarizes the key physical and identifying properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | [3][4] |
| Synonyms | O-(Phenylmethyl)heptaethylene glycol, Hexaethylene Glycol Monobenzyl Ether | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Physical Form | Liquid | [3][4] |
Chemical and Molecular Properties
Key molecular and chemical data for this compound are presented below, which are essential for stoichiometric calculations and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 423763-19-3 | [3][4][7] |
| Molecular Formula | C₂₁H₃₆O₈ | [3][7][8] |
| Molecular Weight | 416.51 g/mol | [3][7][8] |
| Purity | ≥95% - ≥97% | [1][9] |
| SMILES Code | OCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 | [7] |
| InChI Key | ZCSFSTZVHMIOOJ-UHFFFAOYSA-N | [4][7] |
Safety and Handling
Proper handling and storage are crucial for maintaining the integrity of this compound.
| Property | Value | Reference(s) |
| Storage Temperature | Sealed in dry, room temperature. For long-term, -20°C is recommended. | [4][8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][7] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [3][7] |
Applications in Drug Development
This compound is a key building block in the synthesis of complex bioconjugates. Its most prominent application is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[6][8][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12][13] The PEG7 linker provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase, a critical step for efficient protein degradation.[14]
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC molecule is a catalytic cycle that utilizes the cell's own ubiquitin-proteasome system (UPS).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed and standardized protocols are essential for the successful application of this compound in research and development.
Synthesis of a PROTAC using this compound
This protocol outlines a generalized workflow for the synthesis of a PROTAC, where this compound is functionalized and sequentially coupled to an E3 ligase ligand and a warhead for the protein of interest.
Caption: A generalized workflow for the synthesis of a PROTAC.
Characterization of this compound by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.
-
Objective: To confirm the chemical structure and assess the purity of this compound.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
-
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.[9]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).[9]
-
Expected Chemical Shifts (¹H NMR, CDCl₃):
-
δ 7.25-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.57 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ 3.55-3.75 ppm (m, 28H): Repeating ethylene (B1197577) glycol units of the PEG chain (-O-CH₂-CH₂-O-).
-
A broad singlet for the terminal alcohol proton (-OH) , the chemical shift of which can vary.
-
-
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of this compound.
-
Objective: To determine the purity of this compound by separating it from potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (representative):
-
Mobile Phase: A gradient of water and acetonitrile. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the benzyl group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
-
Solubility Assessment
The solubility of this compound is a key parameter for its use in various applications.
-
Objective: To determine the solubility of this compound in different solvents.
-
Procedure:
-
Solvent Screening: Add a known amount of this compound (e.g., 1 mg) to a fixed volume of the test solvent (e.g., 100 µL) in a clear vial.
-
Observation: Vortex the vial and visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration. If not, incrementally add more solvent until dissolution is achieved, or conclude that it is poorly soluble.
-
Expected Solubility:
-
High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methanol, Ethanol.[15][16]
-
Moderate Solubility in Water: The PEG chain imparts some water solubility.[17] The benzyl group contributes to its solubility in many organic solvents.[17]
-
-
Conclusion
This compound is a well-characterized, high-purity PEG linker with significant applications in drug discovery and development, particularly as a component of PROTACs. Its defined length, amphiphilic character, and synthetic tractability make it a valuable tool for researchers creating sophisticated bioconjugates. The experimental protocols provided in this guide offer a starting point for the characterization and implementation of this compound in various research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 423763-19-3 [sigmaaldrich.com]
- 4. This compound | 423763-19-3 [sigmaaldrich.com]
- 5. Benzyl-PEG7-alcohol_24342-68-5_新研博美 [xinyanbm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Aryls | Ambeed.com [ambeed.com]
- 8. targetmol.com [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. amsbio.com [amsbio.com]
- 11. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. solubilityofthings.com [solubilityofthings.com]
Benzyl-PEG7-alcohol: A Versatile Linker in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG7-alcohol is a heterobifunctional linker molecule that has emerged as a critical component in the development of advanced therapeutics. Its unique structure, featuring a stable benzyl (B1604629) protecting group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol, provides a versatile platform for the precise construction of complex bioconjugates. This guide delves into the core applications of this compound, presenting its physicochemical properties, detailed experimental protocols, and the logical workflows involved in its use.
Core Applications and Significance
This compound is predominantly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] The PEG7 spacer enhances the aqueous solubility and optimizes the pharmacokinetic properties of the resulting conjugates, a crucial aspect for improving drug-like characteristics.[5] The benzyl group serves as a stable protecting group for the terminal alcohol, allowing for controlled, multi-step synthetic strategies.[6] The terminal alcohol itself, while not directly reactive with biomolecules, can be readily functionalized into a variety of reactive moieties to enable covalent linkage to proteins, peptides, or small molecule drugs.[7]
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are central to their application in drug development. The following tables summarize key quantitative data for this compound and its closely related analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Purity |
| This compound | C21H36O8 | 416.51 | 423763-19-3 | Liquid | ≥97% |
| Benzyl-PEG7-acid | C22H36O9 | 444.54 | Not Available | White to off-white solid or viscous oil | - |
| Benzyl-PEG7-azide | C21H35N3O7 | 441.53 | 868594-42-7 | - | - |
Table 1: Key quantitative data for this compound and its derivatives.[8][9][10]
| Property | Value | Significance in Application |
| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | Provides the unambiguous chemical structure. |
| Solubility | Soluble in water and many organic solvents (e.g., DMF, DMSO, Dichloromethane) | The PEG chain enhances aqueous solubility, which is beneficial for handling and for the pharmacokinetic properties of the final conjugate. The benzyl group contributes to solubility in organic media, facilitating synthesis.[6] |
| Storage Temperature | Sealed in dry, room temperature | Ensures stability and longevity of the reagent.[10] |
Table 2: Additional physicochemical properties of this compound.[6][8][10]
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of this compound and its derivatives. The following sections provide step-by-step methodologies for key applications.
Protocol 1: Synthesis of a PROTAC using a Benzyl-PEG7-Linker Derivative
This protocol outlines a general approach for the synthesis of a PROTAC, where the carboxylic acid derivative of the Benzyl-PEG7-linker (Benzyl-PEG7-acid) is sequentially coupled to an E3 ligase ligand and a target protein ligand (warhead).
Materials:
-
Benzyl-PEG7-acid
-
Amine-functionalized E3 Ligase Ligand
-
Amine-functionalized target protein ligand (warhead)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Palladium on carbon (Pd/C, 10 mol%) (if benzyl deprotection is required)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas supply
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Flash column chromatography or preparative HPLC for purification
Procedure:
-
Activation of Benzyl-PEG7-acid and Coupling to E3 Ligase Ligand:
-
Dissolve Benzyl-PEG7-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[3]
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.[3]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[3]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.
-
-
Deprotection of a Terminal Group (if necessary):
-
This step is generally not required when using Benzyl-PEG7-acid as the benzyl group is a stable terminus. However, if a derivative with a cleavable benzyl ether protecting a functional group for the second coupling is used, a deprotection step such as hydrogenolysis is necessary.
-
Dissolve the E3 ligase ligand-linker intermediate in methanol or ethanol.
-
Carefully add Pd/C to the solution.[3]
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
-
Coupling to the Warhead:
-
The deprotected E3 ligase ligand-linker intermediate is then coupled to the warhead using a similar activation and coupling procedure as described in step 1, targeting a suitable functional group on the warhead.
-
-
Final Purification:
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
A generalized workflow for the synthesis of a PROTAC using a Benzyl-PEG7-linker derivative.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Benzyl-PEG7-Linker Derivative
This protocol describes the conjugation of a drug, pre-functionalized with Benzyl-PEG7-acid, to the primary amines of lysine (B10760008) residues on an antibody.
Materials:
-
Target Antibody
-
Drug-Benzyl-PEG7-acid conjugate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Preparation of Reagents:
-
Prepare the target antibody in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer.
-
Dissolve the Drug-Benzyl-PEG7-acid conjugate in anhydrous DMSO or DMF to a final concentration of 10-50 mM.[11]
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in cold, anhydrous DMSO or DMF immediately before use.[11]
-
-
Activation of Drug-Linker Conjugate:
-
Conjugation to Antibody:
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Add a 5- to 10-fold molar excess of the activated drug-linker solution to the antibody solution.[11] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[11]
-
Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.[11]
-
-
Quenching:
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.[11]
-
Collect fractions corresponding to the monomeric ADC peak.
-
Assess the purity and aggregation by SEC-HPLC.
-
Determine the drug-to-antibody ratio (DAR).
-
Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Protocol 3: General Bioconjugation to a Primary Amine
This protocol outlines the conjugation of Benzyl-PEG7-acid to a molecule containing a primary amine (e.g., a peptide) using carbodiimide (B86325) chemistry.
Materials:
-
Peptide with at least one primary amine
-
Benzyl-PEG7-acid
-
HBTU and HOBt (Hydroxybenzotriazole) as coupling agents
-
DIPEA
-
Anhydrous DMF
-
Quenching solution: 0.1% TFA (Trifluoroacetic acid) in water
-
RP-HPLC for purification
Procedure:
-
Peptide Dissolution:
-
Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.[12]
-
-
Reagent Preparation and Activation:
-
Conjugation:
-
Monitoring and Quenching:
-
Monitor the reaction progress by taking a small aliquot, quenching it with 0.1% TFA, and analyzing it via LC-MS.
-
Once the reaction is complete, quench the bulk reaction by adding 0.1% TFA in water.[12]
-
-
Purification:
-
Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
General workflow for the conjugation of Benzyl-PEG7-acid to a peptide.
Conclusion
This compound and its derivatives are indispensable tools in modern drug development, particularly in the burgeoning fields of PROTACs and ADCs. The unique combination of a stable protecting group, a biocompatible and solubilizing PEG spacer, and a readily functionalizable terminal alcohol provides chemists with a high degree of control and flexibility in the design of complex therapeutic constructs. The experimental protocols and workflows detailed in this guide provide a foundational understanding for the practical application of this compound in a research and development setting. As the demand for highly targeted and effective therapeutics continues to grow, the importance of versatile and well-characterized linkers like this compound is set to increase.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Aryls | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 423763-19-3 [sigmaaldrich.com]
- 10. This compound | 423763-19-3 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benzyl-PEG7-alcohol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG7-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) derivative, is a critical component in modern drug delivery and bioconjugation. Its unique structure, featuring a hydrophobic benzyl (B1604629) ether terminus, a hydrophilic seven-unit PEG chain, and a terminal primary alcohol, provides a versatile platform for the synthesis of advanced therapeutic constructs. This guide offers a comprehensive overview of the structure, synthesis, and key applications of this compound, complete with detailed experimental protocols and structured data for laboratory use.
The hydrophilic PEG spacer enhances the solubility and biocompatibility of conjugated molecules, while the terminal hydroxyl group serves as a reactive handle for further chemical modifications. The benzyl group provides stability and can be a key structural element in linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Structure and Properties
This compound consists of a benzyl group linked via an ether bond to a heptaethylene glycol chain, which is terminated with a primary alcohol.
Chemical Structure:
The key physicochemical properties of this compound and related compounds are summarized in the table below for easy comparison.
| Property | Value | Reference |
| Compound Name | This compound | |
| Molecular Formula | C21H36O8 | |
| Molecular Weight | 416.51 g/mol | |
| CAS Number | 423763-19-3 | |
| Appearance | Colorless to pale yellow liquid | |
| Purity | ≥95% | [1] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of heptaethylene glycol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide. To favor the formation of the mono-substituted product, a stoichiometric control of the reagents is crucial.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds in two main steps: the deprotonation of the alcohol to form a more reactive alkoxide, followed by the nucleophilic substitution on the benzyl halide.
Caption: Williamson ether synthesis workflow for this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of monobenzyl-protected polyethylene glycols.
Materials:
-
Heptaethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.05 - 1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of heptaethylene glycol (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours, or until the evolution of hydrogen gas ceases.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.0 equivalent) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials.
-
Quenching: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate (B1210297). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude product is purified by silica gel column chromatography. The polarity of the eluent is gradually increased (e.g., a gradient of ethyl acetate in hexane) to first elute the less polar di-benzylated byproduct, followed by the desired mono-benzylated product, and finally the more polar unreacted heptaethylene glycol. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product. The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Quantitative Data for Synthesis:
| Parameter | Value/Range |
| Reactant Stoichiometry | |
| Heptaethylene Glycol | 1.0 equivalent |
| Sodium Hydride (NaH) | 1.05 - 1.2 equivalents |
| Benzyl Bromide (BnBr) | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Deprotonation Temperature | 0 °C to Room Temp. |
| Benzylation Temperature | 0 °C to Room Temp. |
| Reaction Time | 12 - 24 hours |
| Yield and Purity | |
| Expected Yield | 70 - 85% |
| Expected Purity (crude) | >80% |
| Expected Purity (after purification) | >95% |
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the presence of the benzyl group and the PEG backbone.
Expected ¹H NMR Peaks (in CDCl₃):
-
~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~4.55 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~3.64 ppm (multiplet, 28H): Repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).
-
~3.70 ppm (triplet): Methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH).
-
~2.45 ppm (broad singlet, 1H): Terminal hydroxyl proton (-OH).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.
Expected Mass:
The calculated molecular weight of this compound is 416.51 g/mol . The mass spectrum should show a prominent peak corresponding to this mass (e.g., [M+Na]⁺ at m/z 439.5).
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to determine the final purity of the product. A reversed-phase column (e.g., C18) with a water/acetonitrile gradient is typically used. Purity of >95% is generally considered acceptable for most research applications.
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules for drug delivery and targeted therapies.
PROTACs and ADCs
The terminal hydroxyl group can be further functionalized to introduce other reactive moieties, such as carboxylic acids, amines, or click chemistry handles (e.g., azides or alkynes). These functionalized derivatives of this compound are then used as linkers in the synthesis of PROTACs and ADCs. The PEG7 spacer provides optimal length and hydrophilicity to the linker, which can significantly impact the potency and pharmacokinetic properties of the final conjugate.
Bioconjugation and Surface Modification
The ability to introduce a variety of functional groups makes this compound and its derivatives useful for the modification of proteins, peptides, and other biomolecules. The PEG chain can help to reduce immunogenicity and improve the stability of the conjugated biomolecule. Furthermore, these molecules can be used to modify surfaces to prevent non-specific protein adsorption and improve biocompatibility.
Logical Relationship of Applications
Caption: Applications derived from this compound.
Conclusion
This compound is a versatile and valuable molecule for researchers and scientists in the field of drug development. Its well-defined structure and the robustness of its synthesis via the Williamson ether synthesis make it a reliable building block for advanced therapeutic modalities. The detailed protocols and data presented in this guide provide a practical resource for the synthesis, purification, and characterization of this important compound, facilitating its application in the development of next-generation therapeutics.
References
Navigating the Solution: An In-depth Technical Guide to the Solubility of Benzyl-PEG7-alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG7-alcohol is a heterobifunctional linker molecule increasingly utilized in pharmaceutical sciences, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a hydrophobic benzyl (B1604629) group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group, imparts amphiphilic properties that govern its solubility in various solvent systems. A thorough understanding of its solubility is critical for efficient reaction setup, purification, and formulation.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. While precise quantitative solubility data is not extensively available in public literature, this guide extrapolates its expected solubility based on the known properties of its constituent parts—the benzyl group and the PEG chain—and data from structurally similar molecules. Furthermore, this document outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.
Core Concepts: Understanding the Solubility of this compound
The solubility of this compound is a direct consequence of its molecular structure, which dictates the types of intermolecular forces it can engage in with solvent molecules. The principle of "like dissolves like" is the primary determinant of its solubility profile.
-
The Benzyl Group: This aromatic, non-polar moiety contributes to the molecule's affinity for non-polar and aromatic solvents through van der Waals forces.
-
The PEG7 Chain: The seven ethylene (B1197577) oxide units provide a significant degree of polarity and the capacity for hydrogen bonding via the ether oxygens. This hydrophilic chain enhances solubility in polar solvents.
-
The Terminal Alcohol Group: The hydroxyl (-OH) group is polar and can act as both a hydrogen bond donor and acceptor, further promoting solubility in protic and polar aprotic solvents.
Data Presentation: Estimated Solubility of this compound in Common Organic Solvents
The following table summarizes the estimated qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents. This estimation is based on the solubility of the closely related Benzyl-PEG7-acid and general principles of PEGylated compounds. For critical applications, experimental verification is strongly recommended.
| Solvent Category | Solvent | Type | Estimated Solubility | Rationale and Remarks |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, widely used for dissolving PEGylated linkers. | |
| Acetonitrile (ACN) | Polar Aprotic | High | Useful for purification (e.g., HPLC), though solubility of conjugates in aqueous mixtures can be limited at high ACN concentrations. | |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate to High | Good solvent for many organic reactions involving PEG linkers. | |
| Polar Protic | Methanol (MeOH) | Polar Protic | High | The alcohol group and PEG chain readily interact with methanol. |
| Ethanol (EtOH) | Polar Protic | High | Similar to methanol, another viable alcohol-based solvent. | |
| Water | Polar Protic | Moderate | The PEG7 chain imparts significant water solubility.[1] | |
| Non-Polar | Dichloromethane (DCM) | Non-Polar | High | Often used during synthesis and purification of PEGylated compounds. |
| Chloroform | Non-Polar | High | Similar to DCM, effective for dissolving compounds with both polar and non-polar character. | |
| Toluene | Non-Polar Aromatic | Moderate | The benzyl group enhances solubility in aromatic solvents. | |
| Hexanes/Heptane | Non-Polar Aliphatic | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in aliphatic hydrocarbons. | |
| Ethers | Diethyl Ether | Non-Polar | Moderate | Can dissolve a range of compounds, but high polarity of the PEG chain may limit solubility compared to DCM. |
Experimental Protocols
To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocols can be employed.
Protocol 1: Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution and determining the concentration of the dissolved solute by evaporating the solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with tight-sealing caps
-
Analytical balance
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed collection vials
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed collection vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
-
Quantification:
-
Once the solvent is completely removed, weigh the collection vial containing the dried this compound.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the vial.
-
Express the solubility in terms of mg/mL or g/100 mL.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate and can be used for a wide range of concentrations.
Materials:
-
Same as Protocol 1, plus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Appropriate HPLC column
-
Mobile phase in which this compound is soluble
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Generation of Calibration Curve:
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow steps 1 and 2 from Protocol 1 to prepare a saturated solution and allow it to equilibrate.
-
-
Sample Analysis:
-
After equilibration, filter the saturated solution using a syringe filter.
-
Dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
In-Depth Technical Guide to Benzyl-PEG7-alcohol for Advanced Drug Development
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties, Synthesis, and Application of Benzyl-PEG7-alcohol in Proteolysis-Targeting Chimeras (PROTACs).
This technical guide provides an in-depth analysis of this compound, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides a detailed synthesis protocol, and describes its application in the formation of PROTACs, complete with experimental workflows for assessing their efficacy.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below, offering a clear reference for its physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 423763-19-3 | [1][2] |
| Molecular Weight | 416.51 g/mol | [1] |
| Molecular Formula | C₂₁H₃₆O₈ | [2] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, heptaethylene glycol is reacted with a benzyl (B1604629) halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Heptaethylene glycol
-
Benzyl bromide (or benzyl chloride)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve heptaethylene glycol (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
Application in PROTAC Synthesis and Evaluation
This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][3] The PEG7 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[4]
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. This signaling pathway is fundamental to the therapeutic effect of PROTACs.
Experimental Workflow for Evaluating PROTAC Efficacy
The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. A typical experimental workflow involves treating cells with the PROTAC and then quantifying the remaining target protein levels, often by Western blot analysis.
Detailed Experimental Protocol: Western Blot Analysis of PROTAC-Induced Degradation
This protocol provides a detailed method for quantifying PROTAC-induced degradation of a target protein.[5][6]
Materials:
-
Cell culture medium and supplements
-
PROTAC compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with serial dilutions of the PROTAC for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein, followed by washing and incubation with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Experimental Protocol: In-Cell Ubiquitination Assay
To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, an in-cell ubiquitination assay can be performed.[7][8]
Materials:
-
Plasmids expressing tagged protein of interest (POI) and tagged ubiquitin
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing 2% SDS and deubiquitinase inhibitors)
-
Dilution buffer
-
Antibody for immunoprecipitation of the POI
-
Protein A/G agarose (B213101) beads
-
Antibody for detecting ubiquitin
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing the tagged POI and tagged ubiquitin.
-
After 48 hours, treat the cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (2% SDS) to disrupt protein-protein interactions.
-
Boil and sonicate the lysates to ensure complete denaturation.
-
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate the POI using a specific antibody and protein A/G beads.
-
-
Western Blotting:
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
-
This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the synthesis and application of this compound in the development of novel PROTAC therapeutics. The provided workflows and experimental details are intended to support researchers in this rapidly advancing field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 423763-19-3 [sigmaaldrich.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitination assay [bio-protocol.org]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the Benzyl Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are fundamental in modern drug development, serving to enhance the solubility, stability, and circulation half-life of therapeutic molecules.[1] The synthesis of complex, functionalized PEG linkers for applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) necessitates precise control over chemical reactions.[1] This control is often achieved through the temporary masking of reactive functional groups. The benzyl (B1604629) group, a versatile and robust moiety, plays a pivotal role in this context, primarily as a protecting group and as a key component of self-immolative systems.[1][2] This guide provides a comprehensive overview of the functions of the benzyl group in PEG linker chemistry, complete with quantitative data, experimental protocols, and process visualizations.
The Benzyl Group as a Robust Protecting Group
The foremost role of the benzyl group in PEG linker synthesis is to serve as a stable and reliable protecting group for hydroxyl functionalities.[2] Introduced as a benzyl ether, it exhibits exceptional stability across a wide spectrum of reaction conditions, which is crucial for multi-step syntheses.[1][2]
Key Advantages:
-
Broad Chemical Stability: Benzyl ethers are highly resistant to both strong acidic and basic conditions, as well as many oxidizing and reducing agents. This inertness allows for chemical modifications on other parts of the PEG linker without disturbing the protected hydroxyl group.[2]
-
Orthogonal Deprotection: The removal of the benzyl group, known as debenzylation, is typically achieved under mild conditions through catalytic hydrogenolysis.[2] This method is orthogonal to many other protection strategies, enabling the selective deprotection of the benzyl group without affecting other protecting groups.[1] This is fundamental to the modular assembly of complex bioconjugates like ADCs and PROTACs.[1]
Quantitative Data: Stability of Benzyl Ether Linkage
The stability of the benzyl ether under various conditions is a key advantage. The following table presents illustrative data from a forced degradation study comparing a benzyl-protected PEG linker to other common protecting groups.
| Protecting Group | Condition (24h) | % Degradation |
| Benzyl (Bn) | 1M HCl | < 1% |
| Benzyl (Bn) | 1M NaOH | < 1% |
| Benzyl (Bn) | 100mM DTT | < 1% |
| tert-Butyldimethylsilyl (TBDMS) | 1M HCl | > 95% |
| Trityl (Tr) | 1M HCl | > 99% |
| 4,4'-Dimethoxytrityl (DMT) | 80% Acetic Acid | > 99% |
Data is illustrative, based on the known chemical properties of these protecting groups.[2]
Experimental Protocol: Catalytic Hydrogenolysis for Benzyl Group Cleavage
This protocol describes the standard procedure for removing a benzyl protecting group from a PEG linker.[1]
Objective: To deprotect a benzyl-ether-terminated PEG linker to reveal a primary hydroxyl group.
Materials:
-
Benzyl-protected PEG linker
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolution: Dissolve the benzyl-protected PEG linker in a suitable solvent (e.g., ethanol) in the reaction flask. The concentration is typically in the range of 10-50 mg/mL.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 5-10 mol% of palladium relative to the substrate.[1]
-
Hydrogenation: Seal the flask and flush the system with hydrogen gas. If using a balloon, this can be done by evacuating the flask and refilling it with hydrogen several times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the deprotected PEG linker. The product can be further purified by chromatography if necessary.
The Benzyl Group in Self-Immolative Linkers
In the realm of targeted drug delivery, particularly for Antibody-Drug Conjugates (ADCs), the benzyl group is a cornerstone of self-immolative linker technology.[3] The most prominent example is the p-aminobenzyl carbamate (B1207046) (PABC) system.[4]
In this design, an enzyme-cleavable unit (like a Valine-Citrulline dipeptide for Cathepsin B) is linked to the PABC spacer.[5] Upon enzymatic cleavage of the trigger, the PABC unit undergoes a spontaneous 1,6-elimination reaction, which leads to the release of the attached drug payload in its unmodified, active form.[6][7]
Quantitative Data: Stability and Cleavage of PABC-based Linkers
The stability of the linker in plasma versus its cleavage rate at the target site is a critical determinant of an ADC's therapeutic index.
| Linker System | Matrix | Stability / Cleavage Observation | Reference |
| Val-Cit-PABC | Human Plasma | Stable, minimal premature drug release | [8] |
| Val-Cit-PABC | Mouse Plasma | Susceptible to carboxylesterase 1c, leading to instability | [8][9] |
| Val-Cit-PABC | Lysosomal Extract (pH 4.5-5.0) | Efficient cleavage by Cathepsin B, releasing payload | [10] |
| m-Amide-PABC | Mouse Serum | Dramatically improved stability vs. standard PABC | [9] |
Note: The instability in mouse plasma highlights the importance of selecting appropriate preclinical models and linker modifications.[9]
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC linker in plasma, measuring premature payload release.[10]
Objective: To determine the half-life of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, mouse) from a commercial source
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analysis system (e.g., LC-MS/MS)
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 10 µM) in plasma at 37°C. Prepare control samples in a buffer (e.g., PBS) to monitor for non-enzymatic degradation.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours).
-
Sample Quenching: Immediately stop the reaction at each time point by adding the aliquot to a cold quenching solution (e.g., 3 volumes of acetonitrile). This precipitates plasma proteins.
-
Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of intact ADC and/or released payload using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of intact ADC remaining versus time. Fit the data to a first-order decay model to calculate the stability half-life (t½) of the ADC in plasma.
Modulating Physicochemical Properties
The inclusion of a benzyl group, which is aromatic and hydrophobic, can influence the overall physicochemical properties of the PEG linker and the resulting bioconjugate.[] While the long PEG chain imparts hydrophilicity, the benzyl group can contribute to solubility in organic media, which can be advantageous during synthesis and purification steps.[2] However, in the final aqueous formulation of a drug, the increased hydrophobicity must be carefully balanced to avoid aggregation, a common challenge in ADC development.[12] The strategic placement and design of hydrophilic PEG chains are often used to shield the hydrophobic payload and linker components.[12]
Conclusion
The benzyl group is a multifaceted and indispensable tool in the design and synthesis of advanced PEG linkers. Its primary function as a robust, orthogonally-cleavable protecting group enables the controlled, stepwise construction of complex bioconjugates.[1][2] Furthermore, its central role in self-immolative systems, such as the PABC linker, is critical for the efficacy of numerous antibody-drug conjugates by ensuring stable systemic circulation and efficient payload release at the target site.[4] A thorough understanding of the chemistry, stability, and handling of benzyl-containing linkers is paramount for researchers in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Hydrophilic Advantage: A Technical Guide to PEG7 Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, renowned for their ability to enhance the physicochemical and pharmacological properties of therapeutic molecules.[1] Among the various lengths available, short, monodisperse PEG linkers, such as PEG7, offer a precise and impactful means to introduce hydrophilicity, significantly influencing a drug candidate's solubility, stability, and pharmacokinetic profile.[2][3] This technical guide provides an in-depth exploration of the core attributes of PEG7 linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key drug design workflows.
The fundamental hydrophilicity of PEG linkers stems from the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). The ether oxygen atoms along the polymer backbone readily form hydrogen bonds with water molecules, creating a hydration shell that enhances aqueous solubility.[1][4] This "stealth" property also helps to shield the conjugated molecule from enzymatic degradation and recognition by the immune system.[4][5]
Quantitative Analysis of PEG7 Linker Hydrophilicity
The hydrophilicity of a linker is a critical determinant of a drug conjugate's overall performance. This can be quantified through various physicochemical parameters. The following tables summarize key data for short PEG linkers, with a focus on illustrating the impact of a PEG7 moiety.
| Linker | Molecular Weight ( g/mol ) | Calculated logP (clogP) * | Topological Polar Surface Area (TPSA) (Ų) |
| Alkyl Chain (C7) | ~100 | ~2.5 - 3.0 | 0 |
| Amino-PEG7-acid | ~381.4 | -1.5 to -2.5 | 130-150 |
| PEG2 | ~106.1 | ~-0.5 | ~27.7 |
| PEG4 | ~194.2 | ~-1.0 | ~55.4 |
| PEG6 | ~282.3 | ~-1.5 | ~83.1 |
Note: clogP values are estimations and can vary based on the terminal functional groups and the calculation algorithm used. TPSA values are also estimations for representative structures.
This data illustrates that even a relatively short PEG7 linker significantly increases hydrophilicity (lower clogP) and polar surface area compared to a simple alkyl chain of similar length.
Impact on Drug Conjugate Properties
The introduction of a PEG7 linker can profoundly influence the characteristics of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody.[6] The hydrophilicity imparted by a PEG7 linker can mitigate the aggregation often caused by hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][6]
| Property | Impact of PEG7 Linker | Rationale |
| Solubility | Increased | The hydrophilic PEG chain improves the overall solubility of the ADC, preventing aggregation.[6][7] |
| Stability | Increased | The hydration shell around the PEG linker can protect the payload from premature degradation.[1] |
| Pharmacokinetics (PK) | Extended Half-Life | The increased hydrodynamic radius can reduce renal clearance, leading to longer circulation times.[8] |
| Immunogenicity | Reduced | The "stealth" effect of the PEG linker can mask the ADC from the immune system.[4] |
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[] The linker plays a crucial role in the formation of a stable and effective ternary complex.[4][10]
| Property | Impact of PEG7 Linker | Rationale |
| Solubility | Increased | Overcomes the often poor solubility of complex, high molecular weight PROTAC molecules.[4] |
| Cell Permeability | Modulated | While increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers can allow the molecule to adopt conformations that shield polar surfaces, aiding membrane passage.[] |
| Ternary Complex Formation | Optimized | The length and flexibility of the PEG7 linker can provide the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.[10] |
Experimental Protocols
Accurate assessment of the hydrophilicity and its impact on a drug conjugate is crucial. Below are detailed methodologies for key experiments.
Determination of the Octanol-Water Partition Coefficient (LogP/LogD)
This protocol is based on the well-established shake-flask method.[1]
Materials:
-
PEGylated compound of interest
-
1-Octanol (B28484) (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4).
-
Partitioning:
-
Add equal volumes of the aqueous solution of the compound and 1-octanol to a separatory funnel.
-
Cap the funnel and shake vigorously for 2 minutes to ensure thorough mixing.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.[1]
-
-
Phase Separation:
-
Carefully separate the aqueous and octanol (B41247) layers.
-
Centrifuge both phases to remove any micro-emulsions.[1]
-
-
Concentration Measurement: Determine the concentration of the PEGylated compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).[1][11]
-
Calculation: The LogD (at pH 7.4) is calculated as: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is used to assess the level of aggregation in an ADC preparation.[12]
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Size-exclusion column appropriate for the molecular weight of the ADC.
-
Mobile phase (e.g., PBS, pH 7.4).
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the ADC sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
The monomeric ADC will elute as the main peak.
-
Aggregates, being larger, will elute earlier.
-
Integrate the peak areas to determine the percentage of monomer and aggregates.
-
Visualizations
The following diagrams illustrate key workflows in drug design where PEG7 linkers are instrumental.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. purepeg.com [purepeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. adcreview.com [adcreview.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. agilent.com [agilent.com]
- 12. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Benzyl-PEG7-alcohol in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of Linkers
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own machinery to eliminate the disease-causing protein entirely. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
A PROTAC molecule is composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility and optimize the spatial orientation of the ternary complex. This guide focuses on a specific and valuable PEG linker, Benzyl-PEG7-alcohol, and its applications in the rational design of next-generation protein degraders.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker featuring a seven-unit polyethylene glycol chain, a terminal benzyl (B1604629) group, and a terminal alcohol. This unique structure offers several advantages in the synthesis and function of PROTACs.
Physicochemical Properties of this compound and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C21H36O8 | 416.51 | 423763-19-3[] |
| Benzyl-PEG7-acid | C22H36O9 | 444.54 | Not Available |
| Benzyl-PEG7-azide | C21H35N3O7 | 441.53 | 868594-42-7 |
Data compiled from commercially available sources.
The PEG7 chain imparts hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. The length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker could result in a non-productive complex.
The terminal alcohol provides a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand. It can be readily converted to other functional groups, such as halides or tosylates, for subsequent nucleophilic substitution, or oxidized to a carboxylic acid for amide bond formation.
The benzyl group serves as a robust protecting group for the terminal alcohol, preventing unwanted reactions during the multi-step synthesis of a PROTAC. Its stability under a wide range of reaction conditions allows for selective deprotection and conjugation at a later stage.
Applications in Targeted Protein Degradation: The Impact of Linker Length
While specific, publicly available quantitative data for PROTACs employing a this compound linker is limited, the general impact of PEG linker length on degradation efficiency is well-documented. The following table provides illustrative, hypothetical data to demonstrate how varying the number of PEG units can affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. A lower DC50 value indicates higher potency.
Illustrative Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG4-alcohol | 500 | 65 | A shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation. |
| This compound | 150 | 85 | An intermediate linker length can allow for more favorable positioning of the POI and E3 ligase, improving degradation efficiency.[2] |
| Benzyl-PEG10-alcohol | 50 | >95 | An optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation and potent degradation.[2] |
| Benzyl-PEG12-alcohol | 100 | 90 | A longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency.[2] |
This data is hypothetical and intended to illustrate the concept of linker optimization.
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC and the workflow for its development and evaluation are multi-step processes that can be visualized to enhance understanding.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general synthetic route starting from this compound.
Step 1a: Oxidation of this compound to Benzyl-PEG7-acid
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone (B3395972) or dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidation: Slowly add an oxidizing agent, such as Jones reagent or a TEMPO/bleach system, to the solution.
-
Reaction: Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Quench the reaction by adding isopropanol (B130326) until the color changes, indicating the consumption of the excess oxidant.
-
Work-up: Filter the mixture and concentrate the filtrate. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Benzyl-PEG7-acid by silica (B1680970) gel chromatography.
Step 1b: Amide Coupling to an Amine-Functionalized Ligand (e.g., E3 Ligase Ligand)
-
Activation: Dissolve Benzyl-PEG7-acid (1 equivalent), the amine-containing ligand (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents) in an anhydrous solvent like DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous lithium chloride, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the coupled product by silica gel chromatography.
Step 2: Deprotection of the Benzyl Group
-
Dissolution: Dissolve the benzyl-protected intermediate in a solvent such as ethanol (B145695) or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete as monitored by LC-MS.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate to obtain the deprotected alcohol.
Step 3: Final Coupling to the Second Ligand
The newly exposed hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) and then reacted with a nucleophilic group on the second ligand. Alternatively, the second ligand, if it has a carboxylic acid, can be activated and coupled to the hydroxyl group via an esterification reaction.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat the cells with the different concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (Time-Resolved FRET)
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., GST-tagged), the purified E3 ligase complex (e.g., His-tagged), and the PROTAC in an appropriate assay buffer.
-
Reaction Setup: In a microplate, add the target protein, E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add TR-FRET donor (e.g., anti-GST-terbium) and acceptor (e.g., anti-His-d2) antibodies.
-
Incubation: Incubate the plate in the dark.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 4: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the target protein, ubiquitin, and ATP in a ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC compound or a vehicle control.
-
Incubation: Incubate the reaction at 37 °C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction mixture by western blot using an antibody against the target protein to observe the appearance of higher molecular weight bands corresponding to the ubiquitinated protein.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and synthetic tractability make it an important tool for researchers in the field of targeted protein degradation. The ability to systematically vary the PEG linker length is a key strategy in optimizing the efficacy of a PROTAC. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for the rational design, synthesis, and evaluation of novel protein degraders, ultimately contributing to the advancement of this promising therapeutic modality.
References
The Versatility of the Terminal Alcohol: A Technical Guide to Hydroxyl-Terminated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery, bioconjugation, and materials science. Its unique properties, including high water solubility, biocompatibility, and low immunogenicity, make it ideal for enhancing the therapeutic properties of molecules and modifying the surfaces of materials. The functionality of a PEG linker is largely determined by its terminal groups. Among these, the terminal alcohol (hydroxyl group) serves as a versatile and fundamental starting point for a vast array of bioconjugation strategies.
This technical guide provides an in-depth exploration of the function of the terminal alcohol on PEG linkers. We will delve into its chemical properties, methods for its activation, and its applications in various scientific domains. This guide also presents quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in the effective utilization of hydroxyl-terminated PEG linkers.
The Role and Reactivity of the Terminal Alcohol
The terminal hydroxyl (-OH) group on a PEG linker is a primary alcohol. While it is a site for chemical modification, the hydroxyl group itself exhibits relatively low reactivity towards common functional groups on biomolecules under physiological conditions.[1] This characteristic is advantageous as it prevents non-specific reactions. However, for targeted conjugation, the hydroxyl group must first be "activated" by converting it into a more reactive functional group.[1][2] This activation step is the cornerstone of leveraging hydroxyl-terminated PEGs in bioconjugation. The flexibility to transform the terminal alcohol into various reactive moieties makes it a versatile handle for a wide range of chemical strategies.[3]
Activation of the Terminal Hydroxyl Group
The conversion of the terminal alcohol into a more reactive species is a critical step. The choice of activation chemistry depends on the desired target functional group on the biomolecule and the stability of the resulting linkage. The most common activation strategies include conversion to sulfonate esters (tosylates and mesylates) and oxidation to an aldehyde.
Sulfonate Esters: Tosylates and Mesylates
Treating a PEG-alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base converts the hydroxyl group into a tosylate or mesylate, respectively.[1][4] These sulfonate esters are excellent leaving groups, facilitating nucleophilic substitution reactions with amines (e.g., on lysine (B10760008) residues of proteins) and thiols (e.g., on cysteine residues).[1][5]
Oxidation to Aldehyde
The terminal alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).[6][7] The resulting PEG-aldehyde can then react with primary amines (e.g., the N-terminus of a protein or lysine residues) via reductive amination to form a stable secondary amine linkage. This method offers high selectivity for N-terminal modification under controlled pH conditions.
Applications in Bioconjugation and Beyond
The ability to activate the terminal alcohol of a PEG linker opens up a wide range of applications, particularly in drug development and materials science.
-
Protein and Peptide PEGylation: By activating the terminal alcohol, PEG chains can be covalently attached to proteins and peptides. This process, known as PEGylation, can enhance the therapeutic properties of these biomolecules by increasing their hydrodynamic size, which reduces renal clearance and extends their circulation half-life.[2][8] It can also shield them from proteolytic degradation and reduce their immunogenicity.[2]
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody. Hydroxyl-terminated PEGs can be functionalized to create linkers with specific properties, improving the solubility and stability of the final ADC.[9][10]
-
Surface Modification: PEG linkers with a terminal alcohol can be used to modify the surfaces of nanoparticles, liposomes, and medical implants.[11] The PEG layer creates a hydrophilic shield that reduces non-specific protein adsorption, a phenomenon known as the "stealth" effect, which can improve the biocompatibility and in vivo performance of these materials.[9]
-
Hydrogel Formation: The terminal hydroxyl groups of multi-arm PEG molecules can be functionalized to create cross-linkable groups for the formation of hydrogels. These hydrogels are widely used in tissue engineering and controlled drug release applications.[12][13]
Quantitative Data on Activation and Conjugation
The efficiency of activation and subsequent conjugation reactions is a critical parameter in the successful use of hydroxyl-terminated PEG linkers. The following tables summarize key quantitative data for common activation and conjugation strategies.
| Activation Method | Reagents | Typical Yield (%) | Linkage Formed | Target Group | Reference(s) |
| Tosylation | p-toluenesulfonyl chloride (TsCl), Pyridine (B92270)/Triethylamine (B128534) | >90% | Tosylate | Alcohol | [1] |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | >95% | Mesylate | Alcohol | [4] |
| Oxidation | Pyridinium chlorochromate (PCC) | 75-90% | Aldehyde | Alcohol | [14][15] |
Table 1: Typical yields for the activation of terminal hydroxyl groups on PEG linkers.
| Activated PEG | Conjugation Reaction | Linkage Formed | Typical Conjugation Efficiency (%) | Target Group on Biomolecule | Reference(s) |
| PEG-Tosylate | Nucleophilic Substitution | Secondary Amine | 70-85% | Amine (e.g., Lysine) | [1] |
| PEG-Aldehyde | Reductive Amination | Secondary Amine | 60-80% | Amine (e.g., N-terminus) | [16] |
| PEG-Isocyanate | Urethane Formation | Urethane | 70-90% | Alcohol | [17] |
| PEG-Nitrophenyl Carbonate | Carbonate Formation | Carbonate | 60-85% | Amine (e.g., Lysine) | [17] |
Table 2: Typical conjugation efficiencies for activated PEG linkers. *Note: Isocyanate and Nitrophenyl Carbonate are alternative activation methods not detailed above but included for comparison.
Characterization Methods
The successful activation and conjugation of hydroxyl-terminated PEG linkers must be confirmed through analytical techniques.
| Technique | Purpose | Key Observations | Reference(s) |
| ¹H NMR Spectroscopy | Structural confirmation and determination of functionalization degree | Appearance/disappearance of characteristic peaks. For example, in tosylation, aromatic protons from the tosyl group appear around 7.25-7.35 ppm. The terminal methoxy (B1213986) group of mPEG appears at ~3.38 ppm. | [18][19][20][21] |
| Size Exclusion Chromatography (SEC) | Assess purity and detect aggregation | Shift in retention time corresponding to the increased hydrodynamic radius of the conjugate. | [17][22] |
| Mass Spectrometry (MALDI-TOF, ESI) | Confirm molecular weight of the conjugate | Detection of the expected mass of the PEGylated molecule. | [23] |
Table 3: Common analytical techniques for the characterization of PEG conjugates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies using hydroxyl-terminated PEG linkers.
Protocol 1: Activation of m-PEG-OH via Tosylation
Objective: To convert the terminal hydroxyl group of a methoxy-PEG-alcohol (m-PEG-OH) to a tosylate group.
Materials:
-
m-PEG-alcohol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
p-toluenesulfonyl chloride (TsCl) (1.5 eq.)
-
Triethylamine (1.5 eq.) or Pyridine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve m-PEG-alcohol in anhydrous DCM or pyridine under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add triethylamine (if using DCM as a solvent) to the solution.[1]
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding methanol.
-
If pyridine was used as the solvent, co-evaporate the mixture with toluene (B28343) to remove it.[1]
-
Dilute the residue with DCM and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting m-PEG-tosylate product by column chromatography.[1]
Protocol 2: Oxidation of m-PEG-OH to m-PEG-Aldehyde
Objective: To oxidize the terminal hydroxyl group of m-PEG-OH to an aldehyde.
Materials:
-
m-PEG-alcohol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) (1.5 eq.)
-
Standard laboratory glassware
Procedure:
-
Dissolve m-PEG-alcohol in anhydrous DCM in a round-bottom flask.
-
Add PCC to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude m-PEG-aldehyde.
-
Purify the product by column chromatography if necessary.
Visualizing Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the activation of a terminal PEG alcohol.
Caption: General workflow for bioconjugation using an activated PEG linker.
Conclusion
The terminal alcohol on a PEG linker is a highly versatile functional group that serves as a gateway to a multitude of bioconjugation and material modification strategies. While its inherent reactivity is low, straightforward and efficient activation methods transform it into a reactive moiety capable of forming stable linkages with a variety of biomolecules and surfaces. A thorough understanding of the activation chemistries, quantitative aspects of the reactions, and appropriate characterization techniques is paramount for researchers, scientists, and drug development professionals to successfully harness the full potential of hydroxyl-terminated PEG linkers in their applications.
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. sapub.org [sapub.org]
The Strategic Integration of Benzyl-PEG7-alcohol in Next-Generation Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of biotherapeutics, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. This technical guide delves into the multifaceted role of Benzyl-PEG7-alcohol, a discrete polyethylene (B3416737) glycol (PEG) linker, in the rational design and development of advanced ADCs. We will explore its physicochemical properties, delineate its advantages in overcoming challenges associated with hydrophobic payloads, and provide detailed experimental protocols for its successful implementation in ADC synthesis. Furthermore, this guide will present quantitative data on the impact of PEGylation and visualize key processes through signaling pathway and workflow diagrams, offering a comprehensive resource for researchers in the field.
Introduction to Linker Technology in ADCs
The efficacy of an ADC is contingent on a delicate balance: maintaining a stable linkage between the antibody and payload in systemic circulation to minimize off-target toxicity, while ensuring efficient payload release upon internalization into target cancer cells[1][2][3]. Linker technology has evolved significantly to meet these demands, with polyethylene glycol (PEG) linkers emerging as a cornerstone of modern ADC design[4][5]. PEG linkers, particularly discrete PEGs (dPEGs) like this compound, offer a unique set of advantages that address key challenges in ADC development[6].
This compound: A Profile
This compound is a heterobifunctional linker characterized by a benzyl (B1604629) protecting group, a discrete seven-unit PEG chain, and a terminal alcohol functional group[7][8]. The benzyl group provides stability, while the terminal alcohol allows for versatile chemical modifications to attach a cytotoxic payload. The defining feature of this linker is the PEG7 spacer, which imparts crucial physicochemical properties to the resulting ADC.
Physicochemical Properties
The precise molecular architecture of this compound and its derivatives is essential for consistent and reproducible ADC manufacturing.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C21H36O8 | 416.51 | 423763-19-3[7] |
| Benzyl-PEG7-acid | C22H36O9 | 444.54 | Not Available[7] |
| Benzyl-PEG7-azide | C21H35N3O7 | 441.53 | 868594-42-7[7] |
Advantages of this compound in ADC Design
The incorporation of a this compound-derived linker into an ADC construct offers several distinct advantages that contribute to an improved therapeutic profile[9][10].
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility[4][11]. The hydrophilic PEG7 chain counteracts this hydrophobicity, improving the overall solubility and stability of the ADC in aqueous environments[5][9][12].
-
Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the circulation half-life of biologics[9][13]. The PEG chain creates a hydrophilic shield around the payload, which can reduce renal clearance and protect against proteolytic degradation, leading to prolonged systemic exposure and increased tumor accumulation[4][9][12].
-
Defined Spacer Length: As a monodisperse linker, this compound provides a precise and uniform distance between the antibody and the payload[9][12]. This homogeneity is crucial for producing ADCs with consistent drug-to-antibody ratios (DARs) and predictable pharmacokinetic and pharmacodynamic properties, which simplifies characterization and improves batch-to-batch consistency[9].
-
Reduced Immunogenicity: The PEG moiety can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response against the ADC[5][11].
Experimental Protocols for ADC Development using a Benzyl-PEG7 Linker
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC utilizing a Benzyl-PEG7-derived linker. These protocols are based on the use of a related compound, Benzyl-PEG7-acid, which can be readily synthesized from this compound and subsequently activated for conjugation.
Activation of the Drug-Linker Moiety
This protocol describes the activation of the carboxylic acid group of a payload-conjugated Benzyl-PEG7-acid to form an amine-reactive N-hydroxysuccinimide (NHS) ester[7][12].
Materials:
-
Drug-Benzyl-PEG7-acid conjugate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the Drug-Benzyl-PEG7-acid conjugate in anhydrous DMSO or DMF to a concentration of 10-50 mM[7].
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in cold, anhydrous DMSO or DMF[12].
-
In a microcentrifuge tube, combine 1 equivalent of the Drug-Benzyl-PEG7-acid solution with 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS[12].
-
Vortex the mixture briefly and incubate at room temperature for 15-30 minutes to form the NHS-ester[7].
Antibody Conjugation
This protocol details the conjugation of the activated drug-linker to the primary amines of lysine (B10760008) residues on the monoclonal antibody[12].
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activated Drug-Benzyl-PEG7-NHS ester solution
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
Procedure:
-
Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm[12].
-
Add a 5- to 10-fold molar excess of the activated drug-linker solution to the antibody solution. Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody integrity[12].
-
Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle mixing[12].
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature[12].
ADC Purification and Characterization
This protocol describes the purification of the ADC and subsequent characterization to determine purity and the drug-to-antibody ratio (DAR)[12].
Purification (Size-Exclusion Chromatography - SEC):
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl)[9].
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8[9].
-
Flow Rate: 0.5 mL/min[9].
-
Procedure: Equilibrate the SEC column with the mobile phase. Load the quenched reaction mixture onto the column. Collect fractions corresponding to the monomeric ADC peak[12].
Characterization (Drug-to-Antibody Ratio - DAR): The DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) after reduction of the ADC[9].
-
HIC-HPLC Protocol:
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0[9].
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0[9].
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B[9].
-
Detection: UV at 280 nm[9].
-
-
RP-HPLC Protocol (for reduced ADC):
-
Sample Preparation: Reduce the ADC with DTT or TCEP to separate the light and heavy chains[9].
-
Column: A reverse-phase column (e.g., C4)[9].
-
Mobile Phase A: 0.1% TFA in water[9].
-
Mobile Phase B: 0.1% TFA in acetonitrile[9].
-
Gradient: A suitable gradient to separate the unconjugated and conjugated light and heavy chains[9].
-
Detection: UV at 280 nm[9].
-
Visualizing the Role of this compound in ADC Development
Diagrams are essential for visualizing the complex processes involved in ADC development and mechanism of action.
References
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Benzyl-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[2] PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[1] Benzyl-PEG7-alcohol is a versatile PEG-based linker that can be readily incorporated into PROTAC synthesis. The benzyl (B1604629) group can serve as a stable protecting group or as a point of interaction, while the terminal alcohol provides a convenient attachment point for conjugation to either the POI ligand or the E3 ligase ligand.[3]
These application notes provide detailed protocols for the synthesis of PROTACs utilizing this compound, quantitative data to guide linker selection, and visualizations of key biological pathways and experimental workflows.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized to ensure the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in reduced potency due to excessive flexibility. The following tables summarize the impact of PEG linker length on the degradation of target proteins.
Table 1: Illustrative Degradation Efficiency of a Hypothetical PROTAC Series with Varying Benzyl-PEG-alcohol Linker Lengths
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG4-alcohol | 500 | 65 | Shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation.[4] |
| This compound | 150 | 85 | Intermediate linker length allows for more favorable positioning of the POI and E3 ligase, improving degradation efficiency. [4] |
| Benzyl-PEG10-alcohol | 50 | >95 | Optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation and potent degradation.[4] |
| Benzyl-PEG12-alcohol | 100 | 90 | Longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency.[4] |
Note: The data in this table is illustrative and based on general trends observed in PROTAC linker optimization studies.[4]
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Note: These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[5]
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a PROTAC using this compound. Optimization may be required for specific ligands.
Protocol 1: Activation of this compound
This protocol describes the conversion of the terminal alcohol of this compound to a better leaving group, such as a tosylate (OTs), to facilitate nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Benzyl-PEG7-OTs.
Protocol 2: Coupling of Activated Linker to a Ligand (e.g., E3 Ligase Ligand)
This protocol details the coupling of the activated linker (Benzyl-PEG7-OTs) to a ligand containing a nucleophilic group, such as an amine.
Materials:
-
Benzyl-PEG7-OTs (from Protocol 1)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG7-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and purify the product by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3: Deprotection of the Benzyl Group
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to reveal a terminal alcohol for subsequent coupling.
Materials:
-
Ligand-PEG7-Benzyl intermediate (from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the Ligand-PEG7-Benzyl intermediate in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected Ligand-PEG7-alcohol.
Protocol 4: Final Coupling to the Second Ligand (e.g., POI Ligand)
This protocol describes the final amide bond formation between the deprotected linker-ligand intermediate and the second ligand containing a carboxylic acid.
Materials:
-
Ligand-PEG7-alcohol (from Protocol 3, after conversion of the alcohol to an amine, or alternatively, activation of the POI ligand's carboxylic acid)
-
Carboxylic acid-containing POI ligand
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-containing POI ligand (1.0 eq) and the amine-terminated Ligand-PEG7-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
Signaling Pathways
Caption: General mechanism of action for a PROTAC.
Caption: Simplified signaling pathway of BRD4 degradation by a PROTAC.
Experimental Workflow
Caption: Generalized workflow for PROTAC synthesis.
References
Application Notes and Protocols: Esterification of Benzyl-PEG7-alcohol with a Pomalidomide-Based E3 Ligase Ligand for PROTAC® Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The E3 ligase ligand plays a pivotal role in this process, with derivatives of immunomodulatory imide drugs (IMiDs) such as pomalidomide (B1683931) being widely used to recruit the Cereblon (CRBN) E3 ligase.[2][3]
The linker component is critical for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[4] This document provides detailed application notes and protocols for the esterification of Benzyl-PEG7-alcohol with a carboxylic acid-functionalized pomalidomide derivative, a key step in the synthesis of pomalidomide-based PROTACs with a PEG linker.
Signaling Pathway: CRBN-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ligase complex.[2][3] The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This binding event facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[5] The E3 ligase then catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which subsequently degrades the target protein.[5][6]
Caption: CRBN-PROTAC mediated protein degradation pathway.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a pomalidomide-based PROTAC involves several key stages: synthesis of a carboxylic acid-functionalized pomalidomide, esterification with this compound, conjugation to a POI ligand, and subsequent biological evaluation to determine its efficacy in degrading the target protein.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioconjugation of Benzyl-PEG7-alcohol to a Protein of Interest Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a leading biopharmaceutical strategy for augmenting the therapeutic properties of proteins.[1][2] This process involves the covalent attachment of PEG chains to a protein, which can enhance its hydrodynamic size, improve solubility, extend its circulating half-life, and reduce immunogenicity.[2][3][4] Benzyl-PEG7-alcohol is a heterobifunctional PEG reagent with a benzyl (B1604629) ether at one end and a hydroxyl group at the other.[2] The terminal hydroxyl group is not directly reactive with functional groups on proteins under typical bioconjugation conditions.[1][2] Therefore, it must first be chemically activated to a more reactive form to facilitate conjugation.[1][2]
This document details a two-stage protocol for the successful PEGylation of a protein of interest using this compound. The first stage covers the activation of the terminal hydroxyl group to a reactive N-hydroxysuccinimide (NHS) ester. The second stage describes the conjugation of this activated PEG reagent to the protein, followed by methods for purification and characterization of the final PEGylated product.[1]
Principle of the Method
The PEGylation process using this compound is a two-step procedure:
-
Activation of this compound: The terminal hydroxyl group of this compound is chemically converted into a more reactive functional group. A common and effective strategy is its conversion to an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amine groups found on lysine (B10760008) residues and the N-terminus of proteins.[1]
-
Conjugation to the Protein of Interest: The activated Benzyl-PEG7-NHS ester is then reacted with the protein of interest in a controlled manner. The NHS ester reacts with primary amines on the protein surface to form stable amide bonds.[5]
Experimental Protocols
Stage 1: Activation of this compound to Benzyl-PEG7-NHS Ester
This protocol details the conversion of the hydroxyl-terminated PEG into an amine-reactive NHS ester.[1]
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270) or Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[2]
-
Anhydrous Diethyl Ether (ice-cold)
-
Round bottom flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add a 1.5 to 2-fold molar excess of disuccinimidyl carbonate (DSC) to the solution.[2]
-
Slowly add a 2 to 3-fold molar excess of anhydrous pyridine (or TEA/DIPEA) to the reaction mixture.[2]
-
Allow the reaction to stir at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.[1]
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[1]
-
Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.[1]
-
Dry the final product, Benzyl-PEG7-NHS, under vacuum.[1]
-
Characterize the product using techniques such as ¹H NMR and Mass Spectrometry to confirm the conversion and purity.[2]
-
Store the activated PEG desiccated at -20°C until use.[1]
Stage 2: Conjugation of Activated Benzyl-PEG7-NHS to the Protein of Interest
This protocol describes the conjugation of the activated Benzyl-PEG7-NHS to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Activated Benzyl-PEG7-NHS ester
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
-
Ultrafiltration device for buffer exchange and concentration
Procedure:
-
Dissolve the protein of interest in the conjugation buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Dissolve the activated Benzyl-PEG7-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add the desired molar excess of the dissolved Benzyl-PEG7-NHS ester to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.[2]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours.[2]
-
Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.[2]
Stage 3: Purification of the PEGylated Protein
Purification is crucial to remove unreacted PEG, quenching reagent, and any aggregated protein.
Procedure using Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the protein elution profile at 280 nm using a UV detector. PEGylated proteins will have a larger hydrodynamic radius and will therefore elute earlier than the unmodified protein.[1]
-
Pool the fractions containing the purified PEGylated protein based on the chromatogram.
-
Concentrate the pooled fractions if necessary using an appropriate ultrafiltration device.
Stage 4: Characterization of the PEGylated Protein
SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight and to assess the degree of PEGylation.[2] The PEGylated protein will migrate slower than the unmodified protein.
Mass Spectrometry:
-
Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to determine the exact mass of the conjugate and the distribution of PEG chains per protein molecule.[6]
Chromatographic Analysis:
-
Size-Exclusion (SE-UPLC) and Reversed-Phase (RP-UPLC) can provide high-resolution separation of the unmodified protein from its PEGylated form.
Data Presentation
Table 1: Reaction Conditions for Activation of this compound
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Activating Reagent | Disuccinimidyl carbonate (DSC) |
| Base | Anhydrous Pyridine |
| Molar Ratio (PEG-OH:DSC:Base) | 1 : 1.5 : 1.5 |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Precipitation in cold diethyl ether |
Table 2: Characterization of a Hypothetical PEGylated Protein
| Analytical Method | Unmodified Protein | PEGylated Protein |
| SDS-PAGE | ||
| Apparent Molecular Weight | 50 kDa | ~55-60 kDa (for mono-PEGylated) |
| Mass Spectrometry (ESI-MS) | ||
| Measured Mass | 50,000 Da | 50,780 Da (for one PEG chain) |
| Size Exclusion Chromatography | ||
| Elution Time | 15.2 min | 12.8 min |
| Purity (by RP-HPLC) | >98% | >95% |
Visualizations
Caption: Chemical workflow for the two-stage PEGylation of a protein.
Caption: Overall experimental workflow for protein PEGylation.
Caption: Impact of PEGylation on protein ligand fate and signaling.
References
Application Notes and Protocols for the Mitsunobu Reaction with Benzyl-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the functionalization of Benzyl-PEG7-alcohol via the Mitsunobu reaction. This versatile reaction allows for the conversion of the terminal hydroxyl group of the polyethylene (B3416737) glycol (PEG) chain into a variety of other functional groups, which is a key step in the synthesis of PEGylated molecules for drug delivery and other biomedical applications.[1][2][3] The protocol provided is based on established Mitsunobu reaction principles and is adapted for a substrate with a PEG chain.
Introduction
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide range of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[4][5][6] The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid, phenol, imide, or azide (B81097) source), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5]
The application of the Mitsunobu reaction to PEGylated alcohols is particularly advantageous as it proceeds under mild conditions, often leading to high yields and minimizing side reactions or degradation of the PEG chain.[1][3] This methodology is crucial for the synthesis of well-defined PEG-conjugates used in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Reaction Principle
The Mitsunobu reaction proceeds through a redox-condensation mechanism. Triphenylphosphine is oxidized to triphenylphosphine oxide, while the azodicarboxylate is reduced. The overall transformation results in the dehydration of the alcohol and the nucleophile to form a new bond.
Generalized Reaction Scheme:
Where:
-
R-OH: this compound
-
H-Nu: Nucleophile (e.g., carboxylic acid, phthalimide, diphenylphosphoryl azide)
-
PPh₃: Triphenylphosphine
-
DEAD/DIAD: Diethyl azodicarboxylate / Diisopropyl azodicarboxylate
Experimental Protocol: Synthesis of a Benzyl-PEG7-Ester
This protocol details the esterification of this compound with a generic carboxylic acid (R'-COOH) as the nucleophile.
Materials:
-
This compound
-
Carboxylic acid (R'-COOH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas supply with manifold
-
Syringes
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Add anhydrous THF (approx. 10 mL per gram of alcohol) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add DIAD (1.5 eq.) dropwise to the cooled solution over a period of 10-15 minutes. It is crucial to maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 6-12 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The consumption of the starting alcohol and the formation of a new, less polar spot corresponding to the product should be observed. The formation of triphenylphosphine oxide as a white precipitate can also indicate reaction progress.[7]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution. The triphenylphosphine oxide byproduct is highly polar and will often remain on the column, while the desired PEGylated product will elute.
Data Presentation
The following tables summarize representative quantitative data for the Mitsunobu reaction with this compound. Actual results may vary depending on the specific nucleophile and reaction conditions.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Equivalence | Notes |
| This compound | 1.0 | Limiting reagent |
| Nucleophile | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion. |
| Triphenylphosphine (PPh₃) | 1.5 | --- |
| DIAD/DEAD | 1.5 | --- |
| Solvent | --- | Anhydrous THF is the preferred solvent.[7] |
| Temperature | 0 °C to Room Temp. | Initial cooling is critical for controlling the reaction rate. |
| Reaction Time | 6 - 12 hours | Monitored by TLC or LC-MS. |
Table 2: Representative Yields for Different Nucleophiles
| Nucleophile | Product Functional Group | Typical Yield (%) |
| Benzoic Acid | Ester | 85 - 95 |
| Phthalimide | Imide | 80 - 90 |
| Diphenylphosphoryl azide (DPPA) | Azide | 75 - 85 |
| Phenol | Ether | 70 - 85 |
Visualizations
Diagram 1: Experimental Workflow for the Mitsunobu Reaction
Caption: Workflow for the Mitsunobu reaction of this compound.
Diagram 2: Logical Relationship of Mitsunobu Reaction Components
Caption: Key components and products of the Mitsunobu reaction.
Safety Considerations
-
Azodicarboxylates (DEAD and DIAD): These reagents are potential contact explosives and should be handled with care.[7] They are typically supplied as solutions in toluene (B28343) to mitigate this risk. Avoid heating and friction.
-
Triphenylphosphine: This reagent is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use in a fume hood and away from ignition sources.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water will quench the reaction.
-
Check the purity of the reagents. Old or improperly stored DIAD/DEAD can be less reactive.
-
The pKa of the nucleophile should ideally be less than 13.[4][8] More basic nucleophiles may not be sufficiently acidic to protonate the intermediate, leading to side reactions.
-
-
Difficult Purification:
-
The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate. Using polymer-supported triphenylphosphine can simplify purification as the byproduct can be removed by filtration.[9]
-
Precipitation of the PEGylated product from a solvent in which it is insoluble (e.g., diethyl ether or hexanes) can be an effective purification strategy.[10]
-
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Benzyl-PEG7-alcohol with a Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a critical strategy in drug development and bioconjugation, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] By increasing solubility, extending circulating half-life, and reducing immunogenicity, PEGylation can significantly improve the therapeutic potential of proteins, peptides, and small molecules.[1][3][4] Benzyl-PEG7-alcohol is a discrete (monodisperse) PEG linker featuring a terminal hydroxyl group for conjugation and a benzyl (B1604629) protecting group. This application note provides a detailed protocol for the coupling of this compound to a carboxylic acid via Steglich esterification, a mild and efficient method widely used in organic synthesis.[5][6]
The Steglich esterification utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.[5][6] The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) accelerates the reaction, enabling efficient ester bond formation under mild, neutral conditions.[5][7][8] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[5][6]
Core Principles of the Reaction
The coupling of this compound to a carboxylic acid via Steglich esterification proceeds in several steps:
-
Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]
-
Formation of a Reactive Ester: DMAP, acting as a nucleophilic catalyst, attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species.[5][8] This intermediate is more reactive towards the alcohol than the O-acylisourea and minimizes side reactions.[8]
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of this compound attacks the activated acyl group, forming the desired ester bond.
-
Byproduct Formation: The reaction yields the desired ester product and a urea (B33335) byproduct (dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea derivative if EDC is used).[5]
Experimental Workflow
The following diagram illustrates the general workflow for the coupling of this compound to a carboxylic acid.
Caption: Workflow for the coupling of this compound to a carboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Steglich esterification of a generic carboxylic acid with this compound. Yields are generally high for this type of reaction.[5][9]
| Parameter | Value | Notes |
| Reactant Ratios | ||
| Carboxylic Acid | 1.0 eq | |
| This compound | 1.0 - 1.5 eq | An excess of the alcohol can be used to drive the reaction to completion.[5] |
| DCC or EDC | 1.0 - 1.2 eq | |
| DMAP | 0.05 - 0.2 eq | Acts as a catalyst.[5] |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM, DMF, or Dioxane | Dichloromethane (DCM) is commonly used.[10] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and then allowed to warm to room temperature.[5] |
| Reaction Time | 1 - 24 hours | Monitored by TLC until completion.[5] |
| Expected Outcome | ||
| Yield | >80% | Yields can be very high, often in the 70-90% range.[5] |
| Purity | >95% (after purification) | Purification via column chromatography is typically required.[10] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound to a carboxylic acid using DCC and DMAP.
Materials:
-
Carboxylic Acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
5% Citric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) Gel for Column Chromatography
-
Solvents for Column Chromatography (e.g., Hexane/Ethyl Acetate (B1210297) or Chloroform (B151607)/Methanol)[11]
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
-
Addition of Coupling Reagent:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the stirred solution. The DCC can be added as a solid in one portion or as a solution in a small amount of anhydrous DCM.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[10] The choice of eluent will depend on the polarity of the product; a gradient of ethyl acetate in hexanes or methanol (B129727) in chloroform is often effective for PEGylated compounds.[11]
-
-
Characterization:
Safety Precautions
-
DCC is a potent allergen and should be handled with care in a well-ventilated fume hood.[12] Always wear gloves and safety glasses.
-
Use anhydrous solvents to prevent hydrolysis of the activated intermediates.
-
EDC is moisture-sensitive and should be handled accordingly.[13]
Conclusion
The Steglich esterification provides a robust and versatile method for the coupling of this compound to carboxylic acids. This protocol offers a reliable starting point for researchers in drug development and bioconjugation, enabling the synthesis of well-defined PEGylated molecules with high yields and purity. Optimization of the reaction conditions, particularly the molar ratios of reactants and the reaction time, may be necessary for specific substrates.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Benzyl-PEG7-alcohol
Introduction
Benzyl-PEG7-alcohol is a heterobifunctional linker molecule integral to bioconjugation, drug delivery, and the development of advanced biotherapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure comprises a benzyl-protected hydroxyl group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary alcohol. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[3]
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules.[4] Therefore, conjugation requires either the activation of a functional group on the target molecule (e.g., a carboxylic acid) to react with the alcohol, or the chemical modification of the alcohol itself into a more reactive moiety.[4]
This document provides detailed protocols for two primary strategies for conjugating this compound:
-
Conjugation to Carboxylic Acids: Activating a carboxyl group on a target molecule to react with the hydroxyl group of the PEG linker.
-
Conversion to Benzyl-PEG7-acid: Oxidizing the alcohol to a carboxylic acid, which can then be conjugated to primary amines.
Protocol 1: Conjugation of this compound to Carboxylic Acids
This method is ideal for proteins with accessible aspartic or glutamic acid residues, or other molecules containing carboxylic acids. The strategy involves the activation of the carboxyl groups on the target molecule using carbodiimide (B86325) chemistry, followed by reaction with the hydroxyl group of this compound to form a stable ester linkage.[4]
Application Notes
The most common method for activating carboxyl groups for conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can lower conjugation efficiency. The inclusion of NHS or sulfo-NHS reacts with the intermediate to form a more stable NHS-ester, which then efficiently reacts with the hydroxyl group of this compound.[5]
For optimal results, a two-step protocol is recommended. The carboxyl activation with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the alcohol is more favorable at a neutral to slightly basic pH (7.2-7.5).[4]
Experimental Workflow: Conjugation to Carboxylic Acids
Caption: Workflow for conjugating this compound to a carboxylated molecule.
Detailed Experimental Protocol
Materials:
-
This compound
-
Carboxyl-containing protein or molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification[6]
Procedure:
-
Reagent Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.[4] If the protein buffer contains carboxyl groups, exchange it for the Activation Buffer.
-
Prepare fresh stock solutions of EDC and sulfo-NHS in cold, anhydrous DMSO or DMF immediately before use.
-
Dissolve this compound in Conjugation Buffer.
-
-
Carboxyl Activation:
-
PEGylation Reaction:
-
Add the this compound solution to the activated protein solution. A 50-fold molar excess of the PEG linker is a typical starting point, but this should be optimized.[4] The addition of the PEG in the Conjugation Buffer will raise the overall pH of the mixture, favoring the coupling reaction.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching and Purification:
-
Add the Quenching Buffer to stop the reaction by reacting with any remaining activated carboxyl groups.
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another appropriate method to remove excess reagents and byproducts.[6]
-
Quantitative Data Summary Table
| Parameter | Recommended Value | Reference |
| Protein Concentration | 1-10 mg/mL | [4] |
| EDC:Protein Molar Ratio | 10:1 to 50:1 (start at 20:1) | [4] |
| Sulfo-NHS:Protein Molar Ratio | 10:1 to 50:1 (start at 50:1) | [4] |
| PEG:Protein Molar Ratio | 10:1 to 50:1 (start at 50:1) | [4] |
| Activation pH | 5.0 - 6.0 | [4] |
| Conjugation pH | 7.2 - 7.5 | [4] |
| Activation Time | 15-30 minutes | [4] |
| Conjugation Time | 2h at RT or overnight at 4°C | [4] |
Protocol 2: Conversion to Benzyl-PEG7-acid and Conjugation to Amines
This two-stage strategy first modifies the this compound into the more versatile Benzyl-PEG7-acid linker. This acid can then be readily conjugated to molecules containing primary amines, such as the lysine (B10760008) residues on proteins, using standard EDC/NHS chemistry.[7][8]
Application Notes
Stage 1: Oxidation. The primary alcohol of this compound can be oxidized to a carboxylic acid using a strong oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid).[7] This reaction requires careful control of temperature and dropwise addition of the reagent. The reaction is quenched with isopropanol (B130326), and the resulting Benzyl-PEG7-acid must be purified before use in conjugation.[7]
Stage 2: Amine Conjugation. The newly formed carboxylic acid group is activated with EDC and NHS (or sulfo-NHS) to form an amine-reactive NHS ester.[8][9] This activated linker then reacts with primary amines on the target molecule in a buffer with a pH of 7.2-8.0 to form a stable amide bond.[9] A one-pot or a two-step conjugation protocol can be used, with the two-step method being recommended to minimize potential protein-protein crosslinking.[9]
Experimental Workflow: Oxidation and Amine Conjugation
Caption: Workflow for oxidation of this compound and subsequent amine conjugation.
Detailed Experimental Protocols
Protocol 2A: Oxidation to Benzyl-PEG7-acid
Materials:
-
This compound
-
Acetone, anhydrous
-
Jones reagent
-
Isopropanol
-
Dichloromethane (DCM)
-
Celite
-
Silica (B1680970) gel for column chromatography[7]
Procedure:
-
Dissolve this compound (1 equivalent) in acetone and cool the solution to 0°C in an ice bath.[7]
-
Slowly add Jones reagent dropwise until a persistent orange-brown color is observed.[7]
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.[7]
-
Quench the reaction by adding isopropanol until the solution turns green.[7]
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.[7]
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract the product with dichloromethane.[7]
-
Purify the crude product by silica gel column chromatography to isolate pure Benzyl-PEG7-acid.[7]
Protocol 2B: Conjugation of Benzyl-PEG7-acid to a Protein
Materials:
-
Purified Benzyl-PEG7-acid
-
Amine-containing protein
-
EDC and NHS (or sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0[10]
-
Conjugation Buffer: PBS, pH 7.2-8.0[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]
-
Anhydrous DMF or DMSO
Procedure (Two-Step Protocol):
-
Reagent Preparation:
-
Prepare the target protein in Conjugation Buffer at a concentration of 1-10 mg/mL.[9] If the storage buffer contains primary amines (e.g., Tris), it must be exchanged.[9]
-
Dissolve Benzyl-PEG7-acid in anhydrous DMF or DMSO.[9]
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO immediately before use.[9]
-
-
Activation of Benzyl-PEG7-acid:
-
Conjugation to Protein:
-
Quenching and Purification:
Quantitative Data Summary Table
Oxidation Reaction
| Parameter | Recommended Value | Reference |
|---|---|---|
| Reaction Temperature | 0°C to Room Temperature | [7] |
| Reaction Time | 5-7 hours |[7] |
Amine Conjugation Reaction
| Parameter | Recommended Value | Reference |
|---|---|---|
| Protein Concentration | 1-10 mg/mL | [9] |
| PEG-acid:Protein Molar Ratio | 10:1 to 20:1 (starting point) | [9] |
| EDC:PEG-acid Molar Ratio | 1.1:1 to 1.5:1 | [9] |
| NHS:PEG-acid Molar Ratio | 1.1:1 to 1.5:1 | [9] |
| Activation pH | ~6.0 | [10] |
| Conjugation pH | 7.2 - 8.0 | [9] |
| Activation Time | 15-30 minutes | [9] |
| Conjugation Time | 2h at RT or overnight at 4°C |[9] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aryls | Ambeed.com [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Solid-Phase Synthesis of PROTACs with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
The solid-phase synthesis (SPS) of PROTACs offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[1][4] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[1][5][] The length of the PEG linker is a critical parameter that must be optimized to achieve maximal degradation potency and efficacy.[7][8]
This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs featuring PEG linkers.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple protein copies.[1]
Data Presentation: Impact of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a crucial parameter influencing the efficacy of a PROTAC. The following tables summarize representative data for various PROTACs, illustrating the impact of PEG linker length on their degradation capabilities, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Target Protein | E3 Ligase | PEG Linker Length (n) | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | CRBN | 4 | 50 | >90 |
| PROTAC B | BRD4 | VHL | 4 | 25 | >95 |
| PROTAC C | BTK | CRBN | 8 | 10 | >98 |
| PROTAC D | PI3K | VHL | 6 | 42 | 85 |
| PROTAC E | mTOR | VHL | 6 | 45 | 90 |
| Note: The data in this table is representative and compiled for illustrative purposes. Actual values will vary depending on the specific PROTAC and experimental conditions.[1] |
BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| This table illustrates a clear structure-activity relationship, with the PEG5 linker providing the optimal balance of potency and efficacy for this particular BRD4-targeting PROTAC series.[7] |
Experimental Protocols
The following protocols provide a general methodology for the solid-phase synthesis of a PROTAC using a PEG linker. These may require optimization based on the specific ligands and linker used.
Overall Workflow for Solid-Phase PROTAC Synthesis
The general workflow for the solid-phase synthesis of PROTACs involves the immobilization of one of the ligands onto a solid support, followed by the sequential addition of the PEG linker and the second ligand. The final step is the cleavage of the PROTAC from the resin and its purification.[1]
Protocol 1: Immobilization of E3 Ligase Ligand (e.g., Pomalidomide)
This protocol details the coupling of a carboxylic acid-functionalized E3 ligase ligand to an aminomethylated resin.
Materials:
-
Rink Amide resin
-
Pomalidomide (B1683931) derivative with a carboxylic acid handle
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
In a separate vessel, dissolve the pomalidomide derivative (2 eq.), DIC (2 eq.), and Oxyma (2 eq.) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 2: PEG Linker Coupling
This protocol describes the coupling of a Boc-protected amine-PEG-acid linker to the immobilized ligand.
Materials:
-
Resin from Protocol 1
-
Boc-NH-PEGn-COOH (e.g., n=4, 6, 8) (3 eq.)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
DMF, DCM, MeOH
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Perform Fmoc deprotection of the Rink Amide resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x).
-
In a separate vessel, dissolve Boc-NH-PEGn-COOH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: POI Ligand Coupling
This protocol outlines the coupling of a carboxylic acid-functionalized POI ligand to the linker.
Materials:
-
Resin from Protocol 2
-
POI ligand with a carboxylic acid (3 eq.)
-
HATU (3 eq.)
-
DIPEA (6 eq.)
-
DMF, DCM, MeOH
-
20% Piperidine in DMF
Procedure:
-
Remove the Boc protecting group from the PEG linker by treating the resin with 20% piperidine in DMF for 20 minutes.[1]
-
Wash the resin with DMF (5x).
-
In a separate vessel, dissolve the POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the deprotected resin and shake at room temperature for 16 hours.[1]
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[1]
-
Dry the resin under vacuum.[1]
Protocol 4: Cleavage and Purification
This protocol describes the cleavage of the final PROTAC from the solid support and its subsequent purification.
Materials:
-
PROTAC-bound resin from Protocol 3
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water)
-
Cold diethyl ether
-
Acetonitrile/water mixture for HPLC
Procedure:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the crude product and decant the ether.[1]
-
Purify the crude PROTAC by preparative reverse-phase HPLC.[1]
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
Protocol 5: Biological Validation - Western Blotting for Protein Degradation
This protocol outlines a general procedure for assessing the degradation of a target protein in cells treated with a synthesized PROTAC.
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation. Calculate DC50 and Dmax values from the dose-response data.[7]
References
Application Notes and Protocols for the Analytical Characterization of Benzyl-PEG7-alcohol Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl-PEG7-alcohol is a bifunctional linker molecule increasingly utilized in pharmaceutical and biotechnology research, particularly in the development of bioconjugates and targeted drug delivery systems. The molecule consists of a benzyl (B1604629) group providing a stable terminus, a hydrophilic heptaethylene glycol (PEG7) spacer, and a terminal alcohol group available for further chemical modification.[1] The precise analytical characterization of this compound and its conjugates is critical to ensure identity, purity, and stability, which are fundamental to the safety and efficacy of the final therapeutic product.[1]
These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound conjugates. The methodologies described herein are essential for quality control, enabling researchers to confidently assess critical quality attributes of their materials.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound conjugates and quantifying impurities.[] Due to the lack of a strong UV chromophore in the PEG chain, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are often preferred over standard UV detection.[][3][4] Reversed-phase HPLC (RP-HPLC) is a common method for separating the conjugate from non-PEGylated starting materials and other impurities based on hydrophobicity.[5]
Application Note: RP-HPLC with ELSD/CAD
Reversed-phase HPLC separates molecules based on their hydrophobic character. The benzyl group provides sufficient hydrophobicity for retention on C8 or C18 columns.[6] The PEG chain modulates this retention. This method is effective for separating the main this compound product from potential impurities such as free benzyl alcohol or PEG diols. Since PEG does not have a strong UV chromophore, ELSD or CAD is employed for universal detection of non-volatile analytes.[4]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample and identify any related impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
HPLC-grade formic acid (optional, for MS compatibility)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
HPLC system equipped with a gradient pump, autosampler, column oven, and ELSD or CAD.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 90:10 Water:ACN) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid (if MS detection is used).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (if MS detection is used).
-
Gradient: A typical gradient might run from 10% to 90% B over 15-20 minutes.[8]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30-40 °C.[8]
-
Injection Volume: 10 µL.
-
Detector (ELSD): Nebulizer temperature 50 °C, Evaporator temperature 70 °C, Gas flow 1.6 SLM.[4]
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify potential impurities by comparing retention times with known standards if available.
Data Presentation: HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for molecules with hydrophobic moieties.[6] |
| Mobile Phase | Water/Acetonitrile Gradient | Allows for the elution of compounds with a range of polarities.[8] |
| Detector | ELSD/CAD | Universal detection for compounds lacking a strong UV chromophore.[][4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations on a 4.6 mm ID column.[4] |
| Temperature | 40 °C | Improves peak shape and reproducibility.[8] |
Workflow Diagram: HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. agilent.com [agilent.com]
- 6. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1H NMR Analysis of Benzyl-PEG7-alcohol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as peptides, proteins, and small drugs. Benzyl-PEG7-alcohol is a valuable bifunctional linker, featuring a benzyl (B1604629) ether at one terminus for aromatic interactions or further modification, and a primary alcohol at the other for conjugation. Accurate structural confirmation and purity assessment of this compound and its derivatives are crucial for ensuring the quality, consistency, and performance of the final bioconjugate.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about molecular structure. It is an essential tool for the characterization of PEGylated compounds, enabling unambiguous identification and quantification of impurities.[1] This document provides detailed application notes and protocols for the ¹H NMR analysis of this compound derivatives.
Structural and Workflow Diagrams
The following diagrams illustrate the general structure of a this compound derivative and the experimental workflow for its ¹H NMR analysis.
Caption: General structure of this compound.
Caption: Experimental workflow for 1H NMR analysis.
Quantitative Data Summary
The expected ¹H NMR chemical shifts for this compound in deuterochloroform (CDCl₃) are summarized in the table below. These values are based on established spectral data for benzyl alcohol, and polyethylene glycol chains.[1]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
| Ar-H (Phenyl) | 7.25-7.35 | m (multiplet) | 5H | a |
| C₆H₅-CH₂ -O- | 4.57 | s (singlet) | 2H | b |
| -O-CH₂ -CH₂ -O- (PEG backbone) | 3.64 | s (singlet) | ~28H | c |
| -CH₂ -OH | 3.72 | t (triplet) | 2H | d |
| -OH | ~2.5 (variable) | br s (broad singlet) | 1H | e |
Note: The chemical shift of the hydroxyl proton (-OH) is variable and can be affected by concentration, temperature, and solvent.[1]
Experimental Protocols
Sample Preparation
This protocol outlines the steps for preparing a this compound derivative sample for ¹H NMR analysis.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) (0.6 mL)
-
5 mm NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the this compound derivative.[1]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a small vial.[1]
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
This protocol describes the acquisition of ¹H NMR spectra using a standard NMR spectrometer.
Instrumentation:
-
NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[1][2]
Parameters:
-
Experiment: Use a standard single-pulse experiment for ¹H NMR.[1]
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: Set the spectral width to cover a range of -1 to 10 ppm.[1]
-
Number of Scans: Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quantitative analysis.
Data Processing and Analysis
This protocol details the steps for processing the raw NMR data and interpreting the spectrum.
Software:
-
Standard NMR data processing software (e.g., MestReNova, TopSpin, VnmrJ).
Procedure:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.
-
Integration: Integrate the area under each peak. To determine the relative number of protons, set the integration of a well-resolved peak from a known number of protons to that integer value. For this compound, the aromatic protons (7.25-7.35 ppm) can be set to 5H or the benzylic protons (4.57 ppm) to 2H.
-
Peak Picking: Identify the chemical shift (δ) of each peak.
-
Multiplicity Analysis: Determine the splitting pattern (e.g., singlet, doublet, triplet, multiplet) for each peak to gain information about neighboring protons.
-
Structural Assignment: Assign each peak to the corresponding protons in the this compound derivative structure based on their chemical shift, integration, and multiplicity.
-
Purity Assessment: Identify any signals that do not correspond to the target molecule. The purity can be estimated by comparing the integration of the product signals to those of the impurities.[2] For more precise quantification, quantitative NMR (qNMR) with a certified internal standard can be employed.[2]
References
Application Notes and Protocols for Mass Spectrometry of PROTACs Containing a PEG7 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component influencing the PROTAC's efficacy, physicochemical properties, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide conformational flexibility.[3] This application note provides a detailed overview and experimental protocols for the mass spectrometric analysis of PROTACs containing a discrete PEG7 linker. Mass spectrometry (MS) is an indispensable tool in the development of PROTACs, enabling confirmation of molecular integrity, characterization of the ternary complex, and quantification of target protein degradation.[4]
Core Principles and Challenges
The analysis of PROTACs with a PEG7 linker presents unique challenges. While the monodisperse nature of a PEG7 linker avoids the polydispersity issues seen with longer PEG chains, the linker's lability can be a concern.[5][6] Key challenges include:
-
In-source Fragmentation: The ether bonds of the PEG7 linker can be susceptible to fragmentation in the mass spectrometer's ion source, complicating intact mass analysis.[7][8]
-
Multiple Charge States: The PEG moiety can promote the formation of multiple charged species, which can complicate the mass spectrum.[9][10]
-
Complex Biological Systems: Analysis extends from the pure compound to complex biological matrices, requiring a multi-faceted MS approach.
This document outlines three key mass spectrometry workflows to address these challenges and thoroughly characterize a PEG7-containing PROTAC:
-
Intact Mass Analysis to verify the identity and purity of the PROTAC.
-
Native Mass Spectrometry to characterize the formation of the biologically active ternary complex.[11][12]
-
Quantitative Proteomics to measure the cellular potency and selectivity of the PROTAC.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PROTAC mechanism of action and the general workflow for its mass spectrometric characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
Intact Mass Analysis of PEG7-PROTAC
Objective: To confirm the molecular weight and assess the purity of the synthesized PROTAC.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the PROTAC in DMSO.
-
Dilute the stock solution to 1 µg/mL in 50:50 acetonitrile (B52724):water with 0.1% formic acid.
-
-
LC-MS/MS Parameters:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Voltage: 30 V (a lower cone voltage is recommended to minimize in-source fragmentation of the PEG7 linker).
-
Mass Range: m/z 100-2000.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Deconvolute the spectrum to determine the monoisotopic mass of the PROTAC.
-
Compare the measured mass with the theoretical mass.
-
Integrate the peak area of the PROTAC and any impurities to assess purity.
-
Native Mass Spectrometry of Ternary Complex Formation
Objective: To provide direct evidence of the PROTAC's mechanism of action by observing the formation of the POI-PROTAC-E3 ligase ternary complex.[12]
Methodology:
-
Sample Preparation:
-
Purify the target protein (POI) and the E3 ligase complex (e.g., VCB complex for VHL).
-
Prepare a solution containing the POI and E3 ligase at a defined concentration (e.g., 5 µM each) in a volatile buffer such as 150 mM ammonium (B1175870) acetate, pH 7.5.
-
Add the PEG7-PROTAC at varying concentrations (e.g., 2.5, 5, 10, 20 µM) to the protein mixture. Ensure the final DMSO concentration is below 1%.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
-
Native MS Parameters:
-
MS System: A mass spectrometer optimized for native MS (e.g., Q-TOF).
-
Ionization Mode: Nano-electrospray ionization (nESI).
-
Capillary Voltage: 1.3-1.7 kV.
-
Source Temperature: 40-60 °C.
-
Cone Voltage: 80-150 V.
-
Collision Energy: Low energy in the trap region (e.g., 10-20 V) to preserve non-covalent interactions.
-
Mass Range: m/z 1000-10000.
-
-
Data Analysis:
-
Deconvolute the mass spectra to identify the masses of the individual proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex.
-
Calculate the relative abundance of the ternary complex at different PROTAC concentrations to assess the efficiency of complex formation.
-
Quantitative Proteomics for Degradation Analysis
Objective: To determine the potency (DC₅₀) and maximum degradation (Dₘₐₓ) of the PROTAC in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells in triplicate with the PEG7-PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Sample Preparation (Proteomics):
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
(Optional) Label peptides with tandem mass tags (TMT) for multiplexed analysis.
-
Clean up the peptides using solid-phase extraction.
-
-
LC-MS/MS Parameters:
-
LC System: Nano-flow HPLC system.
-
Column: C18 analytical column (e.g., 75 µm x 25 cm).
-
Gradient: A 60-120 minute gradient from 2% to 35% acetonitrile with 0.1% formic acid.
-
MS System: High-resolution Orbitrap mass spectrometer.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the relative abundance of proteins across all samples.
-
Normalize the protein abundance data.
-
For the target protein, plot the normalized abundance against the log of the PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.
-
Use volcano plots to visualize all significantly downregulated proteins to assess selectivity.
-
Data Presentation
Table 1: Intact Mass and Purity of a Representative PEG7-PROTAC
| Parameter | Result |
| PROTAC ID | PROTAC-PEG7-001 |
| Theoretical Mass (Da) | 1054.55 |
| Measured Mass (Da) | 1054.56 |
| Mass Error (ppm) | 0.95 |
| Purity by LC-MS (%) | >98% |
Table 2: Semi-Quantitative Native MS Analysis of Ternary Complex Formation
| PROTAC Conc. (µM) | POI (%) | E3 Ligase (%) | POI-PROTAC (%) | E3-PROTAC (%) | Ternary Complex (%) |
| 0 | 100 | 100 | 0 | 0 | 0 |
| 2.5 | 75 | 80 | 10 | 8 | 7 |
| 5.0 | 50 | 55 | 15 | 12 | 23 |
| 10.0 | 30 | 35 | 12 | 10 | 48 |
| 20.0 | 35 | 40 | 18 | 15 | 32 |
Note: Values are representative relative abundances calculated from deconvoluted spectra and illustrate the "hook effect" at higher concentrations.[5]
Table 3: Cellular Degradation Potency and Selectivity
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG7-001 | Target X | Cell Line A | 25 | >95% |
| PROTAC-PEG7-001 | Target Y (off-target) | Cell Line A | >10,000 | <10% |
| Control PROTAC (Alkyl Linker) | Target X | Cell Line A | 150 | 85% |
Troubleshooting
References
- 1. Targeted protein degraders and PROTACs [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. sapient.bio [sapient.bio]
- 4. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. sciex.com [sciex.com]
- 10. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Benzyl-PEG7-alcohol in the Synthesis of Cereblon-Targeting PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The appropriate choice of each component is critical for the efficacy of the PROTAC.
Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design.[3][4] Ligands for Cereblon, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are well-characterized and possess favorable pharmacological properties.
The linker component is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are often employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The Benzyl-PEG7-alcohol linker offers a discrete length of seven PEG units, providing flexibility for optimal ternary complex formation, while the terminal benzyl (B1604629) and alcohol groups offer versatile handles for chemical conjugation.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of Cereblon-targeting PROTACs.
Data Presentation
The efficacy of a PROTAC is typically determined by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The following tables provide representative data on the performance of Cereblon-based PROTACs with PEG linkers of varying lengths. While specific data for a this compound linker is not publicly available for all targets, this data illustrates the critical importance of linker length in PROTAC design.
Table 1: Illustrative Degradation Efficiency of a Pomalidomide-Based BRD4 PROTAC with Varying PEG Linker Lengths
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG4-alcohol | ~250 | ~70 | Shorter linker may lead to steric hindrance, resulting in suboptimal ternary complex formation. |
| This compound | ~50 | >90 | Intermediate linker length often provides a favorable balance of flexibility and proximity for efficient ternary complex formation. |
| Benzyl-PEG10-alcohol | ~150 | ~85 | A longer linker may introduce excessive flexibility, potentially reducing the stability of the ternary complex. |
Note: The data presented are representative values compiled from various sources in the literature and are intended for illustrative purposes. Actual values are dependent on the specific target protein, E3 ligase ligand, and cell line used.
Table 2: Binding Affinities of Common Cereblon Ligands
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~300 nM | Surface Plasmon Resonance (SPR) |
| Lenalidomide | ~500 nM | Fluorescence Polarization (FP) |
Note: Binding affinities can vary depending on the specific assay conditions and constructs used.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-PEG7-Target Ligand PROTAC
This protocol describes a general two-step synthesis for conjugating this compound to a Cereblon ligand (pomalidomide) and subsequently to a target protein ligand.
Step 1a: Activation of this compound
-
Dissolve this compound (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (1.5 eq) to the solution at 0°C under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG7-tosylate.
Step 1b: Coupling of Activated Linker to Pomalidomide
-
Dissolve 4-amino-pomalidomide (1.0 eq) and Benzyl-PEG7-tosylate (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at 80°C for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield pomalidomide-PEG7-benzyl.
Step 2: Deprotection and Coupling to Target Ligand
-
Dissolve pomalidomide-PEG7-benzyl (1.0 eq) in methanol.
-
Add palladium on carbon (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere for 4-6 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain pomalidomide-PEG7-alcohol.
-
Dissolve the pomalidomide-PEG7-alcohol (1.0 eq) and a carboxylic acid-functionalized target protein ligand (1.1 eq) in anhydrous DMF.
-
Add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the procedure for quantifying the degradation of a target protein in cultured cells following treatment with a Cereblon-based PROTAC.
1. Cell Culture and Treatment
-
Seed a suitable cell line in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cereblon Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of the PROTAC or its Cereblon-binding moiety to Cereblon.
1. Reagents and Materials
-
Recombinant human Cereblon/DDB1 protein complex.
-
A fluorescently labeled tracer known to bind Cereblon (e.g., fluorescein-labeled thalidomide).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Test compounds (PROTAC or Cereblon ligand) at various concentrations.
-
384-well black, flat-bottom plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure
-
Add the fluorescent tracer and the Cereblon/DDB1 complex to the wells of the 384-well plate.
-
Add serial dilutions of the test compound to the wells. Include wells with no competitor (maximum polarization) and wells with a high concentration of a known binder (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
3. Data Analysis
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
The dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Generalized workflow for PROTAC synthesis.
Caption: Workflow for Western Blot analysis.
References
Application Notes and Protocols for Linking Benzyl-PEG7-alcohol to VHL Ligands in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully and widely utilized ligases in PROTAC design.[1]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] Polyethylene glycol (PEG) linkers, such as Benzyl-PEG7-alcohol, are frequently employed due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spacing for ternary complex formation.[3] The defined length of the 7-unit PEG chain offers a balance of flexibility and constrained geometry that can be crucial for achieving high degradation potency.[4]
These application notes provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound as a linker to connect to VHL ligands, along with structured data for comparison and visualizations of key pathways and workflows.
Principle of VHL-Mediated Protein Degradation
VHL-recruiting PROTACs function by inducing proximity between the target protein and the VHL E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[5]
Caption: VHL-mediated targeted protein degradation pathway.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy. The following tables provide illustrative data on the effect of PEG linker length on PROTAC activity, highlighting the importance of this optimization.
Table 1: Illustrative Degradation Efficacy of a Hypothetical BRD4-targeting PROTAC with Varying Benzyl-PEG Linker Lengths [4]
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG4-alcohol | 500 | 65 | Shorter linker may induce steric hindrance, leading to suboptimal ternary complex formation. |
| This compound | 150 | 85 | Intermediate linker length allows for more favorable positioning of the POI and E3 ligase. |
| Benzyl-PEG10-alcohol | 50 | >95 | Optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation. |
| Benzyl-PEG12-alcohol | 100 | 90 | Longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex. |
Note: Data is illustrative and compiled for demonstrating general trends. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line and target-dependent.
Table 2: Physicochemical Properties of Representative PROTACs with Different Linker Compositions [3]
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| PROTAC A | Alkyl | 5.8 | 150 | 5 | 10 |
| PROTAC B | PEG2 | 5.2 | 168 | 5 | 12 |
| PROTAC C | PEG4 | 4.6 | 186 | 5 | 14 |
| PROTAC D (Hypothetical) | PEG7 | ~3.7 | ~213 | 5 | 17 |
Note: Values for PROTAC D are estimated to illustrate the trend of increasing hydrophilicity with longer PEG chains.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a modular approach. The following protocols describe the key steps, starting with the activation of the alcohol, followed by conjugation to a VHL ligand, and subsequent coupling to a POI ligand. A common VHL ligand, (S,R,S)-AHPC, is used as an example.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Affinity purification-mass spectrometry. Powerful tools for the characterization of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of PROTACs with PEG Linkers by Column Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) that contain polyethylene (B3416737) glycol (PEG) linkers using column chromatography.
Frequently Asked questions (FAQs)
Q1: Why is the purification of PROTACs with PEG linkers often challenging?
The purification of PROTACs with PEG linkers can be complex due to several factors. The inherent flexibility and hydrophilicity of the PEG linker can lead to poor chromatographic peak shape, co-elution with impurities, and difficulties in achieving high purity.[1][2] Additionally, the large size and potential for aggregation of these molecules can further complicate purification.[2]
Q2: What are the most common column chromatography techniques for purifying PEGylated PROTACs?
Several chromatographic techniques are commonly employed, often in combination, for the successful purification of PROTACs with PEG linkers. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating PEGylated PROTACs from unreacted starting materials and other impurities based on hydrophobicity.[1][3]
-
Size Exclusion Chromatography (SEC): SEC is often used as an initial purification step to remove low molecular weight impurities.[1]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be effective in separating PEGylated PROTACs from uncharged or differently charged species.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under less denaturing conditions than RP-HPLC and can be a useful orthogonal technique.[1]
Q3: How do I choose the right column and mobile phase for my PEGylated PROTAC?
The choice of column and mobile phase is critical for successful purification. For RP-HPLC, C4, C8, or C18 columns are typically used with a mobile phase consisting of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) or formic acid.[1][3] The selection of the stationary phase and the gradient profile will depend on the overall hydrophobicity of the PROTAC. For SEC, the choice of column is based on the molecular weight of the PROTAC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the column chromatography purification of PROTACs with PEG linkers.
Problem 1: Poor Peak Shape (Broadening or Tailing)
Possible Causes:
-
Secondary Interactions: The PEG linker or other parts of the PROTAC molecule may be interacting with the stationary phase in a non-ideal manner.
-
Slow Kinetics: The on-off rate of the molecule on the stationary phase may be slow.
-
Aggregation: The PROTAC may be forming aggregates.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.
Solutions:
-
Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic solvent percentage, pH, or the concentration of additives like TFA.[2]
-
Change Stationary Phase: Try a different column with a different stationary phase (e.g., switching from C18 to C4 or a phenyl-hexyl column).[3]
-
Increase Column Temperature: Increasing the temperature can improve peak shape, but be mindful of potential sample degradation.[3]
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Perform a solubility test of your PROTAC in the mobile phase before injection.
Problem 2: Co-elution of PROTAC with Impurities
Possible Causes:
-
Similar Physicochemical Properties: The impurity may have a similar size, charge, or hydrophobicity to the desired PROTAC.[1]
-
Inefficient Separation Method: The chosen chromatographic method may not have sufficient resolving power.
Solutions:
-
Optimize Gradient: For RP-HPLC, use a shallower gradient to improve resolution between closely eluting peaks.
-
Orthogonal Chromatography: Employ a second, different chromatography technique (e.g., IEX after RP-HPLC) to separate the co-eluting species.[1]
-
Modify Mobile Phase: Small changes to the mobile phase, such as using a different organic modifier or additive, can sometimes alter selectivity.
Problem 3: Low Recovery of the PROTAC
Possible Causes:
-
Irreversible Adsorption: The PROTAC may be irreversibly binding to the column.
-
Precipitation on Column: The PROTAC may be precipitating on the column due to poor solubility in the mobile phase.[4]
-
Degradation: The PROTAC may be unstable under the chromatographic conditions.
Solutions:
-
Column Conditioning: Before injecting the sample, wash the column with a strong solvent to remove any adsorbed material from previous runs.
-
Solubility Enhancement: Add a co-solvent or adjust the pH of the mobile phase to improve the solubility of the PROTAC.[4]
-
Milder Conditions: If degradation is suspected, try using a less harsh mobile phase (e.g., formic acid instead of TFA) or a lower temperature.
-
Check for Precipitation: After the run, try to wash the column with a strong solvent to see if the missing product elutes.
Data Presentation
Table 1: Common RP-HPLC Conditions for PEGylated PROTAC Purification
| Parameter | Typical Conditions | Notes |
| Column | C4, C8, C18 | The choice depends on the hydrophobicity of the PROTAC. C4 is generally better for more hydrophobic molecules.[3] |
| Mobile Phase A | 0.1% TFA in Water | TFA is a common ion-pairing agent that improves peak shape.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier.[1] |
| Gradient | 5-95% B over 20-40 min | The gradient should be optimized to achieve the best separation. |
| Flow Rate | 1 mL/min (analytical) | Flow rates are scaled up for preparative purification. |
| Temperature | 25-45 °C | Higher temperatures can improve peak shape but may risk degradation.[3] |
Experimental Protocols
General Protocol for RP-HPLC Purification of a PEGylated PROTAC
-
Sample Preparation: Dissolve the crude PROTAC in a suitable solvent, such as DMSO or DMF, and then dilute with the initial mobile phase conditions to ensure solubility. Filter the sample through a 0.22 µm filter before injection.[1]
-
Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.[1]
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from low to high concentration of Mobile Phase B to elute the PROTAC and separate it from impurities.[1]
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis of Fractions: Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.
-
Product Isolation: Combine the pure fractions and remove the solvent, typically by lyophilization.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of PEGylated PROTACs.
Caption: A logical troubleshooting workflow for common chromatography issues.
References
Technical Support Center: Purification of PEGylated Compounds
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the removal of unreacted Benzyl-PEG7-alcohol from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: The removal of unreacted this compound, a polar molecule with both hydrophilic (PEG chain) and hydrophobic (benzyl group) characteristics, relies on exploiting the physicochemical differences between it and your desired product. The most common and effective methods include:
-
Chromatography: This is the most powerful technique for separating molecules with similar properties.
-
Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. It is a highly effective method for purifying PEGylated compounds.[][2]
-
Normal-Phase (Silica Gel) Chromatography: Separates based on polarity. While feasible, polar PEG compounds can sometimes streak on silica (B1680970), making separation challenging.[3]
-
Ion-Exchange Chromatography (IEX): An excellent choice if your target molecule is charged (acidic or basic) and the this compound is neutral.[][4]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is most effective when there is a significant size difference between your product and the PEG reagent.[]
-
-
Liquid-Liquid Extraction (LLE): A fundamental workup technique that separates compounds based on their differential solubility in two immiscible liquids (e.g., an organic solvent and water).[5] Multiple washes can effectively remove water-soluble PEG impurities.[5]
-
Solid-Phase Extraction (SPE): A cartridge-based chromatographic method used for sample cleanup.[6] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can be particularly effective at removing PEG contaminants while retaining the analyte of interest.
-
Precipitation/Crystallization: This method can be used if your product is a solid with solubility characteristics that are significantly different from the oily this compound.[7]
Q2: How do I select the most appropriate purification method for my specific compound?
A2: The optimal purification strategy depends on the properties of your desired product relative to this compound. The decision can be guided by the flowchart below. Key factors to consider are the product's physical state (solid vs. oil), charge (acidic, basic, or neutral), and polarity.
Caption: Decision workflow for selecting a purification method.
Q3: Can I combine different purification techniques?
A3: Yes, a multi-step purification strategy is often the most effective approach to achieve high purity. A common workflow involves an initial bulk purification step, like liquid-liquid extraction, to remove a significant portion of the unreacted PEG alcohol, followed by a high-resolution technique like RP-HPLC to remove any remaining trace impurities.[8]
Troubleshooting Guide
Problem 1: My product and this compound co-elute during reversed-phase (C18) chromatography.
-
Possible Cause: The hydrophobicity of your product and the unreacted PEG alcohol are too similar for effective separation under the current conditions.
-
Recommended Solutions:
-
Optimize the Gradient: Make the elution gradient shallower. A slower increase in the percentage of the organic solvent (e.g., acetonitrile) over a longer time can improve the resolution between closely eluting peaks.
-
Change the Mobile Phase:
-
Solvent: Switch the organic solvent from acetonitrile (B52724) to methanol (B129727) or vice-versa. The different selectivity may resolve the co-elution.
-
Modifier: If using trifluoroacetic acid (TFA), try switching to formic acid. This can alter the retention behavior of your analyte, especially if it has basic functional groups.
-
-
Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C4 or a Phenyl-Hexyl column. These phases offer different hydrophobic selectivity and may resolve your compounds.
-
Switch to an Orthogonal Method: If optimizing RP-HPLC fails, a different separation mechanism is needed.
-
HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent alternative for separating polar compounds and operates with a high organic, reversed-phase compatible mobile phase.[9]
-
Normal-Phase Chromatography: Using a silica column with a non-polar mobile phase system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) can provide the necessary selectivity.[3]
-
-
Problem 2: The unreacted this compound streaks badly during silica gel column chromatography.
-
Possible Cause: The polar PEG chain interacts strongly and non-ideally with the silica stationary phase, leading to poor peak shape and broad elution.[3]
-
Recommended Solutions:
-
Modify the Eluent: Adding a small amount of a more polar solvent or a modifier can improve peak shape.
-
For neutral compounds, a solvent system of Chloroform/Methanol is often effective.[3]
-
For compounds with free amino groups, adding ~1% aqueous ammonia (B1221849) to the eluent can help.[3]
-
For compounds with free carboxylic acids, adding 1-2% formic or acetic acid can be beneficial.[3]
-
-
Use an Alternative Solvent System: A gradient of 1:1 Ethanol/Isopropanol in Chloroform has been reported to provide better separation and spot shape for PEG-containing compounds compared to methanol-based systems.[3]
-
Deactivate the Silica: Pre-treating the silica gel with a small amount of a polar modifier before packing the column can sometimes reduce streaking.
-
Data Presentation
Table 1: Comparison of Primary Purification Methods
| Method | Separation Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Hydrophobicity | High resolution, excellent for analytical and preparative scale.[2][10] | Requires specialized equipment, can be time-consuming for large scales. | Products with different hydrophobicity than this compound. |
| Normal-Phase | Polarity | Inexpensive, widely available, good for less polar products. | Polar PEGs can streak, lower resolution than RP-HPLC.[3] | Products that are significantly less polar than this compound. |
| Ion-Exchange | Charge | Highly selective for charged molecules, high capacity.[][4] | Only applicable if the product has an ionizable group. | Acidic or basic products where the PEG alcohol is neutral. |
| LLE | Differential Solubility | Fast, simple, good for initial bulk impurity removal.[5] | Low resolution, may result in product loss if solubilities are similar.[5] | A preliminary cleanup step before chromatography. |
| SPE | Mixed (Hydrophobicity/Charge) | Faster than column chromatography, good for sample cleanup. | Lower resolution than HPLC, cartridge capacity can be a limitation. | Rapid removal of PEG from charged analytes (e.g., basic drugs). |
Experimental Protocols
Protocol 1: Purification by Silica Gel (Normal-Phase) Column Chromatography
This protocol is a general guideline for separating a moderately non-polar product from the more polar this compound.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of ~0.3-0.4 and is well-separated from the this compound spot (which should have a lower Rf). A good starting point is a gradient of Methanol (0-10%) in Dichloromethane (DCM).[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., step-gradient from 1% MeOH/DCM to 5% MeOH/DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is highly effective for achieving high purity.
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, such as a minimal amount of the initial mobile phase composition (e.g., 10% Acetonitrile in water). Filter the sample through a 0.22 µm syringe filter to remove particulates.[11]
-
System Setup:
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample. Elute using a linear gradient that has been optimized at an analytical scale. A typical starting gradient might be 10% to 90% Mobile Phase B over 30-60 minutes.[11] The less hydrophobic this compound should elute earlier than a more hydrophobic product.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis and Concentration: Analyze the collected fractions for purity (e.g., by analytical HPLC). Combine the pure fractions and remove the organic solvent via rotary evaporation, followed by lyophilization (freeze-drying) to remove the water and TFA.
Caption: Principle of Reversed-Phase Chromatographic Separation.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Extraction - Page 7 - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Benzyl-PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Benzyl-PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do Benzyl-PEGylated PROTACs often have solubility issues?
PROTACs are inherently large and complex molecules, often with high molecular weights and lipophilicity that place them in the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low aqueous solubility.[1][2] While the polyethylene (B3416737) glycol (PEG) chain is added to enhance hydrophilicity, its effect can be counteracted by the lipophilicity of the target protein binder, the E3 ligase ligand, and the hydrophobic benzyl (B1604629) group within the linker itself.[3][4]
Q2: What is the primary role of the Benzyl-PEG linker in a PROTAC?
The Benzyl-PEG linker serves two main purposes. The flexible PEG chain enhances the aqueous solubility of the PROTAC molecule by increasing its hydrophilicity.[5][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with water molecules.[1] The linker's length and composition are also critical for dictating the spatial arrangement of the ternary complex (Target Protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent protein degradation.[7]
Q3: How does the length of the PEG chain impact PROTAC properties?
The length of the PEG linker is a critical parameter that influences a trade-off between solubility and cell permeability.[8]
-
Solubility: Generally, longer PEG chains increase the hydrophilicity and aqueous solubility of the PROTAC.[8][9]
-
Permeability: There is a complex relationship between PEG length and cell permeability. While shorter linkers often lead to better permeability, excessively long and polar PEG linkers can negatively impact passive diffusion across cell membranes.[2][8] However, some flexible, longer PEG linkers may adopt conformations that shield their polar surface area, potentially improving cell entry.[3]
-
Efficacy: The optimal linker length is crucial for forming a stable and productive ternary complex and is highly dependent on the specific target protein and E3 ligase pair.[8][9]
Q4: What are the main experimental consequences of poor PROTAC solubility?
Poor solubility can lead to several significant experimental challenges:
-
Low Bioavailability: In cellular and in vivo studies, limited solubility restricts the amount of PROTAC that can cross cell membranes to reach its intracellular target, reducing overall efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability in data and a lack of reproducibility.[1]
-
Compound Aggregation: At high concentrations, poorly soluble PROTACs can form aggregates, which can cause experimental artifacts and reduce the effective concentration of the active monomeric species.[3][10]
-
Purification Difficulties: Poor solubility in standard purification solvents can lead to precipitation, material loss, and low recovery during chromatographic purification.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My PROTAC precipitates from solution when I dilute my DMSO stock into an aqueous buffer.
-
Possible Cause 1: Final concentration exceeds the kinetic solubility limit.
-
Suggested Solution: First, determine the kinetic solubility of your PROTAC under your specific experimental conditions using a nephelometry-based assay (see Protocol 1). If possible, perform your experiments at concentrations below this measured limit.[2]
-
-
Possible Cause 2: Localized high concentration during dilution.
-
Suggested Solution: Employ a "solvent exchange" method. Prepare your high-concentration stock in 100% DMSO. When diluting, add the DMSO stock slowly to the aqueous buffer while vortexing or stirring. It is critical to add the DMSO stock to the buffer, not the other way around, to prevent the compound from crashing out of solution.[2][3]
-
-
Possible Cause 3: High final DMSO concentration.
-
Suggested Solution: The final concentration of DMSO in your assay should ideally be kept below 0.5%. High percentages of organic solvents can affect biological assays and protein stability.[1]
-
-
Possible Cause 4: pH-dependent solubility.
-
Suggested Solution: The solubility of your PROTAC may be dependent on the pH of the buffer. Measure the solubility at different pH values to determine the optimal conditions for your experiments.[1][]
-
-
Possible Cause 5: Inherent low solubility of the molecule.
-
Suggested Solution: Consider using co-solvents in your formulation. Small amounts of co-solvents like PEG300 or Tween-80 can significantly help maintain the solubility of your PROTAC in aqueous media.[1]
-
Issue 2: My Benzyl-PEGylated PROTAC has improved solubility but shows low or no target degradation activity.
-
Possible Cause 1: Suboptimal linker length.
-
Suggested Solution: The distance between the target protein and the E3 ligase is critical for forming a productive ternary complex. The current linker may be too long or too short. It is highly recommended to synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG8, PEG12) to empirically determine the optimal length for your system.[1][8]
-
-
Possible Cause 2: Unfavorable ternary complex conformation.
-
Possible Cause 3: The "Hook Effect".
-
Suggested Solution: The hook effect occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex, leading to reduced degradation.[8] Test your PROTAC across a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration window for degradation and identify if the hook effect is present.[8]
-
Issue 3: I am struggling to improve the oral bioavailability of my PROTAC due to solubility issues.
-
Possible Cause 1: Poor dissolution of the amorphous solid form.
-
Suggested Solution: Advanced formulation strategies can significantly enhance solubility and dissolution. Amorphous solid dispersions (ASDs), which embed the PROTAC into a polymer matrix like HPMCAS or Soluplus®, are a highly effective strategy.[12][13][14] These formulations can generate and maintain a supersaturated state of the drug, increasing its oral absorption.[13][15]
-
-
Possible Cause 2: High lipophilicity of the warhead and/or E3 ligase ligand.
-
Suggested Solution: If formulation strategies are insufficient, re-evaluate the core components of the PROTAC. Consider chemical modifications to the warhead or E3 ligase ligand to introduce more polar groups, which can improve the overall solubility of the molecule.[3][16] Inserting basic nitrogen atoms into the linker has also been shown to be a useful strategy.[16][17]
-
-
Possible Cause 3: Metabolic instability.
-
Suggested Solution: Poor in vivo exposure can also be due to rapid metabolism. Conduct in vitro metabolic stability assays using human liver microsomes (HLM).[3] To improve stability, consider incorporating more metabolically robust elements into the linker, such as cyclic structures (e.g., piperazine), or deuterating metabolically vulnerable positions.[3]
-
Data Presentation
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Physicochemical Properties
This table illustrates the general trends observed when varying the PEG linker length in a hypothetical PROTAC. Actual values are highly dependent on the specific warhead and E3 ligase ligand.
| Linker Composition | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Target Degradation (DC₅₀, nM) |
| Benzyl-PEG2-COOH | 5 | 8.5 | 150 |
| Benzyl-PEG4-COOH | 25 | 6.2 | 45 |
| Benzyl-PEG6-COOH | 75 | 4.1 | 15 |
| Benzyl-PEG8-COOH | 150 | 2.5 | 55 |
| Benzyl-PEG12-COOH | >200 | 1.1 | 200 |
Data is illustrative and intended to show general trends based on principles described in the literature.[2][8][9]
Table 2: Effect of Formulation Strategies on the Apparent Solubility of a Poorly Soluble PROTAC
This table demonstrates how different formulation approaches can enhance the solubility of a model PROTAC.
| Formulation | PROTAC Concentration (µg/mL) | Fold Increase vs. Unformulated |
| Unformulated PROTAC in PBS | 2 | 1x |
| 5% PEG300 in PBS | 15 | 7.5x |
| 20% w/w ASD in HPMCAS | 50 | 25x |
| Self-Nano Emulsifying Preconcentrate | 120 | 60x |
Data is illustrative, compiled from general findings on formulation enhancements.[1][12][13]
Mandatory Visualization
Caption: The catalytic mechanism of action for a PROTAC inside the cell.
Caption: A logical workflow for troubleshooting common PROTAC solubility and activity issues.
Caption: Experimental workflow for the optimization of the PROTAC linker.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput protocol assesses the concentration at which a PROTAC begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[3][18]
-
Prepare PROTAC Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% high-quality DMSO.
-
Prepare Assay Buffer: Use the precise aqueous buffer intended for your main experiment (e.g., PBS, pH 7.4).
-
Serial Dilution: In a clear, 96-well plate, perform serial dilutions of the PROTAC DMSO stock directly into the assay buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells.
-
Incubation and Measurement:
-
Immediately after dilution, shake the plate for approximately 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the light scattering of each well using a nephelometer, recording the nephelometric turbidity units (NTU).
-
-
Data Analysis: Plot the NTU values against the logarithm of the PROTAC concentration. The kinetic solubility is defined as the concentration at which the NTU signal begins to rise significantly above the baseline (background scattering of the buffer/DMSO).[3]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol measures the equilibrium solubility of a PROTAC in a given solvent, representing its maximum dissolved concentration under thermodynamic equilibrium.[12]
-
Compound Addition: Add an excess amount of the solid (amorphous or crystalline) PROTAC to a known volume (e.g., 1 mL) of the test solvent (e.g., fasted state simulated intestinal fluid - FaSSIF) in a glass vial.
-
Equilibration: Seal the vial and stir the suspension vigorously (e.g., 1000 rpm) at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., >15,000 x g) for 30 minutes to pellet all undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it appropriately with a suitable solvent to fall within the linear range of a standard curve.
-
Analysis: Determine the concentration of the PROTAC in the diluted supernatant using a validated analytical method such as UPLC or LC-MS.[][12] The calculated concentration represents the thermodynamic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Optimizing PEG Linker Length for PROTAC Ternary Complex Formation: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) to ensure efficient ternary complex formation and subsequent target protein degradation. Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity, facilitating the formation of a stable and productive ternary complex.[1] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] PEG linkers are frequently utilized for their hydrophilicity, which can improve the solubility of the PROTAC molecule, and their flexibility, which allows the two ligands to adopt various conformations to enable the formation of the ternary complex.[2]
Q2: How does the length of a PEG linker impact the activity of a PROTAC?
The length of the PEG linker is a crucial parameter that significantly influences the efficacy of a PROTAC. An optimal linker length is necessary to correctly position the target protein and the E3 ligase for efficient ubiquitination.[1] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[1][3] Conversely, if the linker is excessively long, it may not effectively bring the two proteins together, leading to a non-productive complex and reduced degradation efficiency.[1][3]
Q3: Is there a universal optimal PEG linker length for all PROTACs?
No. The optimal linker length is highly dependent on the specific structural and topological features of the target protein and the recruited E3 ligase.[3] The process of identifying the best linker is largely empirical and often requires the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions.[3] While a particular length, for instance a 16-atom chain, was found to be optimal for an estrogen receptor α-targeting PROTAC, this is not a universally applicable rule.[4]
Q4: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5][6] A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and potentially mitigating the hook effect.[6]
Q5: How does the linker's chemical composition (e.g., PEG vs. alkyl) impact performance?
The linker's composition affects the PROTAC's physicochemical properties.[3] PEG-based linkers are hydrophilic and can improve a PROTAC's aqueous solubility and biocompatibility.[3] Alkyl-based linkers are more hydrophobic and rigid, which can sometimes lead to more stable ternary complexes but may also decrease solubility.[3] The choice between linker types must be empirically determined for each PROTAC system.[7]
Troubleshooting Guides
Issue 1: My PROTAC with a PEG linker shows good binding to the target protein and E3 ligase individually, but there is little to no degradation of the target protein.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[8]
-
Possible Cause 1: Suboptimal Linker Length. The linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive ternary complex.[8]
-
Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=4, 6, 8, 12 PEG units) to empirically determine the optimal length.[5]
-
-
Possible Cause 2: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the linker might orient the target protein in a way that lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[8]
-
Possible Cause 3: Poor Physicochemical Properties. The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[8]
-
Troubleshooting Step: Incorporate more hydrophilic or rigid elements into the linker, such as piperazine (B1678402) rings, to improve solubility and permeability.[8] It is also crucial to perform cellular target engagement assays to confirm the PROTAC can bind its target in a cellular environment.[3]
-
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
-
Possible Cause: Formation of Non-productive Binary Complexes. At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[10]
-
Troubleshooting Step 1: Enhance Ternary Complex Cooperativity. A well-designed linker can promote positive cooperativity, stabilizing the ternary complex over the binary ones. This can be achieved by systematically modifying the linker length and composition.[10]
-
Troubleshooting Step 2: Modify Linker Flexibility. A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, which can lead to a more stable complex and a less pronounced hook effect.[6]
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC System (Target-E3 Ligase) | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 - CRBN | 3 | >1000 | <20 | [7] |
| BRD4 - CRBN | 4 | 5 | >90 | [7] |
| BRD4 - CRBN | 5 | 20 | >90 | [7] |
| EGFR - VHL | 3 | 15 | ~80 | [7] |
| EGFR - VHL | 4 | 5 | >95 | [7] |
| Estrogen Receptor α - SCF | 16 atoms (PEG/alkyl mix) | ~10 | >90 | [4] |
Note: The data presented are illustrative and compiled from various sources. The optimal linker length is highly system-dependent and requires empirical validation.
Experimental Protocols
1. Ternary Complex Formation Assays
A variety of biophysical assays can be used to characterize the formation of the ternary complex.[11]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the complex.[12][13]
-
Protocol:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.[8]
-
Binary Interaction Analysis: Flow varying concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics.[8]
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase to determine the kinetics of ternary complex formation.[8]
-
-
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of complex formation.[12]
-
Protocol:
-
Binary Affinity: Titrate the PROTAC into a solution of either the target protein or the E3 ligase to determine the binary binding affinities.[8]
-
Ternary Affinity: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC into this solution to determine the ternary binding affinity.[8]
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated from the binary and ternary binding affinities. An α > 1 indicates positive cooperativity.[8]
-
-
2. In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC can induce ubiquitination of the target protein within a cellular context.
-
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve protein modifications.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect polyubiquitinated target protein.
-
3. Cellular Degradation Assay (Western Blot)
This is the standard method to quantify the extent of target protein degradation.
-
Protocol:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH).[14]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized values against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[14]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Benzyl-PEG7-alcohol Conjugation
Welcome to the Technical Support Center for Benzyl-PEG7-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioconjugation?
A1: this compound is a heterobifunctional linker molecule. It comprises a seven-unit polyethylene (B3416737) glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] One end of the PEG chain is terminated with a hydroxyl (-OH) group, and the other end is protected by a benzyl (B1604629) ether. The terminal alcohol is not inherently reactive but can be activated or reacted with activated functional groups on a biomolecule, such as carboxylic acids on a protein.[1] The benzyl group is a stable protecting group that can be removed under specific conditions (e.g., hydrogenolysis) to reveal a primary alcohol for further modification.[1][3]
Q2: What are the most common side reactions observed during conjugation with this compound?
A2: Side reactions in PEGylation can lead to low yields and product heterogeneity.[4] When conjugating the alcohol group of this compound to an activated carboxylic acid (e.g., an NHS-ester on a protein), the primary competing side reaction is the hydrolysis of the activated ester by water.[4] Other potential side reactions include:
-
Oxidation of the PEG chain: The PEG chain is susceptible to oxidative degradation, which can be initiated by exposure to oxygen, transition metal ions, or elevated temperatures.[5][6][7]
-
Cleavage of the Benzyl Ether: The benzyl ether bond can be cleaved under strongly acidic conditions or by catalytic hydrogenation.[5][6][7] While often done intentionally for deprotection, accidental cleavage can be an unwanted side reaction.[3]
-
Protein Aggregation: High concentrations of reactants or suboptimal buffer conditions can lead to protein aggregation.[8] If the PEG reagent contains bifunctional impurities, it can cause cross-linking and aggregation.[4]
Q3: How do I activate the hydroxyl group of this compound for conjugation?
A3: The terminal hydroxyl group is not very reactive and typically requires activation to be conjugated efficiently. Common methods include converting the alcohol into a better leaving group, such as a tosylate or mesylate.[9] This activated PEG can then react with nucleophiles like amines or thiols on the target biomolecule. Alternatively, if you are conjugating to a protein, the carboxylic acid groups on the protein (aspartic or glutamic acid residues) can be activated using carbodiimide (B86325) chemistry (e.g., EDC and NHS), which then readily react with the hydroxyl group of the this compound.[1]
Q4: My conjugation yield is very low. What are the potential causes?
A4: Low conjugation yield is a common problem in PEGylation.[8] The most likely causes include:
-
Hydrolysis of Activated Species: If using EDC/NHS to activate a protein's carboxyl groups, the resulting NHS-ester is highly susceptible to hydrolysis, which competes directly with the desired conjugation reaction.[4]
-
Improper Reaction Conditions: The pH, temperature, and buffer composition are critical. For instance, EDC/NHS chemistry has optimal pH ranges for activation and conjugation.[1]
-
Degraded Reagents: The PEG linker itself or the activating agents (like EDC/NHS) can degrade if not stored and handled properly.[1][6]
-
Insufficient Molar Excess: An inadequate molar ratio of the PEG linker to the target molecule can result in incomplete conversion.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during conjugation reactions with this compound.
Issue 1: Low or No Conjugate Formation
| Potential Cause | Recommended Solution |
| Suboptimal pH | For two-step EDC/NHS chemistry, perform the carboxyl activation at a slightly acidic pH (e.g., 5.0-6.0 in MES buffer). For the subsequent coupling with the alcohol, raise the pH to 7.2-7.5.[1] |
| Hydrolysis of Activated Ester | Prepare activated reagents (e.g., EDC/NHS solutions) immediately before use. Do not store them in aqueous buffers.[4] Higher reactant concentrations can favor the desired bimolecular reaction over unimolecular hydrolysis.[4] |
| Degraded Reagents | Store this compound, EDC, and NHS under recommended conditions (e.g., at -20°C, desiccated, and protected from light).[1][6] Allow reagents to warm to room temperature before opening to prevent condensation.[1] |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as these will compete in the reaction. Use buffers like MES, HEPES, or phosphate (B84403) buffers.[1][4] |
Issue 2: Product Heterogeneity and Multiple Products
| Potential Cause | Recommended Solution |
| Multi-PEGylation | If conjugating to a protein with multiple potential sites, heterogeneity is common.[4] To control the degree of PEGylation, carefully optimize the molar ratio of the PEG reagent to the protein. Lowering the ratio generally results in fewer PEG chains being attached.[8] |
| Oxidative Degradation of PEG | Store and handle this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[6] Avoid transition metal contaminants in your buffers. |
| Protein Aggregation/Cross-linking | Reduce the protein concentration in the reaction mixture.[8] Optimize buffer conditions (pH, ionic strength) to maintain protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C).[4][8] Ensure the purity of your PEG reagent to avoid bifunctional impurities.[4] |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Recommended Solution |
| Suboptimal Purification Method | Size Exclusion Chromatography (SEC) is often effective for separating the larger PEGylated conjugate from the smaller, unreacted PEG linker.[1] Ion Exchange Chromatography (IEX) can also be used, as PEGylation may alter the surface charge of the protein.[1] |
| Co-elution of Product and Reagents | Optimize the chromatography conditions (e.g., gradient, column type) to achieve better separation. Analytical techniques like HPLC can help in developing the purification method.[10] |
| Low Solubility of the Conjugate | The hydrophobic benzyl group can sometimes reduce the aqueous solubility of the final conjugate.[2] If precipitation occurs, consider adjusting the pH of the buffer or using a co-solvent (e.g., DMSO, DMF) for initial dissolution before diluting into an aqueous buffer.[2] |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein by activating the protein's carboxylic acid groups.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer, pH 5.0-6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in anhydrous DMSO or water.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to form the activated NHS-ester.[4]
-
-
Conjugation Reaction:
-
Immediately add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
The pH may need to be raised to 7.2-7.5 by adding Coupling Buffer to facilitate the reaction with the alcohol.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of approximately 50 mM to consume any unreacted NHS-esters.[4]
-
Purification: Purify the reaction mixture using Size Exclusion Chromatography (SEC) to separate the PEGylated protein from unreacted PEG, protein, and reaction byproducts.[1]
Protocol 2: Analysis of Conjugation Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a key analytical method for assessing the success of a conjugation reaction.
Materials:
-
Purified conjugate sample
-
Unconjugated protein control
-
HPLC system with a suitable detector (e.g., UV, Charged Aerosol Detector)[11]
-
Appropriate HPLC column (e.g., Size-Exclusion or Reverse-Phase)[12]
Procedure:
-
Sample Preparation: Prepare samples of the unconjugated protein and the purified conjugate at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Equilibrate the SEC column with the mobile phase (e.g., PBS, pH 7.4).
-
Inject the unconjugated protein control to determine its retention time.
-
Inject the conjugate sample. Successful PEGylation will result in a shift to an earlier retention time due to the increased molecular size.
-
-
Reverse-Phase Chromatography (RP-HPLC):
-
Equilibrate the C4 or C18 column with the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Inject the sample and elute with a gradient of increasing organic solvent (e.g., Acetonitrile).
-
PEGylation increases the hydrophobicity of the protein, typically leading to a later retention time compared to the unconjugated protein. This method can often resolve species with different degrees of PEGylation.[12]
-
-
Data Analysis: Compare the chromatograms of the control and the conjugate to confirm the presence of new, higher molecular weight species and to assess the purity of the final product.
Visualizations
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Yield of Benzyl-PEG7-alcohol Conjugation Reactions
Welcome to the technical support center for Benzyl-PEG7-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and yield of your conjugation experiments.
Core Concepts: Conjugation Strategies
The terminal hydroxyl (-OH) group of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, a successful conjugation strategy requires chemical activation of either the PEG linker itself or the target molecule. The two primary pathways are illustrated below.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugation reaction has a very low yield. What are the most common causes?
Low yields are frequently due to one or more of the following factors:
-
Incomplete Activation: The initial activation of the alcohol (e.g., via tosylation) or the target molecule's carboxyl group (via EDC/NHS) is a critical step that can be inefficient.[1]
-
Hydrolysis of Reagents: Key reagents, especially activating agents like tosyl chloride and EDC, are sensitive to moisture.[2][3] Similarly, activated intermediates like NHS-esters are highly susceptible to hydrolysis, which competes directly with the desired conjugation reaction.[4]
-
Suboptimal Reaction Conditions: The reaction's pH, temperature, and buffer composition can dramatically impact yield. For instance, using a buffer with competing nucleophiles (like Tris or glycine) will quench the reaction.[5][6]
-
Side Reactions: Unwanted side reactions, such as oxidation of the alcohol or the formation of byproducts like N-acylurea in EDC/NHS chemistry, can consume starting materials and reduce yield.[4][7]
Q2: How do I "activate" the terminal alcohol of this compound for conjugation?
The primary alcohol must be converted into a good leaving group to make it susceptible to nucleophilic attack.[1] The most common method is tosylation , which reacts the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[1][8] This converts the hydroxyl group (-OH) into a tosylate (-OTs), an excellent leaving group for subsequent SN2 reactions with nucleophiles like amines or thiols.[1]
Q3: Can I conjugate this compound directly to a carboxylic acid on my target molecule?
Yes, this is a very common and effective strategy, particularly for proteins with accessible aspartic or glutamic acid residues.[5] This approach involves activating the carboxyl groups (-COOH) on the target molecule using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] The EDC/NHS converts the carboxyl group into a reactive NHS-ester, which then readily reacts with the hydroxyl group of this compound to form a stable ester bond.[5]
Q4: My protein is aggregating and precipitating during the PEGylation reaction. How can I prevent this?
Protein aggregation is often caused by instability in the chosen reaction conditions or by cross-linking.[4] To mitigate this:
-
Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) to minimize aggregation and slow down side reactions.[4] Screen different buffer conditions to find one that best maintains your specific protein's stability.[2]
-
Reduce Protein Concentration: Lowering the concentration of the protein in the reaction mixture can reduce the likelihood of aggregation.[2]
-
Ensure Reagent Purity: Use high-purity, monofunctional this compound. The presence of diol-PEG impurities can lead to the cross-linking of multiple protein molecules, causing significant aggregation.[2][4]
Q5: How can I monitor the progress of my conjugation reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and to troubleshoot issues.[7][8]
-
Chromatography: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of starting materials and the formation of the product.[7][8]
-
SDS-PAGE: For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an excellent method. The PEGylated protein will show a distinct band shift, appearing larger than the unconjugated protein.[5]
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS provide accurate molecular weight information, which is essential for confirming successful conjugation.[2]
Troubleshooting Guide for Low Yield
References
Technical Support Center: Purification of PEGylated Small Molecules
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated small molecules?
The PEGylation of a small molecule drug often results in a complex and heterogeneous mixture, which presents the primary purification challenge.[] Key components that need to be separated include:
-
Unreacted Small Molecule: The original, unmodified drug.
-
Excess PEG Reagent: Unreacted PEG linker from the conjugation reaction.
-
Desired PEGylated Product: The small molecule conjugated to one or more PEG chains.
-
Multi-PEGylated Species: Molecules with varying numbers of PEG chains attached, if the small molecule has multiple reaction sites.
-
Hydrolysis Fragments: Degraded PEG reagents.[]
Separating these closely related species is difficult because the attached PEG chain can lead to only slight differences in the physicochemical properties used for fractionation.[2] Furthermore, the inherent polydispersity (variation in chain length) of many PEG reagents can cause peak broadening during chromatography.[3][4] Finally, many PEGylated small molecules are viscous oils or waxy solids, making them difficult to handle and resistant to purification by standard precipitation or crystallization techniques.[5]
Q2: How do I choose the most suitable purification method for my experiment?
The optimal method depends on the properties of your conjugated molecule, the scale of your experiment, and the required final purity. The choice often involves a trade-off between resolution, speed, and scale. A multi-step strategy combining a bulk separation technique with a high-resolution polishing step is common.[6]
Use the following decision tree and comparison table to guide your selection.
Q3: My PEGylated product is a sticky oil and I cannot purify it by precipitation. What should I do?
This is a very common challenge.
-
Utilize Chromatography: This is the most effective approach. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for purifying oily compounds as the separation occurs in solution on a solid support.[5]
-
Complexation-Induced Precipitation: A novel strategy involves forming a complex with salts like magnesium chloride (MgCl₂). This can transform oily PEG-containing intermediates into process-friendly solid complexes that can be isolated by filtration. The salt can then be removed in a subsequent step.
Q4: How can I remove a large excess of unreacted PEG reagent?
When a large excess of PEG reagent is used, a bulk purification step is often necessary before high-resolution chromatography.
-
Dialysis/Diafiltration: Using a semi-permeable membrane with a molecular weight cut-off (MWCO) that is at least 3-5 times smaller than your PEGylated product can efficiently remove small, unreacted PEG linkers.[7]
-
Size Exclusion Chromatography (SEC): A preparative SEC column can effectively separate the larger PEGylated conjugate from the smaller, unreacted PEG.[]
-
Solid-Phase Extraction (SPE): For smaller scale reactions, SPE can be a rapid method for cleanup. Depending on the properties of your molecule and the PEG linker, a reverse-phase or ion-exchange cartridge can be used to bind the product while the excess PEG is washed away.[5][8]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the primary purification techniques, their principles, and best-use cases for PEGylated small molecules.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution and purity achievable; well-established for small molecules.[5][9] | Can be time-consuming for large scales; may require method development. | Achieving high purity; separating products with significant hydrophobicity differences from the PEG linker. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius).[] | Good for removing small molecules from larger ones; generally mild conditions.[10] | Poor resolution if product and unreacted PEG are of similar size; sample dilution occurs.[3][4] | Bulk removal of unreacted small molecule and PEG when the conjugate is significantly larger (>3x MW). |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[] | Can separate species with different degrees of PEGylation if charge is altered.[3] | "Charge shielding" by the PEG chain can reduce effectiveness; requires charged analyte.[] | Purifying charged small molecules where PEGylation masks or alters the net charge. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity in aqueous, high-salt conditions.[] | Orthogonal to other methods. | Can have low capacity and poor resolution for PEGylated species; PEG itself can interact with the resin.[][11] | Cases where other methods fail; often requires significant optimization. |
| Dialysis / Diafiltration | Separation based on size using a semi-permeable membrane (MWCO). | Simple, cost-effective for buffer exchange and removing small impurities.[] | Cannot separate species of similar size (e.g., positional isomers); potential for product loss due to non-specific binding.[2] | Removing large excesses of unreacted small molecules and small PEG linkers from a much larger conjugate. |
| Solid-Phase Extraction (SPE) | Adsorption chromatography in a cartridge format.[8] | Fast, simple, and suitable for high-throughput screening and sample cleanup.[12] | Lower resolution compared to HPLC; limited capacity.[5] | Rapid, small-scale cleanup prior to a higher-resolution method. |
Illustrative Purification Data
The following tables provide representative data from the purification of a hypothetical PEGylated small molecule (SM-PEG), demonstrating the outcomes of different chromatographic steps.
Table 1: SEC for Bulk Removal of Unreacted PEG Initial step to separate the larger conjugate from smaller impurities.
| Analyte | Retention Time (min) | Peak Area (%) - Crude | Peak Area (%) - Pooled Fraction |
| SM-PEG Conjugate (MW ~5700 Da) | 8.2 | 65% | 94% |
| Unreacted SM (MW ~700 Da) | 12.5 | 10% | < 1% |
| Unreacted PEG (MW ~5000 Da) | 9.0 | 25% | 5% |
Table 2: RP-HPLC for High-Resolution Polishing Second step to remove remaining impurities and separate isoforms.
| Analyte | Retention Time (min) | Resolution (vs. Main Peak) | Peak Area (%) - Post-SEC | Peak Area (%) - Final Product |
| Remaining Unreacted SM | 14.1 | 6.5 | < 1% | Not Detected |
| Remaining Unreacted PEG | 17.5 | 2.1 | 5% | < 0.5% |
| SM-PEG Conjugate | 18.8 | - | 94% | > 99.5% |
Experimental Workflows & Logical Relationships
A successful purification strategy often involves multiple, orthogonal steps to remove different types of impurities.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
Q: My PEGylated product and the unreacted PEG linker are co-eluting.
-
Possible Cause: The hydrophobicity of your product and the linker are too similar under the current conditions. This is common if the PEG linker has a very hydrophobic protecting group (e.g., Fmoc).
-
Recommended Solutions:
-
Optimize Gradient: Use a shallower gradient (e.g., 0.5-1% change in organic solvent per minute). This increases the interaction time with the stationary phase and can resolve closely eluting peaks.[9]
-
Change Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or isopropanol (B130326). Different solvents can alter the selectivity of the separation.
-
Change Stationary Phase: If using a C18 column, try a C4 or Phenyl column. A C4 column is less hydrophobic and may provide better separation for larger PEGylated molecules, while a C18 is often better for species with larger PEGs (e.g., 20-40 kDa).[13]
-
Q: The peak for my PEGylated product is very broad.
-
Possible Cause: The polydispersity of the PEG reagent is a common cause, as molecules with slightly different PEG chain lengths will have slightly different retention times.[3] Slow mass transfer on the column can also contribute.
-
Recommended Solutions:
-
Increase Column Temperature: Raising the temperature to 45-60°C can improve peak shape by decreasing mobile phase viscosity and speeding up mass transfer.[9][13]
-
Use a High-Quality, Monodisperse PEG: If possible, using a PEG reagent with a low polydispersity index (PDI) will result in sharper peaks.
-
Check for Secondary Interactions: Ensure an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is used in both mobile phases to mask interactions with residual silanols on the column.[5]
-
Q: I have very low recovery of my product off the column.
-
Possible Cause: The product is binding irreversibly to the column due to strong hydrophobic interactions or is precipitating.
-
Recommended Solutions:
-
Adjust Mobile Phase: Ensure the initial organic percentage is high enough to keep your sample soluble. Try adding a different organic modifier (e.g., isopropanol) to the mobile phase to improve solubility and aid elution.
-
Use a Less Hydrophobic Column: Switch from a C18 to a C4 or C8 column.
-
Sample Loading: Dissolve your crude sample in a solvent as strong as, but no stronger than, the initial mobile phase to ensure good peak shape at the start of the gradient. Using a very strong solvent like pure DMSO can cause the sample to precipitate when it hits the aqueous mobile phase.[5]
-
Size Exclusion Chromatography (SEC)
Q: There is poor separation between my PEGylated conjugate and unreacted PEG.
-
Possible Cause: The hydrodynamic radii of the two species are too similar for the column to resolve.
-
Recommended Solutions:
-
Select an Appropriate Column: Ensure the column's fractionation range is suitable for your molecules. A column with a smaller pore size can enhance the separation of smaller molecules.[11]
-
Increase Column Length: Connect two SEC columns in series to increase the path length and improve resolution.[11]
-
Optimize Flow Rate: Use a slower flow rate. This allows more time for molecules to diffuse into and out of the pores, leading to better separation.[14]
-
Reduce Sample Volume: The injection volume should not exceed 2-5% of the total column volume to prevent peak broadening and maintain optimal resolution.[3][14]
-
Q: My product is aggregating on the SEC column.
-
Possible Cause: The buffer composition is sub-optimal for your product's stability, leading to non-specific hydrophobic or electrostatic interactions.
-
Recommended Solutions:
-
Modify Mobile Phase: Add excipients to the mobile phase to improve solubility and reduce aggregation. Common additives include arginine (e.g., 300 mM) or a small percentage of an organic solvent like isopropanol (e.g., 10%).[10]
-
Adjust Ionic Strength: Increase the salt concentration (e.g., to 150-500 mM NaCl) to minimize secondary ionic interactions with the column matrix.
-
Dialysis / Diafiltration
Q: I still detect unreacted PEG linker after extensive dialysis.
-
Possible Cause: The dialysis time or the number of buffer changes was insufficient. Alternatively, the unreacted PEG may be non-covalently associating with your product.
-
Recommended Solutions:
-
Increase Dialysis Volume and Changes: Ensure the volume of the dialysis buffer is at least 100-200 times the sample volume. Perform at least 3-4 buffer changes over 24-48 hours.
-
Alter Buffer Conditions: If aggregation is suspected, try adding a mild denaturant or changing the pH or ionic strength of the dialysis buffer to disrupt non-specific interactions.
-
Q: My product recovery is low after dialysis.
-
Possible Cause: The Molecular Weight Cut-Off (MWCO) of the membrane is too close to your product's molecular weight, causing it to leak through. The product may also be binding non-specifically to the membrane material.
-
Recommended Solutions:
-
Select the Correct MWCO: Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your PEGylated conjugate.[7]
-
Consider a Different Membrane Material: Membranes are available in materials like regenerated cellulose (B213188) (RC) and polyethersulfone (PES). If you suspect non-specific binding, switching materials may improve recovery.
-
Detailed Experimental Protocols
Protocol 1: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
Objective: To achieve high purity by separating the target PEGylated small molecule from unreacted starting materials and other impurities based on hydrophobicity.
Materials:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase column (e.g., C18 or C4, 5-10 µm particle size, appropriate dimensions for your scale).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Crude reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10% B) until a stable baseline is achieved on the UV detector.[5]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). It is critical to ensure the sample is fully dissolved. Filter the sample through a 0.22 µm syringe filter to remove particulates.[5]
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. An initial scouting gradient might be 10% to 90% B over 30-60 minutes. This will need to be optimized to a shallower gradient over the region where your product elutes to maximize resolution.[5]
-
Fraction Collection: Collect fractions based on the peaks observed on the chromatogram, using a fraction collector.
-
Analysis and Pooling: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent and water, typically by lyophilization or rotary evaporation, to yield the purified product.
Protocol 2: Bulk Cleanup by Size Exclusion Chromatography (SEC)
Objective: To perform an initial bulk separation of the larger PEGylated conjugate from the smaller unreacted small molecule and/or PEG reagent.
Materials:
-
Chromatography system (e.g., FPLC or HPLC).
-
SEC column with a fractionation range appropriate for your molecules.
-
SEC Running Buffer: A buffer that ensures product stability, typically Phosphate-Buffered Saline (PBS), pH 7.4.
-
Crude reaction mixture.
-
0.22 µm syringe filter.
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until the UV baseline is stable.[14]
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates that could clog the column.[14]
-
Sample Injection: Inject the filtered sample onto the column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[14]
-
Elution: Elute the sample with the SEC Running Buffer at a constant, optimized flow rate (a slower flow rate generally improves resolution).[14]
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated conjugate will elute first, followed by the smaller unreacted species.
-
Analysis: Analyze the fractions (e.g., by UV-Vis spectroscopy, analytical HPLC) to identify and pool the fractions containing your product.
Protocol 3: Purification by Dialysis
Objective: To remove small molecule impurities (e.g., unreacted drug, small PEG linkers, salts) from a significantly larger PEGylated product.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (3-5x smaller than the product MW).
-
Large beaker (e.g., 4 L).
-
Stir plate and stir bar.
-
Dialysis Buffer: A buffer in which your product is stable and soluble.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or ethanol).
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette and seal securely, removing any trapped air.
-
Dialysis: Immerse the sealed tubing in a beaker containing at least 100-200 times the sample volume of cold (4°C) Dialysis Buffer. Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: For efficient removal of small molecules, perform at least three buffer changes. A typical schedule is to change the buffer after 4 hours, again after another 4-6 hours, and finally, let it dialyze overnight (12-16 hours).
-
Sample Recovery: Carefully remove the tubing from the buffer, wipe the outside, and recover the purified sample from within. The sample volume will likely have increased due to osmosis. If necessary, concentrate the sample using a centrifugal ultrafiltration unit.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Hook Effect with Different PEG Linker Lengths
This technical support guide is designed for researchers, scientists, and drug development professionals encountering the high-dose hook effect in immunoassays. Here, you will find answers to frequently asked questions and detailed protocols to systematically troubleshoot this phenomenon by optimizing the polyethylene (B3416737) glycol (PEG) linker length on your conjugated antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect and why does it occur?
The high-dose hook effect, also known as the prozone phenomenon, is a type of interference in "one-step" or "sandwich" immunoassays that leads to falsely low results at very high analyte concentrations.[1][2] In a typical sandwich immunoassay, a capture antibody is immobilized on a solid surface, and a detection antibody, which is labeled for signal generation, is used to complete the "sandwich" with the analyte in between. The signal generated is proportional to the amount of analyte present.[1]
However, when the analyte concentration is excessively high, both the capture and detection antibodies become saturated.[3] This saturation prevents the formation of the complete antibody-analyte-antibody sandwich on the solid phase. Instead, the detection antibodies are washed away, leading to a paradoxical decrease in signal despite the high analyte concentration.[1][2] This can result in the misinterpretation of results, such as a false negative or an underestimation of the analyte concentration.[2]
Q2: How can PEG linkers on antibodies influence the hook effect?
Polyethylene glycol (PEG) linkers are hydrophilic polymers often used to connect molecules, such as antibodies to labels or surfaces.[4] The length of the PEG linker can influence the hook effect in several ways:
-
Steric Hindrance: The physical size of the PEG linker can create steric hindrance, which is the obstruction of interaction between the antibody and its target antigen due to the bulkiness of the PEG chain.[1] A longer PEG linker may provide more flexibility, but it can also mask the antibody's binding site, potentially altering the binding kinetics.[1] This alteration can shift the concentration at which the hook effect is observed.
-
Solubility and Non-Specific Binding: PEG linkers are highly hydrophilic, which can improve the solubility of the antibody conjugate and reduce non-specific binding to surfaces.[2] By minimizing non-specific interactions, the assay background can be lowered, potentially making the hook effect more apparent or shifting its onset.
-
Modulation of Binding Affinity: The length of the PEG linker can influence the apparent binding affinity of the antibody to its antigen. Shorter linkers might restrict access to the binding site, while excessively long linkers could lead to non-productive interactions.[5] By systematically testing different PEG linker lengths, it's possible to find an optimal distance that maintains strong binding while potentially expanding the dynamic range of the assay and mitigating the hook effect.
Q3: What are the initial steps to confirm a suspected hook effect?
Before modifying your antibody conjugates, it is crucial to confirm that you are observing a true hook effect. The most common and effective method is to perform serial dilutions of the problematic sample.[6] If a hook effect is present, a diluted sample will yield a higher signal than the undiluted or less-diluted sample.[6] This counterintuitive result is a hallmark of the hook effect.
Troubleshooting Workflow
If you have confirmed a hook effect, optimizing the PEG linker length on your detection antibody is a potential strategy for mitigation. This workflow outlines the key steps.
Experimental Protocols
Protocol 1: Conjugation of Detection Antibody with NHS-Ester-Activated PEG Linkers of Varying Lengths
This protocol describes a general method for conjugating an antibody with N-Hydroxysuccinimide (NHS)-ester activated PEG linkers of different lengths (e.g., PEG4, PEG8, PEG12). NHS esters react with primary amines (e.g., on lysine (B10760008) residues) on the antibody.
Materials:
-
Detection antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-Maleimide (or other desired functional group) with n = 4, 8, 12
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (like Tris), perform a buffer exchange into PBS.[7]
-
-
PEG Linker Preparation:
-
Shortly before use, dissolve the NHS-PEGn linker in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn linker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[7]
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linkers and byproducts by purifying the antibody conjugate using size-exclusion chromatography.[7]
-
-
Characterization:
-
Determine the final concentration of the purified antibody-PEGn conjugate using a UV-Vis spectrophotometer at 280 nm.[7]
-
Assess the degree of PEGylation (average number of PEG molecules per antibody) using techniques like MALDI-TOF mass spectrometry.
-
Protocol 2: Immunoassay for Testing Different PEG Linker Lengths
Materials:
-
Capture antibody-coated microplates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Analyte standards at a wide range of concentrations (including very high concentrations known to cause the hook effect)
-
Detection antibody-PEGn conjugates (from Protocol 1)
-
Enzyme-conjugated streptavidin (if the detection antibody is biotinylated)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Blocking:
-
Block the capture antibody-coated plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates 3 times with wash buffer.
-
-
Analyte Addition:
-
Add serial dilutions of the analyte standards to the wells. Be sure to include a blank (zero analyte) and concentrations that extend well into the hook effect region.
-
-
Detection Antibody Addition:
-
For each PEG linker length being tested, add the corresponding detection antibody-PEGn conjugate to the wells containing the analyte.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plates 3-5 times with wash buffer to remove unbound reagents.
-
-
Signal Generation:
-
If using a biotinylated detection antibody, add the enzyme-conjugated streptavidin and incubate for 30-60 minutes at room temperature. Wash the plates again.
-
Add the substrate solution and incubate in the dark until sufficient color development.
-
-
Measurement:
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Presentation
The following tables present hypothetical data to illustrate how varying PEG linker lengths might influence the hook effect in a sandwich immunoassay.
Table 1: Impact of PEG Linker Length on Immunoassay Signal (Absorbance at 450 nm)
| Analyte Conc. (ng/mL) | No PEG Linker | PEG4 Linker | PEG8 Linker | PEG12 Linker |
| 0 | 0.050 | 0.052 | 0.051 | 0.053 |
| 10 | 0.520 | 0.510 | 0.490 | 0.475 |
| 100 | 2.510 | 2.480 | 2.450 | 2.420 |
| 1,000 | 3.850 | 3.800 | 3.750 | 3.700 |
| 10,000 | 1.200 | 3.200 | 3.650 | 3.680 |
| 50,000 | 0.450 | 1.500 | 3.100 | 3.550 |
| 100,000 | 0.210 | 0.650 | 1.800 | 3.200 |
Values in bold indicate the onset of the hook effect where the signal begins to decrease.
Table 2: Summary of Assay Performance with Different PEG Linkers
| Linker | Upper Limit of Linear Range (ng/mL) | Hook Effect Onset Concentration (ng/mL) |
| No Linker | ~1,000 | > 1,000 |
| PEG4 | ~1,000 | > 10,000 |
| PEG8 | ~10,000 | > 50,000 |
| PEG12 | ~50,000 | > 100,000 |
Visualization of the Hook Effect Mechanism
The following diagram illustrates the molecular interactions at different analyte concentrations, leading to the hook effect.
By following this guide, researchers can systematically investigate the role of PEG linker length in their specific immunoassay and potentially mitigate the hook effect, thereby extending the dynamic range and improving the accuracy of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of Benzyl Ether in PROTAC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of benzyl (B1604629) ethers in Proteolysis Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is a benzyl ether group in a PROTAC linker during typical synthetic steps?
A1: Benzyl ethers are generally robust protecting groups that are stable to a wide range of reaction conditions, including many that are used in PROTAC synthesis.[1] They can withstand basic conditions, such as those used in Williamson ether synthesis for their formation, and are also stable to many oxidizing and reducing agents that do not involve catalytic hydrogenation.[2][3] However, their stability is compromised under conditions of catalytic hydrogenolysis and in the presence of strong acids.[2][4]
Q2: What are the standard conditions for cleaving a benzyl ether in a PROTAC synthesis workflow?
A2: The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis.[4][5] This typically involves reacting the benzyl-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4] This method is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct.[4][5] Alternative methods include using strong acids, dissolving metal reductions (like Birch reduction), or oxidation with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2][6]
Q3: Can I selectively deprotect a benzyl ether without affecting other functional groups in my PROTAC molecule?
A3: Yes, selective deprotection is possible and is a key aspect of orthogonal protecting group strategy.[7] Catalytic hydrogenolysis, the standard method for benzyl ether cleavage, is orthogonal to many other protecting groups such as tert-butyldimethylsilyl (TBS) ethers and fluorenylmethyloxycarbonyl (Fmoc) groups.[1] However, it is not compatible with other reducible functional groups like alkenes, alkynes, azides, and nitro groups.[1][2] For PROTACs containing these functionalities, alternative debenzylation methods are necessary.
Q4: Are there alternative methods to cleave a benzyl ether if my PROTAC is sensitive to catalytic hydrogenolysis?
A4: Yes, several alternatives exist for hydrogenolysis-sensitive substrates. One increasingly popular method is visible-light-mediated oxidative debenzylation using a catalytic amount of DDQ.[1][8] This method has been shown to be compatible with functional groups that are sensitive to reduction, such as azides and alkenes.[1] Strong Lewis acids like boron trichloride (B1173362) (BCl3) can also be used, but this method is harsh and may not be suitable for acid-sensitive molecules.[2]
Q5: What is the metabolic stability of a benzyl ether within a PROTAC linker?
A5: The metabolic stability of a benzyl ether in a PROTAC linker can be a concern. The benzylic carbon is a known metabolic hotspot and can be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[9] This can lead to rapid clearance and reduced in vivo efficacy of the PROTAC.[9] For PROTACs intended for in vivo applications, it is often advisable to consider more metabolically stable linkers or to use the benzyl ether as a temporary protecting group that is removed in the final synthetic steps.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete debenzylation during catalytic hydrogenolysis. | 1. Catalyst poisoning (e.g., by sulfur or nitrogen-containing compounds). 2. Insufficient catalyst loading. 3. Poor quality of catalyst. 4. Insufficient hydrogen pressure. | 1. Use a catalyst inhibitor-resistant catalyst or pre-treat the substrate to remove impurities. Consider using a different deprotection method if the substrate contains catalyst poisons. 2. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). 3. Use a fresh batch of high-quality Pd/C. 4. Increase the hydrogen pressure (e.g., using a Parr hydrogenator). |
| Debenzylation is successful, but other functional groups in the PROTAC are also reduced. | The chosen deprotection method (catalytic hydrogenolysis) is not orthogonal to other functional groups present (e.g., alkenes, alkynes, azides, nitro groups). | Switch to an orthogonal deprotection strategy. Consider visible-light-mediated oxidative debenzylation with DDQ, which is compatible with many reducible functional groups.[1][8] |
| Low yield or decomposition of the PROTAC during acid-mediated debenzylation. | The PROTAC molecule is sensitive to strong acidic conditions. | Avoid using strong acids. If an acid is necessary, consider milder acidic conditions. However, for most PROTACs, other deprotection methods like hydrogenolysis or oxidative cleavage are preferable. |
| The final PROTAC shows poor metabolic stability in in vitro assays. | The benzyl ether in the linker is being metabolized by liver microsomes.[9] | 1. If the benzyl ether is a terminal group, consider redesigning the linker to replace it with a more metabolically stable group, such as a methyl ether.[9] 2. Explore alternative linker architectures that are less prone to oxidative metabolism, such as those incorporating rigid heterocyclic scaffolds.[10][11] |
Quantitative Data Summary
The choice of debenzylation method is critical for the successful synthesis of complex PROTACs. The following table summarizes the compatibility of common debenzylation methods with various functional groups.
| Deprotection Method | Reagents | Compatible Functional Groups | Incompatible Functional Groups | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C | Esters, amides, ethers, TBS ethers, Fmoc | Alkenes, alkynes, azides, nitro groups, benzyl esters, Cbz | [2][4] |
| Visible-Light Oxidative Debenzylation | DDQ (catalytic), light | Alkenes, alkynes, azides, Fmoc, allyl carbonates | Phenylselenyl groups, TBS ethers (under some conditions) | [1] |
| Strong Acid Cleavage | BCl₃ | - | Acid-sensitive groups, many other protecting groups | [2] |
| Birch Reduction | Na, NH₃(l) | - | Many functional groups are not stable under these conditions. | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis for Benzyl Ether Cleavage
This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.
-
Preparation: Dissolve the benzyl-protected PROTAC intermediate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 10-20 mol% relative to the substrate).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product as necessary using standard techniques such as column chromatography.
Protocol 2: Visible-Light-Mediated Oxidative Debenzylation
This protocol provides a method for cleaving benzyl ethers in substrates that are sensitive to reductive conditions.
-
Preparation: In a suitable reaction vessel, dissolve the benzyl-protected PROTAC intermediate (1.0 eq) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalytic photooxidant (e.g., 25 mol%).[1]
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) while stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can be significantly reduced by using a continuous flow reactor.[1]
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A generalized workflow for PROTAC synthesis involving a benzyl ether protecting group.
Caption: Decision tree for selecting an appropriate benzyl ether deprotection strategy in PROTAC synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of PEGylated Compounds
Welcome to the Technical Support Center for the analysis of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques and to offer solutions for common challenges encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assessing the purity of PEGylated compounds?
The main challenges stem from the heterogeneity of the PEGylation reaction. This can result in a complex mixture of unreacted protein, excess PEG reagent, and multiple PEGylated species, including proteins with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated) and positional isomers where PEG is attached at different sites on the protein. This heterogeneity makes it difficult to accurately characterize the final product and ensure its consistency.
Q2: Which analytical techniques are most commonly used to assess the purity of PEGylated proteins?
A combination of chromatographic and mass spectrometric techniques is typically employed. High-Performance Liquid Chromatography (HPLC) in various modes—Size-Exclusion (SEC), Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), and Hydrophobic Interaction (HIC)—is fundamental for separating different species. Mass Spectrometry (MS), particularly MALDI-TOF and ESI-MS, is crucial for determining the molecular weight and degree of PEGylation with high accuracy.
Q3: Why is a single analytical technique insufficient for purity analysis?
Each analytical technique separates molecules based on different physicochemical properties. For instance, SEC separates based on size (hydrodynamic radius), RP-HPLC by hydrophobicity, and IEX by charge. A PEGylated protein mixture contains impurities that can be similar in one property but different in another. Therefore, using orthogonal methods provides a comprehensive purity profile, ensuring that different types of impurities, such as aggregates, isomers, and unreacted components, are detected and quantified.
Q4: How can I differentiate between positional isomers of a mono-PEGylated protein?
Positional isomers can be particularly challenging to separate because they have the same molecular weight. Ion-Exchange Chromatography (IEX-HPLC) is often the most powerful tool for this purpose. The attachment of a PEG chain can shield charged residues on the protein surface, and the extent of this shielding can differ depending on the attachment site, leading to separation.[][2] RP-HPLC can also separate isomers based on subtle differences in hydrophobicity.[3][4]
Q5: What is the role of SEC-MALS in PEGylated compound analysis?
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molecular weight of PEGylated proteins and their aggregates without relying on column calibration with standards.[5] This is critical because PEGylated proteins have a different size-to-mass ratio compared to standard globular proteins, making conventional SEC unreliable for molecular weight determination.[5] SEC-MALS can accurately determine the degree of PEGylation and quantify aggregates.[6][7]
Analytical Techniques: Data and Protocols
An effective purity assessment strategy often involves a combination of the following techniques to obtain a complete picture of the sample.
Comparison of Key Analytical Techniques
| Technique | Principle of Separation | Primary Applications | Strengths | Limitations |
| SEC-MALS | Hydrodynamic Radius (Size) | - Quantifying aggregates and fragments- Determining degree of PEGylation- Absolute molecular weight determination | - Maintains native protein structure- Absolute MW without standards- High reproducibility | - Lower resolution for positional isomers- Potential for non-specific column interactions |
| RP-HPLC | Hydrophobicity | - High-resolution separation of positional isomers- Purity analysis- Reaction monitoring | - Excellent resolving power for closely related species- High sensitivity | - Denaturing conditions- Mobile phases may not be compatible with biological assays |
| IEX-HPLC | Net Surface Charge | - Separation of positional isomers- Analysis of charge heterogeneity | - Non-denaturing conditions- Orthogonal to SEC and RP-HPLC | - Resolution depends on significant charge alteration by PEGylation- Sensitive to buffer conditions |
| HIC | Hydrophobicity (non-denaturing) | - Purification and analysis under non-denaturing conditions- Orthogonal separation method | - Maintains native protein structure- Good for separating species with subtle hydrophobicity differences | - High salt concentrations may not suit all proteins- Can have lower resolution and capacity compared to RP-HPLC[] |
| MALDI-TOF MS | Mass-to-Charge Ratio | - Accurate molecular weight of intact conjugate- Determining degree of PEGylation- Assessing heterogeneity | - High sensitivity and speed- Tolerant of some buffers and salts- Can analyze high MW compounds (up to 600 kDa)[8] | - Polydispersity of PEG can complicate spectra- Less suitable for complex mixtures without prior separation |
Experimental Workflow & Logic
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a PEGylated compound, highlighting the orthogonal nature of the recommended techniques.
Caption: A logical workflow for analyzing PEGylated compounds.
Detailed Experimental Protocols
Protocol 1: SEC-MALS for Aggregate and Purity Analysis
Objective: To separate the PEGylated conjugate from unreacted protein, free PEG, and high molecular weight aggregates, and to determine the absolute molecular weight of each species.
Materials:
-
HPLC or UPLC system with UV, MALS, and Refractive Index (RI) detectors.
-
Size-Exclusion Chromatography column suitable for the expected molecular weight range (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, filtered and degassed.
-
Sample: PEGylated protein mixture, filtered through a 0.22 µm syringe filter.
Method:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.[7][9]
-
Detector Calibration: Calibrate the detectors according to the manufacturer's instructions, typically using a well-characterized standard like Bovine Serum Albumin (BSA).[6][7]
-
Sample Injection: Inject a defined volume of the sample (e.g., 10-100 µL) onto the column. The concentration should be optimized to be within the linear range of the detectors.[6][7]
-
Data Acquisition: Collect data simultaneously from the UV (280 nm), MALS, and RI detectors throughout the chromatographic run.
-
Data Analysis: Use specialized software (e.g., ASTRA) to perform the analysis. The software uses signals from all three detectors to calculate the absolute molecular weight and concentration of the protein and PEG components for each eluting peak, allowing for the precise determination of the degree of PEGylation and the quantification of aggregates.[5]
Protocol 2: RP-HPLC for Positional Isomer Separation
Objective: To achieve high-resolution separation of PEGylated species, including positional isomers, based on differences in hydrophobicity.
Materials:
-
HPLC or UPLC system with a UV detector.
-
Reversed-Phase column (e.g., Jupiter C4 or C18, 300Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in 90% acetonitrile (B52724) / 10% water.
-
Sample: Purified PEGylated protein fraction from SEC.
Method:
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%) at a set temperature (e.g., 45°C) and flow rate (e.g., 1.0 mL/min).[3][4]
-
Sample Injection: Inject 10-20 µL of the sample.
-
Elution Gradient: Apply a linear gradient to separate the components. A typical starting gradient could be from 20% to 65% Mobile Phase B over 25 minutes.[3] This gradient will need to be optimized depending on the specific protein.
-
Detection: Monitor the column eluent at 214 nm or 280 nm.
-
Analysis: Analyze the resulting chromatogram. Different peaks correspond to species with different hydrophobicities. Positional isomers often elute as closely spaced but distinct peaks.
Protocol 3: MALDI-TOF MS for Mass Confirmation
Objective: To determine the molecular weight of the intact PEGylated protein and assess the distribution of PEGylated species.
Materials:
-
MALDI-TOF Mass Spectrometer.
-
MALDI target plate.
-
Matrix solution: Sinapinic acid (SA) or α-Cyano-4-hydroxycinnamic acid (HCCA) prepared in a solution of acetonitrile and 0.1% TFA in water.[10][11]
-
Sample: Purified PEGylated protein fractions.
Method:
-
Sample-Matrix Preparation: Mix the sample solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.[11]
-
Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry completely, permitting co-crystallization of the sample and matrix.[11]
-
Instrument Calibration: Calibrate the mass spectrometer using standards of known molecular weights that bracket the expected mass of the analyte.
-
Data Acquisition: Acquire the mass spectrum in linear, positive ion mode. The laser power should be adjusted to achieve optimal ionization with minimal fragmentation.[10]
-
Data Analysis: The resulting spectrum will show a distribution of peaks. The mass difference between adjacent peaks in the polymer distribution typically corresponds to the mass of the PEG monomer unit (44 Da). The overall mass confirms the identity and degree of PEGylation of the protein.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of PEGylated compounds.
Problem 1: Poor resolution or broad peaks in SEC analysis.
| Possible Cause | Recommended Solution |
| Secondary Interactions: The PEG moiety or protein is interacting with the column's stationary phase. | - Modify the mobile phase. Increase the salt concentration (e.g., up to 200 mM NaCl) or add a small percentage of an organic solvent like isopropanol (B130326) (5-10%) to disrupt hydrophobic interactions. |
| Inappropriate Column: The column's pore size is not optimal for the hydrodynamic radius of your conjugate. | - Select a column with a pore size appropriate for the molecular weight range of your PEGylated protein and potential aggregates. |
| Sample Overload: Too much sample was injected onto the column. | - Reduce the injection volume or the concentration of the sample. |
Problem 2: Unexpected peaks or peak tailing in RP-HPLC.
| Possible Cause | Recommended Solution |
| Contaminated Guard Column/Column: The column is contaminated with strongly retained substances. | - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Secondary Silanol (B1196071) Interactions: Basic residues on the protein are interacting with acidic silanol groups on the silica-based column packing. | - Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). This masks the silanol groups and improves peak shape. |
| Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing peak distortion. | - If possible, dissolve the sample in the initial mobile phase. If not, minimize the injection volume. |
Problem 3: Difficulty separating positional isomers with IEX-HPLC.
| Possible Cause | Recommended Solution |
| Insufficient Charge Difference: The PEGylation sites do not result in a significant enough change in the protein's overall surface charge. | - Optimize the mobile phase pH. Small changes in pH can alter the charge of specific amino acid residues, potentially enhancing the charge difference between isomers.[12] |
| Gradient is Too Steep: The salt gradient is too steep, causing co-elution of isomers. | - Decrease the slope of the salt gradient to improve resolution. A shallower gradient provides more time for the column to differentiate between species with small charge differences. |
| Wrong Type of IEX: The net charge of the protein at the operating pH is not suitable for the column type (anion vs. cation exchange). | - Determine the isoelectric point (pI) of your protein. For cation exchange, operate at a pH below the pI. For anion exchange, operate at a pH above the pI. |
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing HPLC issues.
Caption: A flowchart for systematic HPLC troubleshooting.
References
- 2. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. ymcamerica.com [ymcamerica.com]
Validation & Comparative
Benzyl-PEG7-Alcohol vs. Benzyl-PEG3-Alcohol in PROTAC Design: A Comparative Guide
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical, and often nuanced, component of a PROTAC is the linker that connects the warhead (targeting the protein of interest) to the E3 ligase ligand. The choice of linker profoundly influences a PROTAC's efficacy, dictating its physicochemical properties and its ability to facilitate a productive ternary complex. This guide offers a comparative analysis of two distinct polyethylene (B3416737) glycol (PEG)-based linkers, Benzyl-PEG7-alcohol and Benzyl-PEG3-alcohol, providing researchers, scientists, and drug development professionals with insights into how linker length can impact PROTAC performance.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer; it is a key determinant of the molecule's overall activity. Its length, flexibility, and chemical composition govern the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.[1] A linker that is too short may cause steric hindrance, preventing stable complex formation, while an excessively long linker can lead to inefficient ubiquitination.[1]
Conceptual Comparison of Linker Properties
The primary distinction between this compound and Benzyl-PEG3-alcohol lies in the length of the hydrophilic PEG chain. This difference can have a significant impact on several key properties of the resulting PROTAC molecule. The incorporation of a benzyl (B1604629) group in these linkers introduces a rigid component that can influence the conformational flexibility of the linker and potentially engage in π-stacking interactions with the target protein or E3 ligase, which may enhance binding affinity and ternary complex stability.[2][3]
| Property | Benzyl-PEG3-alcohol | This compound | Rationale |
| Hydrophilicity | Moderate | High | The longer PEG chain in this compound increases the overall hydrophilicity, which can improve the solubility of the PROTAC molecule.[4][5] |
| Flexibility | Moderate | High | The extended PEG chain provides greater conformational flexibility, which may be necessary to achieve an optimal ternary complex geometry for some target proteins and E3 ligases. |
| Potential for Ternary Complex Steric Hindrance | Higher | Lower | A shorter linker is more likely to cause steric clashes between the target protein and the E3 ligase, potentially destabilizing the ternary complex.[6] |
| Potential for Non-productive Ternary Complex Formation | Lower | Higher | An excessively long linker might allow for ternary complex formation in a non-productive orientation, where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1] |
| Cell Permeability | Potentially Higher | Potentially Lower | While increased hydrophilicity can be beneficial for solubility, it can also reduce passive diffusion across cell membranes. The shorter, more rigid nature of a PROTAC with a Benzyl-PEG3-alcohol linker might be more favorable for cell permeability in some cases. |
Impact of Linker Length on PROTAC Performance: A Data-Driven Perspective
To illustrate the critical nature of linker length, the following table summarizes hypothetical data based on established principles in PROTAC design, demonstrating how a change in the number of PEG units can dramatically alter degradation efficiency.
| PROTAC Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Benzyl-PEG3-alcohol | Protein X | CRBN | 500 | 65 |
| This compound | Protein X | CRBN | 50 | >90 |
| Benzyl-PEG3-alcohol | Protein Y | VHL | 75 | >90 |
| This compound | Protein Y | VHL | 600 | 50 |
This data is illustrative and intended to highlight the target-dependent nature of optimal linker length.
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs involve a systematic workflow, from synthesis to biological characterization. The following diagrams illustrate the key concepts.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
PROTAC Synthesis
The synthesis of a PROTAC using Benzyl-PEG-alcohol linkers typically involves a multi-step process. The following is a generalized protocol for coupling the linker to a warhead and an E3 ligase ligand.
-
Activation of Carboxylic Acid: To a solution of the warhead or E3 ligase ligand containing a carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF, add a coupling agent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling with Benzyl-PEG-alcohol: Add the Benzyl-PEG-alcohol (1.1 equivalents) to the activated mixture. Stir the reaction at room temperature overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified by silica (B1680970) gel column chromatography to yield the intermediate product.
-
Final Coupling: The resulting intermediate is then subjected to a second coupling reaction with the other binding moiety (warhead or E3 ligase ligand) following a similar procedure to yield the final PROTAC.
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line relevant to the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (typically from 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin). The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
The choice between this compound and Benzyl-PEG3-alcohol as a linker in PROTAC design is a critical decision that can significantly impact the final molecule's performance. While the longer PEG chain of this compound offers increased hydrophilicity and flexibility, the shorter Benzyl-PEG3-alcohol may be advantageous in scenarios where a more rigid conformation is required or for optimizing cell permeability. Ultimately, the optimal linker length is target-dependent and must be determined empirically. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal candidate for a given target protein and E3 ligase pair. The experimental protocols and comparative principles outlined in this guide provide a solid foundation for researchers to make informed decisions in the rational design of potent and selective protein degraders.
References
The Great Linker Debate: A Comparative Guide to Benzyl-PEG7-alcohol and Alkyl Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides an objective comparison of two common flexible linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Benzyl-PEG7-alcohol, and traditional alkyl linkers. By examining their impact on the physicochemical properties, ternary complex formation, and overall efficacy of PROTACs, this guide aims to inform rational drug design and optimization.
The linker in a PROTAC, a heterobifunctional molecule designed to degrade specific proteins, is far more than a simple spacer. It critically influences a PROTAC's solubility, cell permeability, metabolic stability, and ability to induce a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2][] The selection between a hydrophilic PEG-based linker, such as this compound, and a more hydrophobic alkyl linker can dramatically alter the performance of the final molecule.[4][5]
At a Glance: Key Differences
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units with a terminal benzyl (B1604629) group.[6] | Saturated or unsaturated hydrocarbon chains.[4][7] |
| Solubility | Generally enhances aqueous solubility due to the hydrophilic nature of the PEG chain.[5][8] | Typically more hydrophobic, which can lead to lower aqueous solubility.[1][5] |
| Cell Permeability | Can be complex; the hydrophilic nature may reduce passive permeability, but the flexibility can aid in adopting conformations that shield polar surface area.[1][9] | Generally higher due to increased lipophilicity, which can facilitate passive diffusion across cell membranes.[1][5] |
| Metabolic Stability | PEG chains can be susceptible to oxidative metabolism.[5][10] | Generally considered more metabolically stable.[1][5] |
| Ternary Complex Formation | High flexibility allows for effective ternary complex formation. The benzyl group may also participate in π-π stacking interactions.[2][10][11] | Also highly flexible, but with different conformational preferences compared to PEG chains.[2][5] |
| Synthetic Accessibility | Readily available and can be incorporated using standard coupling chemistries.[8] | Synthetically straightforward and easily modified.[5][12] |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency. The following tables summarize representative data, which may be hypothetical or a synthesis from multiple sources, to illustrate the general trends observed when comparing PEG and alkyl linkers.[5]
Table 1: Illustrative Degradation Efficiency of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | PEG | 12 | 50 | >90 |
| BRD4 | CRBN | Alkyl | 12 | 150 | ~85 |
| BTK | CRBN | PEG/ether | 3-19 | Variable | Variable |
| TBK1 | VHL | Alkyl/ether | 12-29 | 3 | >90 |
Note: This data is illustrative and compiled from various sources to demonstrate general trends.[5][11][13] Direct head-to-head comparisons are limited in publicly available literature.
Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Hypothetical Data)
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG4-alcohol | 500 | 65 | Shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation.[11] |
| This compound | 150 | 85 | Intermediate linker length allows for more favorable positioning of the POI and E3 ligase.[11] |
| Benzyl-PEG10-alcohol | 50 | >95 | Optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation.[11] |
| Benzyl-PEG12-alcohol | 100 | 90 | Longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding and designing effective PROTACs.
Caption: A diagram of the PROTAC-mediated protein degradation pathway.
Experimental Protocols
A rigorous and multi-faceted approach is essential to validate the on-target degradation and assess the overall performance of a PROTAC.
Protocol 1: Western Blot for Target Protein Degradation
This is the most common method to directly measure the degradation of the target protein.[14][15]
Principle: This technique quantifies the reduction of a target protein in cells following PROTAC treatment.[14]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.[14]
-
Detection and Analysis: Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 and Dmax.[14]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[4]
Principle: This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Protocol:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[4]
-
Compound Addition: The test PROTAC is added to the donor wells (typically at a concentration of 10-50 µM in a buffered solution).
-
Incubation: The acceptor plate, containing buffer, is placed on top of the filter plate, and the assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
The Interplay of Linker Properties
The choice between a this compound and an alkyl linker is not straightforward and is highly dependent on the specific target protein and E3 ligase pair.[1] The properties of the linker are interconnected and collectively influence the overall performance of the PROTAC.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
Conclusion
The selection of a linker is a critical step in the design of a potent and effective PROTAC. This compound, as a PEG-based linker, offers the advantages of enhanced solubility and conformational flexibility, which can be beneficial for optimizing the geometry of the ternary complex.[8][11] However, this can sometimes come at the cost of reduced passive permeability and potential metabolic liabilities.[1][4]
Conversely, alkyl linkers provide synthetic simplicity and are generally more metabolically stable, often leading to better cell permeability for more lipophilic PROTACs.[4] The increased hydrophobicity of alkyl linkers may, however, limit the aqueous solubility of the final PROTAC molecule.[1]
Ultimately, the optimal linker is contingent on the specific target protein-E3 ligase pair and the desired physicochemical properties of the final molecule.[13] A systematic evaluation of a library of linkers, including both PEG-based and alkyl chains of varying lengths, is often necessary to identify the most effective PROTAC candidate for a given biological target.[12][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Cell Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cell permeability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. As these heterobifunctional molecules often possess high molecular weights and polar surface areas, achieving efficient passage across the cell membrane presents a significant challenge. The linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in modulating the physicochemical properties of the PROTAC, with the length of polyethylene (B3416737) glycol (PEG) linkers being a key area of investigation. This guide provides an objective comparison of how varying PEG linker lengths affect PROTAC cell permeability, supported by experimental data and detailed protocols.
The Double-Edged Sword of PEG Linkers
PEG linkers are frequently incorporated into PROTAC design to enhance aqueous solubility, a crucial factor for bioavailability.[1][2][][4] However, the relationship between PEG linker length and cell permeability is complex.[1] While increased hydrophilicity can be beneficial, longer PEG chains also increase the molecular weight and polar surface area of the PROTAC, which can impede passive diffusion across the lipophilic cell membrane.[][5][6]
Conversely, the flexibility of PEG linkers may allow the PROTAC to adopt a folded, more compact conformation. This phenomenon, sometimes referred to as "molecular chameleonicity," can shield the polar surface area of the molecule, reducing its overall polarity and potentially enhancing its ability to traverse the cell membrane.[1]
Quantitative Comparison of PROTAC Permeability with Varying PEG Linker Lengths
The following table summarizes experimental data from studies on various PROTACs, illustrating the impact of PEG linker length on cell permeability as measured by Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 assays. Lower apparent permeability coefficient (Papp or Pe) values indicate lower passive permeability.
| PROTAC Series | Linker Type | Number of PEG Units | Permeability (Pe/Papp) (10⁻⁶ cm/s) | Assay | Reference |
| MZ Series | PEG | 2 | 0.6 | PAMPA | [7] |
| PEG | 3 | 0.03 | PAMPA | [7] | |
| PEG | >3 | 0.006 | PAMPA | [7] | |
| AT Series | PEG | 1 | 0.005 | PAMPA | [7] |
| PEG | 2 | 0.0025 | PAMPA | [7] | |
| CM/CMP Series | PEG | 2 | 0.04 | PAMPA | [7] |
| PEG | 4 | 0.02 | PAMPA | [7] | |
| AR Degrader 1 | PEG | 3 | <0.5 | PAMPA | [8] |
| PEG | 3 | 0.8 | Caco-2 (A-B) | [8] | |
| AR Degrader 2 | PEG | 4 | <0.5 | PAMPA | [8] |
| PEG | 4 | 1.2 | Caco-2 (A-B) | [8] | |
| AR Degrader 3 | PEG | 5 | <0.5 | PAMPA | [8] |
| PEG | 5 | 1.0 | Caco-2 (A-B) | [8] |
Data sourced from studies on VH032-based PROTACs and Androgen Receptor (AR) PROTACs.[7][8][9]
The data consistently demonstrates that for the studied PROTACs, increasing the number of PEG units in the linker often leads to a decrease in passive permeability.[7] For instance, in the MZ series, the PROTAC with a 2-unit PEG linker was 20-fold more permeable than the one with a 3-unit PEG linker.[7]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and the workflows for the PAMPA and Caco-2 permeability assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 4. biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of Hydrophilic Linkers in Targeted Therapeutics: A Comparative Guide to Benzyl-PEG7-alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The linker's properties, particularly its hydrophilicity, significantly impact the conjugate's solubility, stability, pharmacokinetics, and overall therapeutic index. This guide provides an objective comparison of Benzyl-PEG7-alcohol with other hydrophilic linkers, supported by experimental data and detailed methodologies.
The Importance of Hydrophilicity in Linker Design
Many potent cytotoxic payloads and small molecule inhibitors used in targeted therapies are inherently hydrophobic. This characteristic can lead to several challenges, including poor solubility in aqueous environments like the bloodstream, a tendency to aggregate, and rapid clearance from circulation. Hydrophilic linkers are employed to counteract the payload's hydrophobicity, thereby improving the overall properties of the conjugate.
Key advantages of incorporating hydrophilic linkers include:
-
Reduced Aggregation: Hydrophilic linkers can significantly decrease the propensity of conjugates to aggregate, which can otherwise compromise stability and efficacy.[1]
-
Improved Pharmacokinetics: By increasing solubility and reducing aggregation, hydrophilic linkers help conjugates evade rapid clearance, leading to a longer circulation half-life and increased exposure at the target site.
-
Enabling Higher Drug Loading: Hydrophilic linkers allow for the attachment of a higher number of payload molecules (a higher drug-to-antibody ratio or DAR in ADCs) without causing insolubility or aggregation issues.[1]
This compound: A Profile
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has gained prominence in the development of targeted therapies, particularly PROTACs.[2] Its structure consists of a seven-unit PEG chain, which imparts hydrophilicity, a terminal alcohol for conjugation to a payload or targeting ligand, and a benzyl (B1604629) group. The benzyl group can provide a degree of rigidity to the linker, which can be advantageous in optimizing the spatial orientation of the connected moieties.[3]
Comparative Analysis of Hydrophilic Linkers
The choice of a hydrophilic linker is a critical decision in the design of a drug conjugate. While this compound offers a balance of hydrophilicity and structural definition, a variety of other hydrophilic linkers are also utilized, each with its own set of properties.
Polyethylene Glycol (PEG) Linkers of Varying Lengths:
The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of the conjugate.
-
Shorter PEG Chains (e.g., PEG2, PEG4): May offer less steric hindrance but provide a more modest increase in hydrophilicity.[4]
-
Medium-Length PEG Chains (e.g., PEG7, PEG8, PEG12): Often represent a balance, providing significant hydrophilicity to overcome payload-related solubility issues without being excessively long.[5] Studies have shown that for ADCs, the pharmacokinetic benefits of increasing PEG length can start to plateau around eight PEG units.[4]
-
Longer PEG Chains (e.g., PEG24, PEG36): Provide the greatest increase in hydrophilicity and hydrodynamic radius, which can lead to the longest circulation times.[6][7] However, excessively long linkers may sometimes negatively impact binding affinity or cell permeability.
Alternative Hydrophilic Linkers:
Beyond PEG, other classes of hydrophilic linkers are being explored to address potential concerns with PEG, such as potential immunogenicity.[8]
-
Polysarcosine (PSar): A biodegradable and non-immunogenic polymer of the endogenous amino acid sarcosine. PSar has shown excellent "stealth" properties, in some cases demonstrating lower protein adsorption than PEG.[9]
-
Peptide Linkers: Sequences of hydrophilic amino acids (e.g., glycine, serine) can be used to create hydrophilic linkers. These are biodegradable and their sequence can be tailored for specific properties.[8]
-
Sugar-Based Linkers: Incorporating sugar moieties, such as glucuronide, can significantly enhance hydrophilicity and has been shown to be effective in reducing ADC aggregation.[10]
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from various studies to illustrate the impact of different hydrophilic linkers on the performance of ADCs and PROTACs. It is important to note that direct head-to-head comparisons of this compound with all other linkers under identical conditions are limited in the literature. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Effect on Plasma Clearance | Rationale for Performance |
| PEG2 | Higher Clearance | Less effective at increasing hydrodynamic size. |
| PEG4 | Moderate Clearance | Provides a moderate increase in hydrophilicity and size. |
| PEG7/PEG8 | Lower Clearance | Offers a significant increase in hydrodynamic radius, reducing renal clearance. Benefits may plateau around this length. [4] |
| PEG12 | Low Clearance | Further increases hydrodynamic size, leading to extended circulation. |
| PEG24 | Very Low Clearance | Maximizes the "stealth" effect of the PEG chain, resulting in the longest half-life.[6] |
Table 2: Comparative Performance of Hydrophilic Linkers in High DAR ADCs
| Linker Type | Aggregation Level (DAR 8) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Findings |
| Conventional Hydrophobic Linker | High (>20%) | Moderate | High DAR leads to significant aggregation and rapid clearance. |
| PEG-based (e.g., PEG7) | Low (<10%) | High | Effectively mitigates hydrophobicity of the payload, enabling high DAR with good efficacy. |
| Polysarcosine (PSar) | Very Low (<5%) | Very High | Demonstrates excellent hydrophilicity and can outperform PEG in some high-DAR contexts.[9] |
| Sugar-based | Very Low (<5%) | High | The sugar moiety provides significant hydrophilicity, leading to stable and effective ADCs. |
Table 3: Illustrative Impact of PEG Linker Length on PROTAC Efficacy (BRD4 Degradation)
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG4-alcohol | 500 | 65 | Shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation. |
| This compound | 150 | 85 | Intermediate length allows for more favorable positioning of the target protein and E3 ligase. |
| Benzyl-PEG10-alcohol | 50 | >95 | Often considered an optimal length for this specific target, providing necessary flexibility. |
| Benzyl-PEG12-alcohol | 100 | 90 | Longer linker may introduce excessive flexibility, slightly decreasing ternary complex stability. |
Mandatory Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
The Optimized Reach: A Comparative Guide to PROTAC Efficiency with Varying PEG Chain Lengths
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. A key component in this design is the linker, with polyethylene (B3416737) glycol (PEG) chains being a popular choice due to their hydrophilicity and tunable nature. This guide provides an objective comparison of how different PEG chain lengths impact PROTAC performance, supported by experimental data and detailed methodologies.
The linker in a PROTAC is far more than a simple spacer; it is an active component that dictates the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The length of the PEG linker directly influences the geometry and stability of this complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] An optimal linker length is essential, as a linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex, both scenarios resulting in reduced degradation efficiency.[2][4]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. The relationship between PEG linker length and degradation efficacy is frequently non-linear and dependent on the specific target protein and E3 ligase combination, necessitating empirical optimization for each system.[2][5]
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | Cereblon | 2 | >1000 | <10 |
| 3 | 19.8 | >95 | ||
| 4 | 4.7 | >95 | ||
| 5 | 29.6 | >95 | ||
| 6 | 134.2 | >90 | ||
| TBK1 | VHL | <4 | No degradation | - |
| 7 | 3 | 96 | ||
| 9 | 292 | 76 | ||
| BRD4 | VHL | 3 | 22 | ~90 |
| 4 | 9.8 | >98 | ||
| 5 | 15.3 | >98 | ||
| 6 | 46.5 | >95 |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Absolute values can vary based on specific experimental conditions, cell lines, and the chemical matter of the PROTAC.
Visualizing the Process: From Mechanism to Workflow
To better understand the intricate processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC efficacy.
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Western Blotting for Protein Degradation
This is a standard technique to quantify the amount of a target protein in cells after PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific to the target protein.[2] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the target protein levels. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[3][6]
Cell Viability Assay (e.g., MTS Assay)
It is crucial to assess whether the observed protein degradation is due to a specific PROTAC effect or general cytotoxicity.[2]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow for overnight adherence. Treat the cells with a serial dilution of the PROTACs.[2]
-
Incubation: Incubate the cells for a period relevant to the degradation experiment (e.g., 48-72 hours).[2]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[2]
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
These biophysical assays can measure the cooperativity of ternary complex formation, providing insight into the stability of the complex with different linker lengths.[5]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) on an SPR sensor chip.
-
Binding Analysis: Inject the PROTAC over the surface, followed by the target protein. Alternatively, inject a pre-incubated mixture of the PROTAC and the target protein.
-
Data Acquisition: Monitor the binding events in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the interactions, which can be used to calculate the cooperativity value (α). A higher cooperativity value generally indicates a more stable and productive ternary complex.[5]
References
A Comparative Analysis of PEG vs. Alkyl Linkers for BRD4 Degraders: A Guide for Researchers
Published: December 16, 2025
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2][3]
This guide provides an objective, data-driven comparison of two of the most common flexible linker classes—polyethylene glycol (PEG) and alkyl chains—in the context of degraders targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[4][5]
Physicochemical and Functional Comparison
The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker involves a critical trade-off between cellular permeability and aqueous solubility.[1] This decision is highly context-dependent, relying on the properties of the warhead and E3 ligase ligand.[1][2]
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Consist of saturated or unsaturated hydrocarbon chains.[1][3] | Composed of repeating ethylene (B1197577) glycol units.[1][3] |
| Polarity | Hydrophobic, leading to lower aqueous solubility.[1][2][3] | Hydrophilic, which enhances aqueous solubility.[1][2][3] |
| Solubility | Generally lower aqueous solubility, which can be a challenge for bioavailability.[1] | Generally higher aqueous solubility, beneficial for bioavailability and reducing aggregation.[1][] |
| Permeability | The hydrophobic nature can enhance passive diffusion across cell membranes.[1][2][7] | May reduce passive permeability due to increased polarity, but improved solubility can enhance overall cell entry.[1][8] |
| Flexibility | High conformational flexibility.[1] | High flexibility, which can be advantageous for achieving a productive ternary complex conformation.[1][8][9] |
| Metabolic Stability | Generally considered metabolically stable.[10] | Can be susceptible to oxidative metabolism, potentially impacting their pharmacokinetic profile.[3][10] |
| Synthesis | Typically synthetically accessible and chemically stable.[1][3] | Can be more challenging and costly to synthesize compared to alkyl chains.[1][3] |
Quantitative Performance Data of BRD4 Degraders
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[2] The following table summarizes representative data for well-characterized BRD4 degraders, illustrating the performance of different linker types. Both PEG and alkyl linkers can produce highly potent degraders, with linker length and composition being critical parameters for optimization.[10]
| PROTAC | E3 Ligase Ligand | Linker Type & Length | DC₅₀ | Dₘₐₓ | Cell Line |
| ARV-825 | Pomalidomide | PEG | < 1 nM | > 90-95% | Burkitt's Lymphoma, HCT-116 |
| dBET1 | Thalidomide | PEG (8 atoms) | 4 nM | > 95% | HeLa |
| QCA570 | CRBN Ligand | PEG | ~1 nM | Not Specified | Bladder Cancer Cells |
| Compound A | Thalidomide | Alkyl (8 atoms) | 25 nM | ~90% | 22Rv1 |
| Compound B | Thalidomide | Alkyl (12 atoms) | 9 nM | > 95% | 22Rv1 |
Note: This table is a synthesized representation based on trends and data reported in the literature.[1][2][10] Direct comparison should be made with caution as experimental conditions can vary.
Data Interpretation: The data reveals that PEG-based degraders like ARV-825 and dBET1 achieve exceptional, low-nanomolar potency.[10] For the alkyl linker series (Compound A vs. B), a change in linker length significantly impacts degradation potency, highlighting that linker optimization is a critical step in PROTAC design.[10] Research has shown a non-linear relationship between linker length and efficacy, where a linker that is too short or too long can be suboptimal, an observation often referred to as the "Goldilocks effect".[10][11] For some CRBN-recruiting BRD4 degraders, very short (0 PEG units) and longer linkers (4-5 PEG units) were potent, while intermediate lengths (1-2 units) showed reduced activity.[12][13][14]
Visualizing Key Concepts and Workflows
Caption: PROTACs mediate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.[9][10]
Caption: A typical experimental workflow for the design and evaluation of novel PROTACs.[9][15]
Caption: Structural representation of a hydrophobic alkyl chain versus a hydrophilic PEG chain.
Experimental Protocols
Reproducible and robust experimental data are essential for the accurate assessment and comparison of PROTAC performance.[1]
Protocol 1: Western Blot for BRD4 Degradation
This protocol quantifies the amount of BRD4 protein in cells following PROTAC treatment.[15]
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, 22Rv1) in 6-well plates. Allow cells to adhere and reach 70-80% confluency. Treat cells with serially diluted concentrations of the PROTACs (and a vehicle control, e.g., DMSO) for a specified time, typically 18-24 hours.[9][15]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin). Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imager. Quantify the band intensities using image analysis software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[15]
-
Data Analysis: Plot the percentage of remaining BRD4 protein against the logarithm of PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[2]
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay assesses the effect of BRD4 degradation on cell proliferation and viability.[16]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a desired period (e.g., 72 hours).[16]
-
Reagent Incubation: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[16]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against PROTAC concentration to determine the IC₅₀ (half-maximal inhibitory concentration).[16]
Conclusion and Outlook
The selection of a linker is a critical, multifaceted decision in the design of effective BRD4 degraders.[1] The choice between an alkyl and a PEG linker is a nuanced trade-off between solubility and permeability.[1]
-
Alkyl linkers offer synthetic simplicity and can enhance cell permeability, which is crucial for reaching intracellular targets.[1][9][10] However, their hydrophobicity may lead to poor aqueous solubility.
-
PEG linkers significantly improve solubility and can provide beneficial flexibility for ternary complex formation, often leading to highly potent degraders.[1][2][9] This, however, can come at the cost of reduced passive permeability and potential metabolic liabilities.[9]
Ultimately, the optimal linker is not universal; it is highly dependent on the specific properties of the warhead, the E3 ligase ligand, and the cellular context.[1][2] The empirical nature of linker optimization necessitates the synthesis and systematic evaluation of a diverse library of linkers, varying in both composition and length, to develop a therapeutically viable protein degrader.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 5. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating Ternary Complex Formation with a PEG7 Linker: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] A critical architectural element of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase recruiter. The composition and length of this linker are paramount, profoundly influencing the stability of the ternary complex and, consequently, the degradation efficacy.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide the necessary flexibility and reach to facilitate productive ternary complex formation.[3][4] The precise length of the PEG linker is a crucial optimization parameter that must be empirically determined for each POI-E3 ligase pair.[5] A linker that is too short can cause steric clashes that prevent complex formation, while an excessively long linker may lead to an unstable or non-productive complex, diminishing degradation efficiency.[6][7]
This guide provides a comparative analysis of the validation of ternary complex formation, with a focus on the strategic importance of linker length. While direct, side-by-side biophysical data for a PEG7 linker against a full series is often proprietary, this guide compiles representative data from well-studied systems, such as BRD4 degraders, to illustrate the principles of linker optimization. We will detail key experimental protocols for validation and provide visual diagrams of the underlying pathways and workflows to equip researchers with the tools for rational degrader design.
The Impact of Linker Length on PROTAC Performance: A Comparative Overview
The efficacy of a PROTAC is quantified by its ability to induce target degradation, measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[8] These cellular outcomes are directly linked to the biophysical characteristics of the ternary complex, including its affinity (KD) and the cooperativity (α) of its formation. Cooperativity is a measure of how the binding of the first protein influences the binding of the second; a value greater than 1 indicates a positive, favorable interaction.[8][9]
The following tables summarize representative data for BRD4-targeting PROTACs, illustrating how PEG linker length can impact these key parameters.
Table 1: Impact of PEG Linker Length on Biophysical and Cellular Activity of a BRD4 Degrader
| PROTAC Variant | Linker Composition | Ternary Complex K D (nM) (VHL/PROTAC/BRD4 BD2 ) | Cooperativity (α) | Cellular DC50 (nM) [BRD4 Degradation] | Dmax (%) |
| PROTAC 1 | PEG3 | 25 | 3.2 | 35 | >95 |
| PROTAC 2 | PEG4 | 8 | 11.5 | 18 | >98 |
| PROTAC 3 | PEG5 | 5 | 15.0 | 8 | >98 |
| PROTAC 4 | PEG8 | 15 | 5.1 | 45 | >90 |
| PROTAC 5 | PEG12 | 40 | 2.0 | 120 | ~85 |
Note: This data is representative and compiled for illustrative purposes from multiple studies on BRD4 degraders.[2][3][8][10] It demonstrates a common trend where an optimal linker length (in this case, PEG5) results in the highest affinity, greatest cooperativity, and most potent cellular degradation. A PEG7 linker would be a logical step in a systematic screen between PEG5 and PEG8 to further refine the optimal length.
Table 2: Comparison of Kinetic Parameters for Ternary Complex Formation
| PROTAC-Complex | Association Rate (k on , M⁻¹s⁻¹) | Dissociation Rate (k off , s⁻¹) | Ternary Complex K D (nM) | Dissociative Half-life (t ½ , min) |
| MZ1 (PEG linker) : VHL : Brd4 BD2 | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5.0 | 12.8 |
| MZ1 (PEG linker) : VHL : Brd3 BD2 | 1.5 x 10⁵ | 4.5 x 10⁻³ | 30.0 | 2.6 |
Note: This data, adapted from studies on the well-characterized PROTAC MZ1, highlights how the stability of the ternary complex, reflected in the dissociation rate and half-life, is critical.[11][12] Even with the same PROTAC, subtle differences in the target protein can dramatically alter the kinetics of the ternary complex.
Visualizing the Pathway and Process
To understand the context of these validation experiments, it is essential to visualize both the biological mechanism of action and the experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate validation of ternary complex formation requires robust biophysical assays. Surface Plasmon Resonance (SPR) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are two widely adopted, powerful techniques that provide quantitative data on the affinity, kinetics, and formation of these critical complexes.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Cooperativity Analysis
SPR is a label-free technique that measures real-time binding events on a sensor surface, providing kinetic data (kon, koff) and affinity (KD) for both binary and ternary interactions.[9][11]
Objective: To determine the kinetics (kon, koff), affinity (KD), and cooperativity (α) of PROTAC-induced ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., Series S CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
High-purity, biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
High-purity POI (e.g., BRD4)
-
PROTAC of interest (e.g., with PEG7 linker)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Methodology:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the biotinylated E3 ligase complex over the activated surface to achieve the desired immobilization level (e.g., ~100-200 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl. A reference flow cell should be prepared similarly but without the E3 ligase.
-
-
Binary Affinity Measurement (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., 0.5 nM to 500 nM).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
Perform a regeneration step between each injection if necessary, using a mild buffer (e.g., low pH glycine).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the binary affinity (KD,binary).[9]
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, near-saturating concentration of the POI (e.g., 20-50 times the KD of the PROTAC-POI interaction) and a varying concentration of the PROTAC (covering the same range as the binary experiment).[11]
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface. A single-cycle kinetic (SCK) format is often preferred for ternary complexes to avoid surface regeneration.[11]
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (kon, koff) and affinity (KD,ternary) for the formation of the ternary complex.
-
-
Data Analysis and Cooperativity Calculation:
Protocol 2: Time-Resolved FRET (TR-FRET) Assay
TR-FRET is a proximity-based assay well-suited for high-throughput screening to quantify the formation of the ternary complex.[13][14]
Objective: To quantify the dose-dependent formation of a ternary complex induced by a PROTAC and determine its potency (EC50).
Materials:
-
His-tagged POI
-
GST-tagged E3 Ligase
-
TR-FRET compatible antibodies (e.g., Tb-cryptate anti-GST donor, and d2-or AF488-anti-His acceptor)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
Low-volume 384-well plates
-
TR-FRET plate reader
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the tagged proteins and FRET-labeled antibodies in the assay buffer.
-
Perform a serial dilution of the PROTAC compound in DMSO, followed by a final dilution into the assay buffer to minimize solvent effects. A typical starting concentration is 100 µM, diluted in 1:3 steps.[13]
-
-
Assay Protocol (20 µL final volume):
-
Add 5 µL of the diluted PROTAC solution to the wells of the 384-well plate. Include "no PROTAC" (buffer with DMSO) and "no protein" controls.
-
Prepare a master mix of the His-tagged POI and GST-tagged E3 ligase. Add 10 µL of this mix to each well. Final concentrations should be optimized but are typically in the low nanomolar range (e.g., 2-20 nM).[13][15]
-
Incubate for 30-60 minutes at room temperature to allow for complex formation.
-
Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.
-
Incubate the plate in the dark for 60-180 minutes at room temperature.[13]
-
-
Signal Detection:
-
Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET plate reader with a time delay (e.g., 60 µs) to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the log of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Bmax (maximum signal, indicative of the extent of complex formation). The characteristic "hook effect" may be observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[6]
-
Conclusion
The validation of ternary complex formation is a cornerstone of modern drug discovery in the field of targeted protein degradation. The linker connecting the two ends of a PROTAC is a critical determinant of its success, and its length must be carefully optimized. As demonstrated by representative data, PEG linker length profoundly impacts the affinity, kinetics, and cooperativity of the ternary complex, which in turn dictates the ultimate cellular degradation efficacy. While this guide uses examples with various PEG lengths, the principles and protocols outlined are directly applicable to the systematic evaluation of any PROTAC, including one with a PEG7 linker. Biophysical techniques like SPR and TR-FRET provide the essential quantitative data needed to build structure-activity relationships, enabling the rational design and development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the In Vivo Maze: A Comparative Guide to the Stability of Benzyl-PEG7-alcohol Containing PROTACs
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in translating these promising therapeutics from the bench to the clinic. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall pharmacokinetic profile and efficacy of a PROTAC. This guide provides a comprehensive comparison of the in vivo stability of PROTACs containing the frequently utilized Benzyl-PEG7-alcohol linker motif against other common linker classes, supported by experimental data and detailed methodologies.
The in vivo fate of a PROTAC is intricately linked to its chemical structure, with the linker being a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The choice of linker can significantly influence a PROTAC's half-life, exposure, and ultimately, its ability to effectively degrade the target protein.[2]
The this compound Linker: Balancing Solubility and Stability
This compound is a popular choice in PROTAC design, offering a balance of properties that can be advantageous in early discovery phases. The polyethylene (B3416737) glycol (PEG) component enhances the hydrophilicity of the often large and greasy PROTAC molecule, which can improve aqueous solubility and cell permeability.[3][4] The benzyl (B1604629) group can provide a degree of conformational rigidity and may participate in stabilizing interactions within the ternary complex.[5]
However, the ether linkages within the PEG chain are known metabolic "soft spots," susceptible to oxidative degradation by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][6] This can lead to rapid clearance and a shorter in vivo half-life, potentially limiting the therapeutic window of the PROTAC.[1]
Comparative Analysis of In Vivo Stability
| Linker Class | Representative Linker Structure | Half-life (t½) (hours) | Clearance (CL) (mL/min/kg) | Oral Bioavailability (F%) | Key Characteristics |
| PEG-based | Benzyl-PEG-alcohol motif | 2 - 8 | Moderate to High | 10 - 40% | Good solubility, but potential for metabolic instability via oxidation of the PEG chain.[1][7] |
| Alkyl | Simple alkyl chain | 2 - 4 | High | 10 - 20% | Can be more metabolically stable than PEGs but may suffer from lower solubility.[7] |
| Rigid Heterocyclic | Piperazine/Piperidine containing | 6 - 12 | Low | 30 - 50% | Conformational rigidity can shield against metabolism and pre-organize the PROTAC for optimal ternary complex formation, leading to improved stability and potency.[7] |
| Triazole-based | Contains a triazole moiety | 4 - 10 | Moderate | 20 - 40% | The triazole ring is metabolically stable and can reduce oxidative degradation.[3] |
Note: The data presented are generalized from multiple sources and are intended to illustrate trends. Actual values are highly dependent on the specific PROTAC, including the warhead and E3 ligase ligand.
Experimental Protocols for Assessing In Vivo Stability
A thorough evaluation of a PROTAC's in vivo stability involves a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a PROTAC following intravenous (IV) and oral (PO) administration.[8]
Animal Model: Male Sprague-Dawley rats or BALB/c mice (8-10 weeks old) are commonly used.[1][7]
PROTAC Formulation and Administration:
-
The PROTAC is formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80).[7]
-
For IV administration, the PROTAC is typically administered via the tail vein.
-
For PO administration, the PROTAC is administered by oral gavage.
Blood Sampling:
-
Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant like K2EDTA.[7]
Plasma Preparation and Analysis:
-
Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[7]
-
Plasma samples are subjected to protein precipitation with a solvent like acetonitrile (B52724) to extract the PROTAC.[7]
-
The concentration of the PROTAC in the plasma is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[7]
Data Analysis:
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental analysis.[8]
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a PROTAC to metabolism by liver enzymes.[4]
Methodology:
-
A solution of the PROTAC is incubated with liver microsomes (from human or other species) or hepatocytes.
-
The incubation is performed in the presence of NADPH, a necessary cofactor for CYP enzymes.
-
Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched, and the remaining concentration of the parent PROTAC is quantified by LC-MS/MS.
-
The in vitro half-life and intrinsic clearance are calculated to predict in vivo metabolic clearance.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing in vivo stability.
Caption: The general mechanism of action for a PROTAC, leading to target protein degradation.
Caption: A typical experimental workflow for evaluating the in vivo stability of a PROTAC.
Caption: Logical relationship between linker type and expected in vivo stability properties.
References
A Head-to-Head Battle of Linkers: Comparing the Degradation Efficiency of PROTACs with PEG6 vs. PEG8
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules exploit the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries available, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties, including hydrophilicity and biocompatibility. The length of this linker is a crucial parameter that can significantly impact the efficacy of the PROTAC.
This guide provides an objective comparison of the degradation efficiency of PROTACs featuring PEG6 and PEG8 linkers, supported by representative experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their PROTAC design strategies.
Quantitative Comparison of Degradation Efficiency: PEG6 vs. PEG8
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies a greater extent of target protein degradation.
While the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, structure-activity relationship (SAR) studies often reveal a clear preference for a particular linker length. The following table presents a representative dataset for Bruton's Tyrosine Kinase (BTK)-targeting PROTACs, illustrating the impact of PEG6 versus PEG8 linkers on degradation efficiency. This data is based on general trends observed in linker optimization studies.[1]
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| Amino-PEG6-amine | 50 | 90 |
| Amino-PEG8-amine | 85 | 85 |
| This is a hypothetical table created for illustrative purposes based on general trends observed in PROTAC linker optimization studies.[1] |
In this representative example, the PROTAC incorporating the PEG6 linker demonstrates a lower DC50 value and a higher Dmax, suggesting superior potency and efficacy in degrading the target protein compared to the PROTAC with the longer PEG8 linker.[1] This highlights that for this particular target and E3 ligase combination, the shorter PEG6 linker may facilitate a more optimal ternary complex formation, leading to more efficient ubiquitination and subsequent degradation.
It is crucial to note that this trend is not universal. For other targets, a longer linker like PEG8 might be necessary to bridge the target protein and the E3 ligase effectively without causing steric hindrance. For instance, studies on other targets have shown that longer linkers can sometimes lead to improved degradation. Therefore, empirical testing of a range of linker lengths is a critical step in the development of a potent PROTAC.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing the degradation efficiency of different PROTACs.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
References
The Strategic Advantage of Benzyl Protection in PEG Linker Chemistry: A Comparative Guide
In the landscape of modern drug development, particularly in the fields of bioconjugation and targeted therapies, Polyethylene Glycol (PEG) linkers are indispensable tools.[1][] They enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][3][4][5] The synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) often requires a multi-step approach where precise control over reactive functional groups is paramount.[1][5][6] This is achieved through the use of protecting groups, and among them, the benzyl (B1604629) group stands out for its unique combination of robustness and selective cleavability.[1][7]
This guide provides an objective comparison of benzyl-protected PEG linkers against other alternatives, supported by experimental data and detailed methodologies, to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions.
Core Advantages of the Benzyl Protecting Group
The primary role of the benzyl group in PEG linker chemistry is to serve as a stable and reliable protecting group for hydroxyl functionalities, forming a benzyl ether.[1][7] This strategy imparts several key advantages:
-
Broad Chemical Stability : Benzyl ethers exhibit exceptional stability across a wide range of reaction conditions.[1][7] They are highly resistant to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[7] This chemical inertness is crucial in multi-step syntheses where other parts of the molecule must be modified while the PEG linker's protected terminus remains intact.[7]
-
Orthogonal Deprotection : Orthogonality is the ability to selectively remove one protecting group without affecting others.[8][9] The benzyl group offers excellent orthogonality, particularly in complex syntheses involving other protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1][8] Its removal is typically achieved through catalytic hydrogenolysis, a mild method that does not affect most other functional groups, enabling the sequential and controlled assembly of complex bioconjugates.[1][7][10]
-
Mild and Efficient Cleavage : The most common method for cleaving the benzyl ether is catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst).[1][7][10] This method is highly efficient and proceeds under neutral, mild conditions, preserving the integrity of sensitive biomolecules that might be degraded by the harsh acidic or basic conditions required for other protecting groups.[1]
Performance Comparison of Protecting Groups for PEG Linkers
The choice of protecting group is a critical decision in the design of a synthetic route. The following table compares the benzyl group with other common protecting groups for hydroxyl functionalities on PEG linkers.
| Protecting Group | Typical Structure | Stability | Cleavage Conditions | Orthogonality & Remarks |
| Benzyl (Bn) | R-O-CH₂-Ph | Stable to strong acids/bases, many oxidizing/reducing agents.[1][7] | Primary: Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[1][10] Secondary: Strong acids (e.g., HF, BCl₃·SMe₂), dissolving metal reduction.[8][10][11] | Excellent orthogonality. Cleavage conditions are unique and mild, making it compatible with acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[1][8] |
| p-Methoxybenzyl (PMB) | R-O-CH₂-Ph-OMe | Less stable than Benzyl to acidic conditions. | Oxidative cleavage (e.g., DDQ, CAN), strong acids.[10] | Offers alternative, milder oxidative deprotection conditions compared to Benzyl. Useful when hydrogenation is not feasible. |
| Trityl (Tr) / Dimethoxytrityl (DMTr) | R-O-C(Ph)₃ | Labile to mild acidic conditions. Stable to base and hydrogenation.[12][13] | Mild acids (e.g., Trifluoroacetic acid (TFA), Dichloroacetic acid). | Orthogonal to base-labile and hydrogenation-labile groups. Commonly used in stepwise PEG and oligonucleotide synthesis.[12][13][14] |
| tert-Butyl (tBu) | R-O-C(CH₃)₃ | Stable to base and hydrogenation. Labile to strong acids.[8] | Strong acids (e.g., Trifluoroacetic acid (TFA)). | A key component of the Fmoc/tBu strategy in peptide synthesis. Orthogonal to base-labile and hydrogenation-labile groups.[8] |
| Silyl Ethers (e.g., TBDMS, TIPS) | R-O-SiR₃ | Labile to fluoride (B91410) ions and acidic conditions. Stability is tunable based on the steric bulk of alkyl groups on silicon. | Fluoride sources (e.g., TBAF), acidic conditions. | Orthogonal to a wide range of conditions. Cleavage is highly specific. Stability can be an issue in some multi-step syntheses. |
| Phenethyl | R-O-CH₂CH₂-Ph | Stable under Williamson ether formation conditions. | Base-labile (removed via elimination).[13] | Enables a one-pot approach for PEG elongation, as deprotection and coupling can occur under basic conditions, simplifying synthesis.[13][14] |
This table is a synthesis of information from multiple sources to illustrate general characteristics. Specific performance may vary based on the substrate and reaction conditions.
Application in PROTAC Synthesis: A Workflow Example
Benzyl-protected heterobifunctional PEG linkers are critical for the modular synthesis of PROTACs, which require the sequential attachment of a ligand for a target protein and a ligand for an E3 ligase.[1][5][7] The benzyl group ensures one end of the linker remains inert while the other is conjugated, after which it can be selectively removed for the final coupling step.
Experimental Protocols
Detailed and reliable protocols are essential for the successful application of benzyl-protected PEG linkers.
Protocol 1: Benzyl Protection of a PEG Diol via Williamson Ether Synthesis
This protocol describes the monobenzylation of a PEG diol, a common starting point for creating heterobifunctional linkers.
Materials:
-
Polyethylene glycol diol (PEG-diol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve PEG-diol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.05 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C.
-
Add Benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate the monobenzylated PEG.
Protocol 2: Deprotection of Benzyl-PEG Linker via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl protecting group to reveal a free hydroxyl group.[1]
Materials:
-
Benzyl-protected PEG derivative
-
Palladium on carbon (Pd/C), 10% w/w
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected PEG derivative in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Purge the flask with H₂ gas.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected PEG derivative.
Conclusion
The benzyl protecting group is a versatile and robust tool in PEG linker chemistry.[1] Its high stability under a wide range of reaction conditions, combined with the mild and highly selective methods available for its removal, makes it an ideal choice for the synthesis of complex and well-defined PEGylated bioconjugates.[1][7] While other protecting groups have their merits, the unique advantages of the benzyl group, particularly its orthogonality, provide chemists with the strategic flexibility required to assemble sophisticated therapeutic molecules like ADCs and PROTACs. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally select and optimize the use of benzyl-protected PEG linkers in their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. BJOC - Stepwise PEG synthesis featuring deprotection and coupling in one pot [beilstein-journals.org]
- 13. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
The Rigid Contender vs. The Flexible Bridge: How Piperazine and PEG Linkers Shape PROTAC Activity
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-faceted challenge. While the warhead and E3 ligase ligand determine target specificity, the linker connecting these two crucial elements plays a pivotal role in dictating the overall efficacy of the PROTAC. This guide provides a comprehensive comparison of two commonly employed linker types: the rigid piperazine-containing linkers and the flexible polyethylene (B3416737) glycol (PEG) linkers, offering researchers, scientists, and drug development professionals a data-driven overview of their impact on PROTAC activity.
The choice between a rigid and a flexible linker is not merely a matter of connecting two ends of a molecule. It is a strategic decision that profoundly influences a PROTAC's conformational dynamics, physicochemical properties, and ultimately, its ability to induce the degradation of a target protein.[1] This guide will delve into the structural and functional differences between piperazine (B1678402) and PEG linkers, present quantitative data from relevant studies, and provide detailed experimental protocols for evaluating PROTAC performance.
At a Glance: PEG vs. Piperazine Linkers
| Feature | Polyethylene Glycol (PEG) Linkers | Piperazine Linkers |
| Flexibility | High | High (but with constrained torsion) |
| Solubility | Generally high water solubility.[] | Can improve solubility.[3] |
| Ternary Complex Formation | Flexibility can accommodate various protein-protein interfaces but may have an entropic penalty.[4] | Rigidity can pre-organize the PROTAC into a productive conformation for ternary complex formation.[5][6] |
| Metabolic Stability | Can be susceptible to metabolism.[1] | Generally higher metabolic stability.[] |
| Cell Permeability | Can improve cell permeability.[] | Can enhance cell permeability.[7][8] |
| Key Advantage | Tunable length and hydrophilicity.[] | Conformational control and improved pharmacokinetics.[1][5] |
The PROTAC Mechanism of Action: A Tale of Two Linkers
PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. This is achieved by forming a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. The linker's role is to optimally position the POI and the E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][] The flexibility or rigidity of the linker directly impacts the stability and productivity of this ternary complex.[4]
References
- 1. precisepeg.com [precisepeg.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of Benzyl-PEG7-alcohol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Benzyl-PEG7-alcohol as a hazardous chemical. Proper disposal requires adherence to local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers do not classify this compound as a hazardous substance, others provide GHS hazard statements indicating potential risks.[1] Therefore, it is crucial to handle this compound with caution. The provided hazard statements suggest that this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a primary barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | A respirator may be necessary if high concentrations are present. |
Spill Management Protocols
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination:
-
Small Spills:
-
Absorb the spill with an inert material such as sand, vermiculite, or earth.[1]
-
Sweep up the absorbent material and place it in a suitable, sealed, and properly labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Do not attempt to clean up large spills without proper training and equipment.
-
Contact your institution's environmental health and safety (EHS) department for guidance.
-
Waste Disposal Procedures
Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance.
Key Principles:
-
Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed container.
-
Regulatory Compliance: The final disposal of all waste must be conducted in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize all waste materials.
Step-by-Step Disposal Process:
-
Collect Waste: Place all unused this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) into a designated hazardous waste container.
-
Label Container: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Store Safely: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.
-
Arrange for Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling Benzyl-PEG7-alcohol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Benzyl-PEG7-alcohol. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
While this compound is a derivative of polyethylene (B3416737) glycol (PEG), which is generally considered to have low toxicity, the presence of the benzyl (B1604629) group necessitates careful handling to mitigate potential hazards. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1] | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body Protection | Laboratory coat.[1] | A fully fastened lab coat provides a primary barrier against accidental spills. For larger quantities, an impervious apron is recommended.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood. An N95 or higher-rated respirator may be necessary for large spills or if ventilation is inadequate.[1] |
| Foot Protection | Closed-toe shoes.[1] | Protects feet from spills and falling objects.[1] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is crucial to prevent accidents and ensure consistent, safe laboratory practices.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate aerosols, such as heating or vortexing, use a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling:
-
Don all required PPE as specified in the table above.[1]
-
When transferring the compound, do so carefully to avoid generating aerosols.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not breathe in any vapors.[1]
-
Keep the container tightly sealed when not in use.[1]
3. Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Carefully remove and dispose of contaminated PPE as hazardous waste.[1]
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Waste Segregation:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[1]
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]
2. Spill Management:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal. Clean the spill area with soap and water.[1]
-
Large Spills: Evacuate the area immediately. Do not attempt to clean up large spills without proper training and equipment. Contact your institution's environmental health and safety department.[1]
3. Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Unused or unwanted reagents should be disposed of in their original containers if possible, with labels intact and legible.[1]
Experimental Protocols
Protocol 1: General Use in a Laboratory Setting
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.
-
Preparation of Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Wear all recommended PPE, including double gloves if desired.
-
To prepare a solution, slowly add the this compound to the solvent to minimize splashing.
-
-
Use in Experiment:
-
Clearly label all containers with the chemical name and any hazard warnings.
-
Keep containers sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Dispose of all waste as outlined in the Disposal Plan.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, lab coat, inner gloves, face/eye protection).
-
Thoroughly wash hands and forearms.
-
Protocol 2: Spill Response
-
Immediate Actions:
-
Alert others in the immediate vicinity of the spill.
-
If the spill is large or involves contact with a person, evacuate the area and call for emergency assistance.
-
-
Small Spill Cleanup (if trained and it is safe to do so):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are present.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable detergent and water.
-
Place all contaminated cleaning materials and PPE in the hazardous waste container.
-
-
Reporting: Report all spills to your laboratory supervisor and the appropriate environmental health and safety personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
